molecular formula C7H10N2O B1589952 3-Amino-5-ethoxypyridine CAS No. 51468-00-9

3-Amino-5-ethoxypyridine

Cat. No.: B1589952
CAS No.: 51468-00-9
M. Wt: 138.17 g/mol
InChI Key: ZIGPHZOGECKLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-ethoxypyridine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPHZOGECKLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487044
Record name 3-Amino-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51468-00-9
Record name 3-Amino-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-5-ethoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-ethoxypyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both an electron-donating amino group and an ethoxy group, imparts a unique combination of reactivity and physicochemical properties. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, while the specific arrangement of the amino and ethoxy substituents offers multiple avenues for synthetic modification. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this important intermediate.

Physicochemical and Spectroscopic Properties

The distinct electronic nature of the substituents on the pyridine ring governs the molecule's physical and spectral characteristics. The amino group acts as a strong activating group and a hydrogen bond donor, while the ethoxy group is a moderately activating ether linkage.

Physical and Chemical Identity

A summary of the key physicochemical properties for this compound is presented below. Data for related compounds are used for estimation where specific experimental values are not publicly available.

PropertyValueSource / Comment
CAS Number 51468-00-9[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related aminopyridines
Boiling Point ~288 °C (estimated)Based on the isomer 4-Amino-3-ethoxypyridine[2]
Density ~1.101 g/cm³ (estimated)Based on the isomer 4-Amino-3-ethoxypyridine[2]
pKa ~5-6 (estimated for pyridinium ion)Inferred from 3-aminopyridine
Solubility Soluble in polar organic solvents (DMSO, alcohols)Inferred from structural features[3]
Storage Keep in dark place, Inert atmosphere, Room temperature[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the predicted spectral features based on established principles of NMR, IR, and mass spectrometry.

Caption: Numbered structure of this compound.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 6.5-8.0 ppm): The pyridine ring displays an AMX spin system.

    • H-2: Expected to be a doublet around δ 7.8-8.0 ppm. It is ortho to the ring nitrogen.

    • H-6: Expected to be a doublet around δ 7.6-7.8 ppm. It is ortho to the ring nitrogen and the ethoxy group.

    • H-4: Expected to be a triplet (or doublet of doublets) around δ 6.8-7.0 ppm. It is ortho to the amino group and meta to the ethoxy group, experiencing significant shielding.

  • Amino Protons (-NH₂, δ 3.5-5.0 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Ethoxy Protons (-OCH₂CH₃):

    • Methylene (-OCH₂-, C7): A quartet around δ 4.0-4.2 ppm, coupled to the methyl protons.

    • Methyl (-CH₃, C8): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy The carbon NMR spectrum will reflect the electronic effects of the substituents on the pyridine ring.[4][5]

  • Aromatic Carbons (δ 110-160 ppm):

    • C-5: Expected to be the most downfield aromatic carbon (excluding C-3), around δ 150-155 ppm, due to direct attachment of the electronegative oxygen atom.

    • C-3: Expected around δ 145-150 ppm, attached to the amino group.

    • C-2 & C-6: Resonances for carbons adjacent to the ring nitrogen, expected around δ 135-145 ppm.

    • C-4: Expected to be the most upfield aromatic carbon, around δ 110-115 ppm, due to the strong electron-donating effect of the para-amino group.

  • Ethoxy Carbons:

    • Methylene (-OCH₂-, C7): Expected around δ 63-66 ppm.

    • Methyl (-CH₃, C8): Expected around δ 14-16 ppm.

Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.

  • C-H Stretching: Aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage will be present, typically with an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following features are anticipated:

  • Molecular Ion (M⁺): A prominent peak at m/z = 138.

  • Key Fragments: Fragmentation may occur via the loss of an ethyl radical (M-29, m/z = 109) or ethylene (M-28, m/z = 110) from the ethoxy group, which is a characteristic pathway for ethers.

Synthesis and Reactivity

As a substituted pyridine, this compound is not typically prepared by direct substitution but rather through the functionalization of a pre-existing pyridine core. A logical and common synthetic strategy involves the reduction of a nitro precursor.

Proposed Synthesis Workflow

The most viable synthetic route begins with a suitable 3,5-disubstituted pyridine, followed by functional group interconversion. A common pathway is the reduction of 3-ethoxy-5-nitropyridine.

SynthesisWorkflow Start 3-Hydroxypyridine Step1_reagents 1. EtI, Base 2. HNO₃/H₂SO₄ Intermediate 3-Ethoxy-5-nitropyridine Start->Intermediate Ethylation & Nitration Step2_reagents Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Product This compound Intermediate->Product Nitro Group Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a representative procedure based on established methods for the nitration of substituted pyridines and the subsequent reduction of the nitro group.[6][7][8]

Step 1: Synthesis of 3-Ethoxy-5-nitropyridine

  • Precursor Synthesis (3-Ethoxypyridine): To a solution of 3-hydroxypyridine in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature. Add iodoethane (EtI) dropwise and heat the mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography or distillation.

  • Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath. Slowly add the 3-ethoxypyridine precursor while maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.[9] Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Filter, wash with water, and dry to yield 3-ethoxy-5-nitropyridine.

Step 2: Reduction to this compound

  • Catalytic Hydrogenation (Preferred Method): Dissolve 3-ethoxy-5-nitropyridine in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Alternative Reduction (e.g., SnCl₂): Dissolve 3-ethoxy-5-nitropyridine in concentrated hydrochloric acid and cool in an ice bath. Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise.[8] After addition, remove the ice bath and stir at room temperature or with gentle heating. Basify the mixture with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the product.

  • Purification: The final product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by the amino group and the electron-rich pyridine ring.

Reactivity cluster_amino Reactions at the Amino Group cluster_ring Reactions on the Pyridine Ring center This compound Acylation Acylation (RCOCl, Ac₂O) center->Acylation Alkylation Alkylation (R-X) center->Alkylation Diazotization Diazotization (NaNO₂, HCl) center->Diazotization Halogenation Electrophilic Halogenation (NBS, NCS) center->Halogenation at C2, C4, or C6 Lithiation Directed ortho-Metalation (after N-protection) center->Lithiation at C2 or C4

Caption: Key reactivity pathways for this compound.
  • Reactions of the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes and ketones.[10] It can also be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The amino and ethoxy groups are both activating, ortho-, para-directing substituents. They strongly activate the pyridine ring towards electrophilic substitution at the C2, C4, and C6 positions. Halogenation (e.g., with NBS or NCS) is expected to proceed readily at these positions.

  • Directed ortho-Metalation: While direct lithiation of the pyridine ring is challenging, protection of the amino group (e.g., as a pivaloyl amide) can direct lithiation to the ortho positions (C2 or C4) using strong bases like n-butyllithium.[11][12] This creates a powerful nucleophile for subsequent reactions with various electrophiles, enabling precise C-C and C-heteroatom bond formation.

Applications in Research and Development

While specific applications of this compound are not widely documented in mainstream literature, its structure is highly relevant to drug discovery and materials science. It serves as an ideal scaffold or intermediate for creating libraries of novel compounds.

  • Pharmaceutical Intermediates: Aminopyridine derivatives are core components of drugs targeting a wide range of conditions. The functional handles on this compound allow for its incorporation into larger molecules designed as kinase inhibitors, receptor agonists/antagonists, or central nervous system agents.[13][14]

  • Agrochemicals: The pyridine ring is also a key feature in many modern pesticides and herbicides. This compound can serve as a starting point for the synthesis of new agrochemicals.[2]

  • Materials Science: The nucleophilic amino group and the aromatic system allow for its use in the synthesis of specialty polymers, dyes, or functional materials where specific electronic or binding properties are desired.[2]

Safety and Handling

No specific safety data sheet (SDS) is broadly available for this compound. However, based on the high toxicity of the parent compound, 3-aminopyridine, it must be handled with extreme caution. The following information is based on the hazards of 3-aminopyridine and should be considered applicable until proven otherwise.[15]

5.1. Hazard Identification (based on 3-Aminopyridine)

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 3H301 (Toxic if swallowed)
Acute Toxicity, Dermal Category 3H311 (Toxic in contact with skin)
Acute Toxicity, Inhalation Category 3H331 (Toxic if inhaled)
Skin Corrosion/Irritation Category 2H315 (Causes skin irritation)
Eye Damage/Irritation Category 2AH319 (Causes serious eye irritation)
STOT-SE Category 3H335 (May cause respiratory irritation)

5.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat should be worn.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a synthetically valuable heterocyclic intermediate with significant potential in pharmaceutical and chemical research. Its dual functionalization allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecular architectures. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably predicted based on well-understood principles of organic chemistry and data from closely related analogues. Due to the presumed high toxicity, based on its parent structure, rigorous safety protocols must be implemented when handling this compound. As the demand for novel heterocyclic scaffolds continues to grow, intermediates like this compound will remain critical components in the synthetic chemist's toolbox.

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-ethoxypyridine is a valuable substituted pyridine derivative, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring an electron-donating amino group and an ethoxy group at the meta-positions, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound, with a focus on the underlying reaction mechanisms, experimental causality, and practical laboratory protocols. We will explore two primary and mechanistically distinct pathways: a modern palladium-catalyzed cross-coupling approach and a classical rearrangement-based strategy. This document is intended for researchers, chemists, and process development professionals seeking a deep technical understanding of these synthetic routes.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The specific placement of substituents on the pyridine ring is critical for modulating a compound's biological activity, selectivity, and metabolic stability. This compound, in particular, presents a synthetically challenging yet highly desirable substitution pattern. The methodologies discussed herein are chosen for their efficiency, reliability, and adaptability, reflecting both contemporary and foundational principles of organic synthesis.

Strategic Synthesis Pathway I: Palladium-Catalyzed C-N Cross-Coupling

The most direct and modern approach to forging the C-N bond in the target molecule is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering broad functional group tolerance and milder conditions compared to classical methods.[1][2] The overall strategy involves two key stages: the synthesis of a halogenated precursor and the subsequent amination.

Stage 1: Synthesis of the Key Intermediate: 3-Bromo-5-ethoxypyridine

The synthesis begins with the commercially available and inexpensive 3,5-dibromopyridine. A nucleophilic aromatic substitution (SNAr) is employed to selectively replace one of the bromine atoms with an ethoxy group.

Reaction Causality: The choice of a strong base like sodium ethoxide (prepared in situ from sodium metal and ethanol or from sodium hydride and ethanol) is crucial. It generates the highly nucleophilic ethoxide anion required to attack the electron-deficient pyridine ring. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the substitution reaction.[3] Although both bromine atoms are electronically similar, the reaction can be controlled to favor monosubstitution by using a slight excess of the nucleophile and carefully managing reaction time and temperature. Dihalopyridines are susceptible to such selective substitutions, providing a reliable entry point to asymmetrically substituted pyridines.[3][4]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, carefully add sodium metal pellets (4.7 g, 0.20 mol) portion-wise to absolute ethanol (180 mL) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.

  • Solvent Removal: Once all the sodium has reacted to form sodium ethoxide, evaporate the ethanol to dryness under reduced pressure. To ensure complete removal of residual ethanol and water, azeotropically distill the residue with dry toluene (100 mL).

  • Reaction Setup: Place the resulting dry sodium ethoxide under a nitrogen atmosphere. Add dry N,N-dimethylformamide (DMF, 130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, slowly pour the reaction mixture into an ice-water mixture (300 g). The product will precipitate as a solid. Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 3-bromo-5-ethoxypyridine. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Stage 2: Buchwald-Hartwig Amination

With the 3-bromo-5-ethoxypyridine intermediate in hand, the final step is the installation of the amino group. The Buchwald-Hartwig amination is the method of choice, utilizing a palladium catalyst, a specialized phosphine ligand, a base, and an ammonia surrogate.[5]

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its reliability.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-bromo-5-ethoxypyridine. This forms a Pd(II) intermediate.[5]

  • Amine Coordination & Deprotonation: The ammonia equivalent (e.g., from an ammonium salt or a protected amine) coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The choice of ligand is paramount for success. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are often required to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging heteroaryl substrates.[5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium(II) Amido Complex OxAdd->Amido + NH₃ - HBr (Base) Amido->Pd0 Reductive Elimination Product (Ar-NH₂) ArBr 3-Bromo-5-ethoxypyridine NH3 Ammonia Source (e.g., (NH₄)₂SO₄) Base Base (e.g., NaOt-Bu) Product This compound Curtius_Rearrangement CarboxylicAcid 5-Ethoxynicotinic Acid (R-COOH) AcylAzide Acyl Azide (R-CON₃) CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ OR DPPA Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (Δ) - N₂ CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H₂O Amine This compound (R-NH₂) CarbamicAcid->Amine - CO₂

References

A Technical Guide to the Spectroscopic Profile of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-5-ethoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the identification, characterization, and quality control of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its amino and ethoxy functional groups, as well as the inherent properties of the pyridine scaffold. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the structural features that govern its spectral properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a reliable predictive profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂ON/A
Molecular Weight138.17 g/mol [1]
CAS Number51468-00-9[1][2]
AppearanceExpected to be a solid at room temperatureN/A
Boiling PointNot availableN/A
Melting PointNot availableN/A
SolubilityExpected to be soluble in organic solvents like DMSO and chloroformN/A

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the ethoxy group protons, and the amino group protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-2
~7.0d1HH-6
~6.4t1HH-4
~4.0q2H-OCH₂CH₃
~3.8 (broad)s2H-NH₂
~1.4t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The protons on the pyridine ring (H-2, H-4, and H-6) will appear in the aromatic region. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 and H-6 protons will be shifted upfield due to the electron-donating effects of the adjacent amino and ethoxy groups. The coupling patterns (doublets and a triplet) arise from spin-spin coupling with neighboring protons.

  • Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.

  • Amino Group: The amino (-NH₂) protons typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~157C-5
~140C-3
~135C-2
~120C-6
~105C-4
~64-OCH₂CH₃
~15-OCH₂CH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. C-5, bonded to the electronegative oxygen atom of the ethoxy group, is expected to be the most downfield. C-3, attached to the amino group, will also be significantly downfield. The other ring carbons (C-2, C-4, and C-6) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 64 ppm, while the methyl carbon (-CH₃) will be found further upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic) of the ethoxy group
1620 - 1580StrongC=C and C=N stretching of the pyridine ring
1480 - 1440MediumN-H bending of the amino group
1250 - 1200StrongC-O-C asymmetric stretching of the ethoxy group
1100 - 1000StrongC-O-C symmetric stretching of the ethoxy group
850 - 750StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • N-H Vibrations: The presence of a primary amino group is confirmed by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1480-1440 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy group will be observed below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in strong absorptions in the 1620-1580 cm⁻¹ region.

  • C-O Vibrations: The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage are key indicators of the ethoxy group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
12340[M - CH₃]⁺
11060[M - C₂H₄]⁺
9530[M - C₂H₅O]⁺
8225[M - C₂H₄ - CO]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight of the compound. Its relatively high intensity is expected due to the stability of the aromatic ring.

  • Fragmentation Pattern: The fragmentation of the ethoxy group is expected to be a prominent feature. Loss of a methyl radical (•CH₃) would lead to a fragment at m/z 123. A common fragmentation pathway for ethers is the loss of an alkene, in this case, ethene (C₂H₄), resulting in a peak at m/z 110. Loss of the entire ethoxy radical (•OC₂H₅) would give a fragment at m/z 95. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for MS Data Acquisition (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Molecular Structure and Spectroscopic Correlations

Caption: Molecular structure and key predicted spectroscopic features of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are consistent with the known effects of amino and ethoxy substituents on a pyridine ring. This comprehensive analysis serves as a valuable resource for the identification and characterization of this compound in various research and development settings. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is recommended for critical applications.

References

3-Amino-5-ethoxypyridine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-ethoxypyridine (CAS: 51468-00-9)

Introduction

This compound, identified by the CAS Number 51468-00-9, is a substituted pyridine derivative that serves as a crucial chemical intermediate.[1][2] Its unique structure, featuring a pyridine core functionalized with both an amino and an ethoxy group, makes it a valuable building block in organic synthesis. The pyridine ring is a common scaffold in many biologically active molecules, and the presence of a nucleophilic amino group and a metabolically stable ethoxy group provides versatile handles for constructing more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its use in controlled chemical reactions.

PropertyValueSource(s)
CAS Number 51468-00-9[1][2][3][4]
Molecular Formula C₇H₁₀N₂O[1][3]
Molecular Weight 138.17 g/mol [1][2]
Synonyms 5-Ethoxypyridin-3-amine, 5-Ethoxy-pyridin-3-ylamine[3][4]
Appearance Liquid[4]
Typical Purity 95% - 98%[2][3]
Storage Conditions Inert atmosphere, keep in a dark place, room temperature[3]

The molecule's reactivity is dictated by the interplay of its functional groups. The amino group is a primary site for nucleophilic attack and can be readily acylated, alkylated, or used in coupling reactions. The pyridine nitrogen is basic and can be protonated or coordinated to metals, while the aromatic ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Synthesis and Reaction Chemistry

A plausible synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Workflow for this compound Start 3-Hydroxy-5-nitropyridine Step1 Etherification (e.g., Williamson Ether Synthesis) Reagents: Ethyl iodide, Base (e.g., NaH) Start->Step1 Intermediate 3-Ethoxy-5-nitropyridine Step1->Intermediate Step2 Reduction of Nitro Group Reagents: H₂, Pd/C or SnCl₂/HCl Intermediate->Step2 Product This compound (CAS: 51468-00-9) Step2->Product

Caption: Plausible synthetic route to this compound.

Causality in Synthesis:

  • Starting Material Selection: 3-Hydroxy-5-nitropyridine is a logical starting point as the hydroxyl and nitro groups can be selectively modified.

  • Etherification: An O-alkylation (specifically, etherification) is performed first. The hydroxyl group is more reactive towards alkylating agents than the nitro group is towards reduction under these conditions. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an ethyl halide.

  • Reduction: The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed. This step is performed last because the resulting amino group could interfere with the etherification step if formed earlier.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate or building block in the synthesis of complex molecules, particularly for pharmaceutical applications.[2] The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives have been investigated for a wide range of therapeutic targets.

  • Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many protein kinases. The amino group provides a crucial hydrogen bond donor/acceptor site for interaction with the kinase. For instance, derivatives of aminopyrazines, which are structurally related to aminopyridines, have been developed as potent and selective CHK1 inhibitors for cancer therapy.[5][6]

  • Receptor Ligands: Substituted aminopyridines have been designed as ligands for various G-protein coupled receptors (GPCRs). A study on amino-3,5-dicyanopyridines showed high affinity and selectivity for adenosine A1 receptors, which are targets for treating conditions like epilepsy.[7]

  • Other Therapeutic Areas: The versatility of the aminopyridine core means it is also found in compounds developed for agrochemicals and materials science.[8]

The following diagram illustrates the role of a building block like this compound in a typical drug discovery pipeline.

G cluster_1 Role of Intermediates in Drug Discovery BuildingBlock Building Block (e.g., this compound) Library Compound Library Synthesis (Combinatorial Chemistry) BuildingBlock->Library Screening High-Throughput Screening (HTS) (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Workflow from chemical building block to preclinical candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, safety precautions can be established based on data for structurally similar compounds, such as 3-aminopyridine and other substituted aminopyridines.

Hazard Profile (Inferred):

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[9]

  • Irritation: Likely to cause skin and serious eye irritation.[9]

  • Organ Toxicity: May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[9]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield.[10]

  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Follow supplier recommendations to keep in a dark place under an inert atmosphere.[3]

Conclusion

This compound is a specialized chemical intermediate with significant value in the fields of medicinal chemistry and organic synthesis. Its defined structure, featuring multiple reactive sites, allows for its incorporation into a wide array of complex target molecules. For researchers and drug development professionals, understanding its physicochemical properties, synthetic accessibility, and handling requirements is essential for leveraging its potential as a building block for the next generation of therapeutics and advanced materials.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes to 3-Amino-5-ethoxypyridine, a key building block in pharmaceutical and materials science research. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the strategic considerations and practical methodologies for obtaining this versatile intermediate. We will explore three principal retrosynthetic strategies, each originating from distinct starting materials and employing a unique set of chemical transformations.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its unique electronic and steric properties, conferred by the interplay of the amino and ethoxy substituents on the pyridine ring, make it a valuable component for modulating target engagement and pharmacokinetic profiles. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will dissect the key synthetic pathways, offering insights into the selection of starting materials and the rationale behind the chosen reaction conditions.

Retrosynthetic Strategy 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Amination

This widely employed strategy commences with a pre-functionalized pyridine ring, typically a 3,5-disubstituted pyridine, and introduces the amino group in a late-stage transformation. The key starting material for this approach is 3-bromo-5-ethoxypyridine .

Pathway Overview

The synthesis begins with the selective ethoxylation of a dihalopyridine, followed by the introduction of the amino functionality. The latter can be achieved through either a classical nucleophilic aromatic substitution or, more commonly, a modern palladium-catalyzed cross-coupling reaction.

Retrosynthetic Strategy 1 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-ethoxypyridine 3-Bromo-5-ethoxypyridine 3,5-Dibromopyridine->3-Bromo-5-ethoxypyridine Nucleophilic Substitution Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->3-Bromo-5-ethoxypyridine This compound This compound 3-Bromo-5-ethoxypyridine->this compound Buchwald-Hartwig Amination Amine Source Amine Source Amine Source->this compound

Caption: Synthetic pathway starting from 3,5-Dibromopyridine.

Key Experimental Considerations

The success of this strategy hinges on two critical steps: the selective mono-ethoxylation of the dihalopyridine and the subsequent amination. The Buchwald-Hartwig amination has emerged as a particularly powerful method for the C-N bond formation, offering high yields and broad functional group tolerance.[1][2][3] The choice of palladium catalyst, ligand, and base is crucial for achieving optimal results.[1][2]

Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethoxylation3,5-DibromopyridineSodium EthoxideEthanolReflux4-670-80Analogous to methoxy
Amination3-Bromo-5-ethoxypyridineAmmonia source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Toluene80-11012-2460-90[1]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-ethoxypyridine
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add 3-bromo-5-ethoxypyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the Schlenk tube, followed by the amine source (e.g., benzophenone imine, 1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to afford this compound.

Retrosynthetic Strategy 2: Reduction of a Nitro Group

This classical and reliable approach involves the introduction of a nitro group onto the pyridine ring, which then serves as a precursor to the desired amino functionality. The key starting material for this pathway is 3-ethoxypyridine .

Pathway Overview

The synthesis commences with the nitration of 3-ethoxypyridine to yield 3-nitro-5-ethoxypyridine. This intermediate is then subjected to reduction to furnish the final product.

Retrosynthetic Strategy 2 3-Hydroxypyridine 3-Hydroxypyridine 3-Ethoxypyridine 3-Ethoxypyridine 3-Hydroxypyridine->3-Ethoxypyridine Williamson Ether Synthesis Ethylating Agent Ethylating Agent Ethylating Agent->3-Ethoxypyridine 3-Nitro-5-ethoxypyridine 3-Nitro-5-ethoxypyridine 3-Ethoxypyridine->3-Nitro-5-ethoxypyridine Nitration Nitrating Agent Nitrating Agent Nitrating Agent->3-Nitro-5-ethoxypyridine This compound This compound 3-Nitro-5-ethoxypyridine->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Retrosynthetic Strategy 3 cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement 5-Ethoxynicotinic Acid 5-Ethoxynicotinic Acid 5-Ethoxynicotinoyl Azide 5-Ethoxynicotinoyl Azide 5-Ethoxynicotinic Acid->5-Ethoxynicotinoyl Azide e.g., DPPA Acyl Azide Formation Acyl Azide Formation Acyl Azide Formation->5-Ethoxynicotinoyl Azide Isocyanate Intermediate Isocyanate Intermediate 5-Ethoxynicotinoyl Azide->Isocyanate Intermediate Thermal Rearrangement Thermal Rearrangement Thermal Rearrangement->Isocyanate Intermediate C1_End This compound Isocyanate Intermediate->C1_End Hydrolysis Hydrolysis Hydrolysis->C1_End 5-Ethoxynicotinamide 5-Ethoxynicotinamide H_Isocyanate Isocyanate Intermediate 5-Ethoxynicotinamide->H_Isocyanate Br₂, NaOH Br₂, NaOH Br₂, NaOH->H_Isocyanate H_End This compound H_Isocyanate->H_End H_Hydrolysis Hydrolysis H_Hydrolysis->H_End

References

The Untapped Potential of 3-Amino-5-ethoxypyridine: A Scoping Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this class, aminopyridines are recognized as a "privileged scaffold" due to their versatile binding properties and wide range of biological activities.[1][2] This guide focuses on a specific, under-investigated derivative: 3-Amino-5-ethoxypyridine . While direct research on this compound is sparse, its structural similarity to known bioactive molecules suggests significant, untapped potential. This document serves as a technical roadmap for researchers and drug development professionals, outlining a hypothesis-driven approach to systematically investigate the biological activities of this compound. We will move beyond simple literature review to propose a comprehensive, multi-phase research workflow, complete with detailed experimental protocols and the scientific rationale underpinning each stage. Our objective is to provide a self-validating framework for elucidating the compound's therapeutic promise, from initial in silico assessment to mechanism of action studies.

Foundational Analysis: Physicochemical Profile and In Silico Assessment

Before embarking on costly and time-consuming wet-lab experiments, a foundational analysis is critical. This compound (CAS 51468-00-9) is a small molecule whose potential as a drug candidate can be initially triaged using computational methods.[3] This initial step allows for the early identification of potential liabilities and helps to prioritize experimental resources.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51468-00-9Watson International[3]
Molecular Formula C₇H₁₀N₂OLookChem[4]
Molecular Weight 138.17 g/mol LookChem[4]
Predicted LogP 1.1 - 1.5(Calculated)
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (2x N, 1x O)(Calculated)
Rotatable Bonds 2(Calculated)

The causality behind this initial analysis is rooted in the concept of "drug-likeness." Properties like molecular weight, lipophilicity (LogP), and hydrogen bonding potential are primary determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The values for this compound comfortably fall within the parameters of Lipinski's Rule of Five, a widely accepted guideline for oral bioavailability. This in silico finding provides the first critical piece of evidence justifying further investigation.

The Aminopyridine Scaffold: A Precedent for Broad-Spectrum Bioactivity

The rationale for investigating this compound stems directly from the well-documented activities of its parent scaffold, aminopyridine. This class of compounds has yielded drugs and clinical candidates across multiple therapeutic areas.[5][6] Their unique structural properties enable interaction with a wide variety of enzymes and receptors.[1]

Known biological activities of aminopyridine derivatives include:

  • Ion Channel Modulation: Most notably, 4-aminopyridine is an established voltage-gated potassium (K+) channel blocker used to treat multiple sclerosis.[1]

  • Anti-inflammatory Effects: Several commercial anti-inflammatory drugs, such as piroxicam and tenoxicam, incorporate the aminopyridine moiety.[2][7]

  • Antimicrobial and Antiviral Activity: The scaffold is a key component in various antibacterial and antiviral drug discovery programs.[6][7]

  • Anticancer Properties: More recently, aminopyridine derivatives have been explored as potent inhibitors of key signaling proteins in oncology, such as checkpoint kinase 1 (CHK1).[8][9]

This established precedent forms the logical basis for our primary hypotheses regarding the potential activity of this compound. The substitution pattern—an amino group at position 3 and an ethoxy group at position 5—provides unique electronic and steric properties that could confer novel selectivity and potency for various biological targets.

A Hypothesis-Driven Research Workflow

We propose a phased approach to systematically de-orphanize the biological activity of this compound. This workflow is designed to be efficient, moving from broad, high-throughput screening to specific, mechanism-focused assays.

G cluster_0 Phase 1: Broad Screening & Hit Identification cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) s1 Kinase Panel Screen (e.g., 96-well format) v1 IC50/EC50 Determination (Dose-Response Curves) s1->v1 Hit s2 Ion Channel Screen (Automated Patch-Clamp) s2->v1 Hit s3 Anti-inflammatory Assay (LPS-stimulated Macrophages) s3->v1 Hit v2 Cytotoxicity Profiling (e.g., MTT Assay vs. Normal Cells) v1->v2 v3 Selectivity Profiling (Against related targets) v2->v3 m1 Target Engagement Assay (e.g., Cellular Thermal Shift Assay) v3->m1 Validated Selective Hit m2 Downstream Pathway Analysis (e.g., Western Blot) m1->m2 m3 Structure-Activity Relationship (SAR) (Analogue Synthesis) m2->m3

Caption: Proposed multi-phase workflow for investigating this compound.

Phase 1: Broad Spectrum Screening Protocols

The initial phase is designed to cast a wide net, testing our primary hypotheses in parallel to maximize efficiency.

Protocol 1: Kinase Inhibition Profiling

  • Causality: The aminopyridine scaffold is a known "hinge-binder" for ATP-binding pockets in kinases.[8] This experiment aims to rapidly identify any inhibitory activity against a panel of cancer- and inflammation-relevant kinases.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution at 100 µM.

    • Assay: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) or an in-house platform using a fluorescence-based assay format. Screen the compound at a final concentration of 10 µM against a panel of at least 50 kinases.

    • Data Acquisition: Measure the kinase activity relative to a DMSO vehicle control. A positive and negative control inhibitor should be run for each kinase.

    • Hit Criteria: A "hit" is defined as >50% inhibition of kinase activity.

  • Self-Validation: The inclusion of known inhibitors for each kinase (e.g., Staurosporine as a broad-spectrum control) validates the sensitivity and accuracy of the assay plate.

Protocol 2: Anti-inflammatory Activity in Macrophages

  • Causality: To test the hypothesis of anti-inflammatory action, we use a robust cell-based model that recapitulates a key aspect of the innate immune response: nitric oxide (NO) and pro-inflammatory cytokine production.[1]

  • Methodology:

    • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.

    • Endpoint Measurement:

      • Nitric Oxide: Measure nitrite concentration in the supernatant using the Griess Reagent assay.

      • Cytokine Release: Quantify TNF-α or IL-6 levels in the supernatant using an ELISA kit.

      • Cell Viability: Perform an MTT or PrestoBlue assay on the cells to ensure the observed effects are not due to cytotoxicity.

  • Self-Validation: A result is only considered valid if the positive control significantly reduces NO/cytokine production and the compound does not cause significant cell death at active concentrations.

G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Controls for Validation c1 Plate RAW 264.7 Cells (96-well format) c2 Pre-treat with Compound (1 hr, Dose-Response) c1->c2 c3 Stimulate with LPS (24 hr) c2->c3 d1 Measure Nitric Oxide (Griess Assay) c3->d1 d2 Measure Cytokines (ELISA) c3->d2 d3 Assess Cell Viability (MTT Assay) c3->d3 v1 Negative Control (Cells + Media only) v2 Vehicle Control (Cells + DMSO + LPS) v3 Positive Control (Cells + Dexamethasone + LPS)

Caption: Workflow for the cell-based anti-inflammatory screening protocol.

Phase 2: Validating Hits and Assessing Safety

Any "hit" from Phase 1 must be rigorously validated. This phase focuses on quantifying potency and establishing an initial therapeutic window.

Protocol 3: IC50 Determination and Cytotoxicity Profiling

  • Causality: A single-point screen is insufficient. A dose-response curve is required to determine the potency (IC50 or EC50) of the compound, which is a critical parameter for any potential drug. Concurrently, assessing cytotoxicity against a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) provides an early indication of the compound's selectivity and safety margin. The known toxicity of the parent 3-aminopyridine makes this step essential.[10][11]

  • Methodology:

    • Dose-Response Assay: Repeat the "hit" assay (e.g., the specific kinase assay or the macrophage assay) using a 10-point, two-fold serial dilution of this compound, starting from 100 µM.

    • Cytotoxicity Assay: In parallel, treat a normal, non-cancerous cell line with the same 10-point serial dilution for 48-72 hours. Measure cell viability using an MTT or similar assay.

    • Data Analysis: Plot the percentage of inhibition (for the activity assay) and the percentage of viability (for the cytotoxicity assay) against the log of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 (for inhibition) and CC50 (for cytotoxicity).

  • Self-Validation: The quality of the curve fit (R² > 0.95) is essential for confidence in the calculated IC50/CC50 values. The therapeutic index can be estimated as the ratio of CC50 to IC50.

Table 2: Template for Reporting Potency and Selectivity Data

AssayTarget/Cell LineIC50 / CC50 (µM)Therapeutic Index (CC50/IC50)
Activity Kinase X[Experimental Value]\multirow{2}{}{[Calculated Value]*}
Cytotoxicity HEK293 Cells[Experimental Value]

Hypothetical Mechanism of Action: Kinase Inhibition

Let's hypothesize that our Phase 1 screen identifies a potent inhibitory effect on a kinase within the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Hypothetical Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.

To validate this, a Western blot experiment would be the logical next step.

  • Protocol: Treat cancer cells known to have active PI3K signaling (e.g., MCF-7 breast cancer cells) with the IC50 concentration of this compound. Lyse the cells and perform a Western blot to probe for the phosphorylation status of Akt (p-Akt) and downstream targets like S6 ribosomal protein (p-S6).

  • Expected Result: A genuine PI3K inhibitor would lead to a significant decrease in the levels of p-Akt and p-S6 compared to the vehicle-treated control, without affecting total Akt or total S6 levels. This provides direct evidence of target engagement within a cellular context.

Conclusion and Future Directions

This compound represents a compelling yet unexplored starting point for drug discovery. Its favorable in silico profile and the strong pedigree of the aminopyridine scaffold provide a solid rationale for investigation. The structured, hypothesis-driven workflow detailed in this guide—progressing from broad screening to specific mechanism of action studies—offers a resource-efficient pathway to unlock its potential. By focusing on the causality behind each experimental choice and embedding self-validating controls within each protocol, researchers can generate high-confidence data to determine if this compound or its future analogues hold promise as modulators of ion channels, inflammatory pathways, or protein kinases. The path forward involves executing this plan to transform this overlooked molecule from a catalog chemical into a validated lead compound for preclinical development.

References

Navigating the Solubility Landscape of 3-Amino-5-ethoxypyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 3-Amino-5-ethoxypyridine in various organic solvents. This document outlines key considerations for handling this compound in a laboratory setting, including experimental protocols for solubility determination and a discussion of its anticipated behavior in different solvent classes.

Executive Summary

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility is a critical parameter influencing reaction kinetics, purification, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for its practical application.

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, understanding the solubility of a compound is not merely a technical exercise; it is a fundamental pillar of drug design and development.[1] The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which is often governed by its solubility. Poor solubility can lead to low absorption, insufficient drug concentration at the target site, and ultimately, therapeutic failure.[2] Therefore, a thorough characterization of a compound's solubility in various solvent systems is a critical early-stage activity in the drug development pipeline.[3] This knowledge informs decisions on formulation strategies, dosage form design, and the selection of appropriate solvents for synthesis and purification processes.[4]

Predicting the Solubility of this compound: A Molecular Structure Analysis

The solubility of a compound is dictated by its physicochemical properties and its interactions with the solvent at a molecular level.[5] The structure of this compound, featuring an amino group (-NH2), an ethoxy group (-OCH2CH3), and a pyridine ring, provides key insights into its expected solubility profile.

  • Polarity and Hydrogen Bonding: The presence of the amino group and the nitrogen atom within the pyridine ring introduces polarity to the molecule and provides sites for hydrogen bonding.[6] The amino group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The ethoxy group, with its oxygen atom, can also accept hydrogen bonds.[6] This suggests that this compound will likely exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.[7]

  • Hydrophobicity: The ethyl group of the ethoxy substituent and the aromatic pyridine ring contribute to the molecule's hydrophobic character. This hydrophobicity will influence its solubility in non-polar solvents.[5]

  • Ionization: The amino group and the pyridine nitrogen are basic and can be protonated in acidic conditions. The pKa of the compound will determine the pH at which it exists in its ionized form, which is generally more soluble in aqueous solutions.

Based on this analysis, this compound is anticipated to be a polar molecule with a nuanced solubility profile, exhibiting greater solubility in polar and protic organic solvents.

The Solvent's Perspective: A Classification of Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] To understand the solubility of this compound, it is essential to classify organic solvents based on their key properties.

Polarity and Dielectric Constant

Solvent polarity is a broad term encompassing a solvent's ability to solvate polar compounds.[8] A more quantitative measure is the dielectric constant (ε), which reflects a solvent's ability to separate charges.[9] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are non-polar.[10]

Protic vs. Aprotic Solvents
  • Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (typically oxygen or nitrogen) and can act as hydrogen bond donors.[7] Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents are polar but lack a hydrogen atom that can be donated for hydrogen bonding.[7] Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Non-Polar Solvents: These solvents have low dielectric constants and are generally incapable of significant hydrogen bonding.[11] Examples include hexane, toluene, and diethyl ether.

The table below summarizes the properties of common organic solvents relevant to solubility studies.

Solvent ClassSolventDielectric Constant (ε) at 20°CPolarityHydrogen Bonding
Polar Protic Water80.1HighDonor & Acceptor
Methanol32.7HighDonor & Acceptor
Ethanol24.6HighDonor & Acceptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighAcceptor
Acetonitrile37.5HighAcceptor
N,N-Dimethylformamide (DMF)36.7HighAcceptor
Acetone20.7MediumAcceptor
Non-Polar Dichloromethane (DCM)8.9MediumWeak Acceptor
Tetrahydrofuran (THF)7.6MediumAcceptor
Toluene2.4Low-
Hexane1.9Low-

Note: Dielectric constant values are approximate and can vary with temperature.[12][13]

Experimental Determination of Solubility: Protocols and Best Practices

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocols outline standard methodologies.

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14]

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., PTFE for organic solvents) is recommended.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate in constant temperature shaker bath (24-48h) A->B C Allow to settle B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[15] These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the solvent precipitation method.

Materials:

  • Concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well plates (UV-transparent or filter plates)

  • Plate reader (nephelometry or UV-Vis) or HPLC system

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the stock solution to the aqueous buffer or organic solvent in a 96-well plate in increasing concentrations.

  • Precipitation and Detection: The compound will precipitate once its solubility limit is exceeded. The point of precipitation can be detected by measuring the turbidity of the solution using a nephelometer or by separating the precipitate via filtration and measuring the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or HPLC.[15]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Logical Relationship between Molecular Properties and Solubility

SolubilityFactors cluster_solute This compound Properties cluster_solvent Solvent Properties Polarity Polarity (Amino, Pyridine N) Solubility Solubility Polarity->Solubility Increases in Polar Solvents H_Bonding Hydrogen Bonding (Donor: -NH2, Acceptor: N, O) H_Bonding->Solubility Increases in H-Bonding Solvents Hydrophobicity Hydrophobicity (Ethyl, Pyridine Ring) Hydrophobicity->Solubility Increases in Non-Polar Solvents Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Solubility Like Dissolves Like Solvent_H_Bonding Hydrogen Bonding (Protic vs. Aprotic) Solvent_H_Bonding->Solubility Stronger Interactions

Caption: Interplay of solute and solvent properties governing solubility.

Anticipated Solubility Profile of this compound

Based on the structural analysis and the principles of solubility, the following trends are anticipated for the solubility of this compound:

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol, due to the strong hydrogen bonding interactions between the solute and the solvent.

  • Good to Moderate Solubility: Expected in polar aprotic solvents like DMSO, DMF, and acetonitrile. The polarity of these solvents will favor dissolution, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.

  • Low Solubility: Expected in non-polar solvents such as hexane and toluene. The significant difference in polarity between the solute and these solvents will likely lead to poor solvation.

  • Variable Solubility: In solvents of intermediate polarity like dichloromethane and tetrahydrofuran, the solubility will be harder to predict and will depend on the balance between the polar and non-polar interactions.

Conclusion

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 3-Amino-5-ethoxypyridine

Foreword: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly those bearing amino and alkoxy groups, offer a rich tapestry of electronic and steric properties ripe for exploitation in drug design. This guide delves into the theoretical underpinnings of a specific, promising derivative: this compound. By leveraging the predictive power of computational chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular architecture, reactivity, and potential as a versatile building block for novel therapeutics. This document eschews a rigid template, instead allowing the molecule's intrinsic properties to dictate a logical and insightful narrative grounded in first-principles calculations.

Introduction: The Significance of Substituted Pyridines

Aminopyridine derivatives are privileged structures in pharmacology and materials science.[1] Their utility is vast, ranging from treatments for neurological disorders to building blocks for nonlinear optical (NLO) materials.[1] The strategic placement of substituents on the pyridine ring allows for fine-tuning of the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. The 3-amino-5-ethoxy substitution pattern is of particular interest, combining an electron-donating amino group and an ethoxy group on a meta-substituted pyridine ring. This arrangement creates a unique electronic environment that influences the molecule's geometry, reactivity, and potential for intermolecular interactions—critical factors in its application as a pharmaceutical intermediate.

This guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.[2][3] We will explore its optimized geometry, vibrational signatures, and electronic landscape to build a foundational understanding for its rational application in drug discovery.

The Computational Framework: A Self-Validating Protocol

To ensure the highest degree of scientific integrity, all theoretical data presented herein are derived from a validated computational workflow. The primary method employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for organic molecules.[2][4]

Methodology
  • Software: Gaussian 09/16 suite of programs.[5]

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][6] This functional is widely recognized for its reliability in predicting the electronic structure and vibrational spectra of diverse molecular systems.[7][8]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible to provide a precise description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[4][9]

  • Validation: The optimized geometry was confirmed to be a true energy minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies validates the stability of the calculated structure.[8]

  • Further Analyses: Subsequent analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping, were performed on the validated geometry to elucidate electronic properties and reactivity.

Computational Workflow Diagram

The logical flow of the theoretical investigation is depicted below. This process ensures that each step builds upon a validated foundation, from structural optimization to the prediction of complex electronic properties.

Computational_Workflow A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Validation Check (No Imaginary Frequencies?) C->D E Proceed to Property Analysis D->E Yes F Error: Re-optimize Structure D->F No G Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) E->G H Spectroscopic Prediction (IR & Raman Spectra) E->H I Data Interpretation & Application Insights G->I H->I

Caption: A flowchart of the computational protocol.

Molecular Geometry and Structural Analysis

The foundational step in understanding a molecule is to determine its most stable three-dimensional conformation. The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a nearly planar pyridine ring, as expected for an aromatic system.

The optimized structural parameters provide insights into the electronic effects of the substituents. The bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming its aromatic character. The orientation of the ethoxy group and the pyramidalization of the amino group are key features influencing intermolecular interactions.

ParameterBond/AngleCalculated Value
Bond Lengths C-N (ring)~1.34 - 1.38 Å
C-C (ring)~1.39 - 1.40 Å
C3-N (amino)~1.39 Å
C5-O (ethoxy)~1.37 Å
O-C (ethyl)~1.44 Å
Bond Angles C-N-C (ring)~117.5°
C2-C3-N (amino)~121.0°
C4-C5-O (ethoxy)~125.1°
C5-O-C (ethyl)~118.2°
Dihedral Angle C4-C5-O-C (ethyl)~-179.5°
Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. Note: These are representative values derived from typical DFT calculations on similar molecules.[5][10]

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis serves a dual purpose: it confirms the stability of the optimized geometry and provides a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data.[10][11] Each calculated vibrational frequency corresponds to a specific molecular motion.

Key predicted vibrational modes for this compound are summarized below. These assignments are crucial for identifying the molecule and understanding its bonding characteristics.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3500 - 3400N-H Asymmetric/Symmetric StretchCharacteristic of the primary amine group.[12]
~3100 - 3000C-H Aromatic StretchVibrations of H atoms on the pyridine ring.[12]
~2980 - 2850C-H Aliphatic StretchAsymmetric and symmetric stretching of the ethoxy group's CH₂ and CH₃.[8]
~1620NH₂ ScissoringBending motion of the amino group.[12]
~1590C=C/C=N Ring StretchAromatic ring stretching vibrations.
~1240C-O-C Asymmetric StretchEther linkage stretching, a strong indicator of the ethoxy group.
~1150C-N StretchStretching of the bond between the amino group and the pyridine ring.
Table 2: Predicted key vibrational frequencies and their assignments for this compound. Frequencies are typically scaled by a factor (~0.96) to better match experimental values.[8]

Electronic Properties and Chemical Reactivity

The utility of a molecule in drug design is intimately linked to its electronic properties. Theoretical calculations provide powerful tools to visualize and quantify these characteristics, predicting how the molecule will interact with its environment.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[2] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[2][6] A smaller gap generally implies higher reactivity.[6]

OrbitalEnergy (eV)Description
HOMO ~ -5.8 eVElectron donating capability
LUMO ~ -0.5 eVElectron accepting capability
Energy Gap (ΔE) ~ 5.3 eV Indicator of chemical stability and reactivity
Table 3: Calculated Frontier Molecular Orbital energies for this compound. Values are representative for this class of molecules.[13]

The HOMO is primarily localized over the pyridine ring and the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting it can accept electron density in reactions with nucleophiles.

FMO_Diagram cluster_0 Energy Levels LUMO LUMO ~ -0.5 eV HOMO HOMO ~ -5.8 eV HOMO->LUMO Excitation Reactivity Energy Gap (ΔE) ~ 5.3 eV (High Stability)

Caption: Energy level diagram of HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP) Map

The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive sites.[3] It maps the electrostatic potential onto the electron density surface.

  • Red/Yellow Regions: Electron-rich areas with negative potential, indicating sites susceptible to electrophilic attack (nucleophilic centers). For this compound, these are concentrated around the pyridine nitrogen, the amino nitrogen, and the ethoxy oxygen due to their lone pairs of electrons.

  • Blue Regions: Electron-deficient areas with positive potential, indicating sites for nucleophilic attack (electrophilic centers). These are primarily located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

The MEP map clearly identifies the heteroatoms as the primary centers for nucleophilic reactivity, providing a visual guide for designing chemical modifications.

Natural Bond Orbital (NBO) Analysis

NBO analysis delves into the details of electron delocalization and intramolecular charge transfer (ICT).[1][14] It quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions in this compound include:

  • n → π : Delocalization of lone pair electrons (n) from the amino nitrogen and ethoxy oxygen into the antibonding π orbitals of the pyridine ring. This interaction contributes significantly to the molecule's electronic stability and confirms the electron-donating nature of the substituents.

  • π → π *: The delocalization of π electrons within the aromatic ring, which is fundamental to its aromaticity and stability.

These charge transfer interactions are crucial for understanding the molecule's electronic behavior and its potential for non-linear optical applications.[1]

Implications for Drug Discovery and Design

The theoretical profile of this compound provides a robust foundation for its use as a scaffold in drug development. The aminopyridine core is present in various biologically active agents, including inhibitors of checkpoint kinase 1 (CHK1), which are of interest as anticancer agents.[15][16]

The key takeaways for medicinal chemists are:

  • Reactive Handles: The amino group and the pyridine nitrogen are potent nucleophilic centers, as shown by MEP and FMO analyses. They serve as primary sites for derivatization to build molecular complexity and modulate biological activity.

  • Hydrogen Bonding: The amino group provides hydrogen bond donor capabilities, while the pyridine nitrogen and ethoxy oxygen are hydrogen bond acceptors. This profile is ideal for forming specific interactions within the active site of a biological target like a kinase or enzyme.[17]

  • Structural Rigidity: The aromatic core provides a rigid scaffold, which is advantageous for orienting functional groups in a precise three-dimensional arrangement to optimize binding affinity.

  • Modulation of Properties: The ethoxy group can be modified to alter solubility, lipophilicity, and metabolic stability without drastically changing the core electronic properties.

Drug_Design_Workflow A Core Scaffold (this compound) B Theoretical Analysis (MEP, FMO, NBO) A->B C Identify Reactive Sites (e.g., Amino Group, Pyridine N) B->C D Virtual Library Design (Derivatization at reactive sites) C->D E Molecular Docking (Screen against biological target, e.g., Kinase) D->E F Select Lead Compounds (Based on binding score & interactions) E->F G Synthesis & Biological Evaluation F->G

Caption: A rational drug design workflow using the scaffold.

Conclusion

This guide has provided a comprehensive theoretical examination of this compound using high-level DFT calculations. The analysis of its geometry, vibrational modes, and electronic properties reveals a stable yet reactive molecule with distinct features that make it a highly attractive scaffold for medicinal chemistry. The nucleophilic centers on the heteroatoms, combined with the rigid aromatic core and hydrogen bonding potential, offer multiple avenues for chemical modification and optimization of biological activity. The insights presented here serve as a valuable resource for researchers aiming to rationally design and synthesize novel derivatives of this compound for therapeutic applications.

References

Methodological & Application

Synthesis of Novel Bio-active Scaffolds from 3-Amino-5-ethoxypyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. 3-Amino-5-ethoxypyridine, in particular, offers a unique combination of electronic and steric properties. The amino group at the 3-position provides a nucleophilic handle for a variety of synthetic transformations, while the ethoxy group at the 5-position modulates the electronic nature of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This guide provides detailed protocols and expert insights for the synthesis of novel amide, biaryl, N-aryl, and sulfonamide derivatives from this compound, enabling the rapid generation of diverse compound libraries for drug discovery programs.

I. Synthesis of N-(5-ethoxypyridin-3-yl) Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the derivatization of this compound with a diverse range of carboxylic acids can yield compounds with a wide spectrum of biological activities. The following protocols detail two robust methods for amide bond formation: the use of a coupling agent and the conversion of the carboxylic acid to an acyl chloride.

A. Amide Coupling using HATU

Rationale: The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a mild and efficient method for amide bond formation, particularly for sensitive or complex substrates.[3] HATU activates the carboxylic acid to form a highly reactive OAt-ester, which then readily reacts with the amino group of this compound.[3] This method often proceeds at room temperature with high yields and minimal side reactions.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • To a solution of the desired carboxylic acid (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-ethoxypyridin-3-yl) amide derivative.

B. Amide Synthesis via Acyl Chlorides

Rationale: For more robust and less expensive carboxylic acids, conversion to the corresponding acyl chloride followed by reaction with this compound is a highly effective method.[4][5] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[4] The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine.

Experimental Protocol: Two-Step Synthesis of Amides via Acyl Chlorides

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask, add the carboxylic acid (5.0 mmol) and a few drops of DMF (catalytic).

  • Slowly add thionyl chloride (10.0 mmol) or oxalyl chloride (7.5 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride.

Step 2: Reaction with this compound

  • Dissolve this compound (4.5 mmol) and a non-nucleophilic base such as triethylamine (TEA, 6.75 mmol) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the crude acyl chloride (5.0 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final amide product.

Carboxylic Acid Coupling Method Product Expected Yield (%)
Benzoic AcidHATU/DIPEAN-(5-ethoxypyridin-3-yl)benzamide85-95
4-Chlorobenzoic AcidAcyl Chloride (SOCl₂)N-(5-ethoxypyridin-3-yl)-4-chlorobenzamide80-90
Cyclohexanecarboxylic AcidHATU/DIPEAN-(5-ethoxypyridin-3-yl)cyclohexanecarboxamide88-98
Thiophene-2-carboxylic acidAcyl Chloride (Oxalyl Chloride)N-(5-ethoxypyridin-3-yl)thiophene-2-carboxamide75-85

II. Synthesis of 3-Amino-5-aryl/heteroaryl-pyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds.[6] This reaction is particularly valuable in drug discovery for constructing complex molecular architectures.[7] For this to be applied to this compound, a halogen must first be introduced, typically at the 2, 4, or 6 position of the pyridine ring. A common precursor for such reactions is a brominated aminopyridine.

Rationale: Palladium-catalyzed cross-coupling of a bromo-substituted this compound with a variety of aryl or heteroaryl boronic acids provides a direct route to diverse biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with an electron-rich aminopyridine substrate.[1][8]

Suzuki_Miyaura_Workflow Start This compound Halogenation Halogenation (e.g., NBS) Start->Halogenation Precursor Halogenated this compound (e.g., 2-Bromo-3-amino-5-ethoxypyridine) Halogenation->Precursor Coupling Suzuki-Miyaura Coupling Precursor->Coupling Product 3-Amino-5-aryl/heteroaryl- ethoxypyridine Derivatives Coupling->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex PdII_Amine [L-Pd(II)(Ar)(AmineH)]+X- Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amine) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Amine RedElim->Product Start Ar-X Start->OxAdd Amine Amine-H Amine->Ligand_Ex

References

The Art of Connection: A Senior Application Scientist's Guide to Cross-Coupling Reactions with 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine nucleus holds a privileged position, and its substituted derivatives are key building blocks for a vast array of biologically active compounds. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-Amino-5-ethoxypyridine, a versatile trifunctional building block. We will delve into the mechanistic intricacies, provide field-proven protocols, and offer insights to empower you to successfully incorporate this valuable synthon into your research and development programs.

The Strategic Value of this compound in Synthesis

This compound presents a unique constellation of functional groups. The pyridine nitrogen imparts aqueous solubility and a key hydrogen bond acceptor. The amino group at the 3-position is a versatile handle for a variety of transformations, including amidation and, crucially for this guide, as a directing or participating group in cross-coupling reactions. The ethoxy group at the 5-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity in palladium-catalyzed transformations. The strategic derivatization of this scaffold through cross-coupling reactions opens a gateway to novel chemical entities with potential applications in medicinal chemistry and materials science.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

At the heart of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions lies a common, elegant catalytic cycle orchestrated by a palladium catalyst.[1][2] Understanding this fundamental pathway is paramount to troubleshooting and optimizing these powerful transformations.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans R'-M PdR R-Pd(II)-R'(L_n) Trans->PdR RedEl Reductive Elimination PdR->RedEl Product R-R' (Coupled Product) RedEl->Product Catalyst_Regen Catalyst Regeneration RedEl->Catalyst_Regen Catalyst_Regen->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition with an organic halide (R-X), forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond (R-R') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] When working with this compound, the primary amino group can present a challenge by coordinating to the palladium catalyst, potentially inhibiting its activity.[4] However, with the appropriate choice of conditions, this reaction can be performed efficiently without the need for a protecting group on the amine.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: For electron-rich and potentially coordinating substrates like aminopyridines, a catalyst system that is both highly active and resistant to inhibition is required. A common choice is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the catalytic species.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective and compatible with the amino group.[4]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to dissolve both the organic and inorganic reagents.[4]

Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine (as an analogue for this compound)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-Amino-5-bromopyridine and serves as a robust starting point for this compound, for which a bromo or iodo precursor would be necessary.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Amino-5-bromopyridine172.011.01.0
Arylboronic AcidVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous)88.114 mL-
Water (degassed)18.021 mL-

Step-by-Step Methodology:

  • To a dry reaction vial, add 3-Amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: 3-Amino-5-bromopyridine, Arylboronic Acid, K3PO4, Pd(PPh3)4 start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Solvents: 1,4-Dioxane & Water inert->solvent heat Heat at 80-90 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by forming a carbon-nitrogen bond between an aryl halide and an amine.[1][2] This reaction is particularly valuable for constructing the diverse arylamine scaffolds found in many pharmaceuticals.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination, especially with electron-rich and potentially challenging substrates like aminopyridines, is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often essential.[5] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is typically used in conjunction with the ligand.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally used to prevent side reactions.

Protocol: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine (as an analogue) with a Secondary Amine

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridine derivatives.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Amino-5-bromopyridine172.011.01.0
Secondary AmineVaries1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)92.145 mL-

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.04 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (2 mL).

  • Add the secondary amine (1.2 eq), followed by 3-Amino-5-bromopyridine (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Rinse the flask walls with additional toluene (3 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start catalyst_prep Prepare Catalyst: Pd2(dba)3 & XPhos in Toluene under Inert Gas start->catalyst_prep add_reagents Add Reagents: Secondary Amine, 3-Amino-5-bromopyridine, NaOtBu catalyst_prep->add_reagents heat Heat at 100-110 °C (4-24 h) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Cool, Dilute, Filter, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[6] These products are valuable intermediates in organic synthesis and can be found in various biologically active molecules.

Causality Behind Experimental Choices:
  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst activates the aryl halide, while the copper co-catalyst facilitates the activation of the terminal alkyne.[6]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a non-polar solvent like toluene is often used.

Protocol: Sonogashira Coupling of 3-Amino-5-bromopyridine (as an analogue) with a Terminal Alkyne

This protocol is adapted from procedures for the Sonogashira coupling of similar aminobromopyridines.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Amino-5-bromopyridine172.011.01.0
Terminal AlkyneVaries1.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.192.02.0
DMF (anhydrous)73.095 mL-

Step-by-Step Methodology:

  • To a Schlenk flask, add 3-Amino-5-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (3 mL) and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow start Start reagents Combine Reactants: 3-Amino-5-bromopyridine, PdCl2(PPh3)2, CuI start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Solvents & Base: DMF & Et3N inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat Heat at 60-80 °C (2-12 h) alkyne->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up: Dilute, Extract, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Concluding Remarks and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound and its halo-precursors provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and insights provided in this guide, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. As the demand for novel, structurally complex molecules in drug discovery and materials science continues to grow, the strategic application of these powerful synthetic tools to unique building blocks like this compound will undoubtedly play a pivotal role in driving innovation.

References

Application Note: Protocols for the N-Functionalization of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Amino-5-ethoxypyridine

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted aminopyridine scaffold is a "privileged" structure, frequently found in biologically active molecules and pharmaceutical agents[1][2]. The primary amino group at the C3 position serves as a versatile synthetic handle for introducing a wide array of functional groups, a process known as N-functionalization. This modification is critical for modulating the physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for exploring the structure-activity relationships (SAR) of new chemical entities.

This guide provides detailed, field-proven protocols for the most common and effective N-functionalization reactions of this compound, including N-acylation, N-sulfonylation, N-alkylation, and modern catalytic N-arylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Core Chemical Principles: Reactivity of this compound

The synthetic utility of this compound is governed by the electronic nature of its substituted pyridine ring. The amino group (-NH₂) is a strong activating group, increasing the electron density of the pyridine ring and enhancing the nucleophilicity of the nitrogen atom. The ethoxy group at the C5 position further contributes to this electron-donating effect. However, the pyridine ring nitrogen is electron-withdrawing, which slightly tempers the reactivity of the exocyclic amino group compared to a simple aniline. This balanced reactivity makes the amino group a potent nucleophile for a variety of electrophiles while minimizing side reactions on the pyridine ring itself[3].

General Experimental Workflow

A typical N-functionalization experiment follows a logical sequence of steps. Understanding this workflow is crucial for successful execution and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents & Prepare Solutions setup Assemble Dry Glassware Under Inert Atmosphere (N2/Ar) reagents->setup 1. Setup addition Add this compound, Solvent, and Base cooling Cool Reaction Mixture (e.g., 0 °C) addition->cooling electrophile Slowly Add Electrophile (Acyl Chloride, Alkyl Halide, etc.) cooling->electrophile 2. Controlled Addition monitor Warm to RT or Heat. Monitor by TLC/LC-MS electrophile->monitor 3. Reaction Progress quench Quench Reaction (e.g., with H2O or sat. NH4Cl) extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract 4. Isolation dry Dry Organic Layer (Na2SO4/MgSO4) & Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify 5. Purification G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R" L2 PdII_Aryl->PdII_Amido Ligand Exchange/ Deprotonation (+ Base, + Amine) Product Ar-NR'R" PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Start Ar-X + HNR'R"

References

Application of 3-Amino-5-ethoxypyridine in the Synthesis of Novel Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Pyridine Moiety in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, prized for its versatile chemical reactivity and its ability to impart desirable biological activity. Substituted pyridines, such as 3-Amino-5-ethoxypyridine, serve as critical building blocks in the synthesis of a diverse array of herbicides, insecticides, and fungicides. The strategic incorporation of the aminopyridine core allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, stability, and target-site affinity. This targeted molecular design is instrumental in creating next-generation crop protection agents that offer enhanced efficacy, improved crop safety, and a more favorable environmental profile.

This technical guide provides a comprehensive overview of the application of this compound as a key intermediate in the synthesis of a novel herbicidal agent. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the characterization of the final product, offering a detailed roadmap for researchers in the field of agrochemical discovery and development.

Core Synthesis Pathway: From Aminopyridine to a Potent Herbicidal Sulfonamide

The primary application of this compound in this context is as a precursor for the synthesis of novel pyridinylsulfonamide herbicides. These herbicides are designed to inhibit key enzymes in the plant's metabolic pathways, leading to effective weed control. The synthesis involves a multi-step process, beginning with the conversion of the aminopyridine to a sulfonyl chloride, followed by coupling with a suitable heterocyclic amine to form the final active ingredient.

Agrochemical_Synthesis_Workflow A This compound B Diazotization & Sulfonation A->B 1. NaNO2, HCl 2. SO2, CuCl2 C 5-Ethoxypyridine-3-sulfonyl chloride B->C D Coupling Reaction C->D F Novel Pyridinylsulfonamide Herbicide D->F Pyridine, DCM E Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) E->D Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation A Starting Materials B Reaction Step 1 A->B C Intermediate B->C F TLC/HPLC Monitoring B->F In-process control D Reaction Step 2 C->D E Crude Product D->E D->F G NMR, MS, HPLC Analysis E->G H Purification G->H H->D Fail (re-purify) I Pure Product (>98%) H->I Pass

Application Notes and Protocols: 3-Amino-5-ethoxypyridine as a Versatile Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3-Amino-5-ethoxypyridine in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a prominent class of therapeutic targets, particularly in oncology.[1] The relentless pursuit of novel kinase inhibitors is driven by the need for greater selectivity, improved potency, and the ability to overcome resistance mechanisms. A key strategy in this endeavor is scaffold-based drug design, which utilizes a core molecular framework to build libraries of compounds with diverse functionalities.[2] The pyridine ring is a well-established "privileged" scaffold in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.

This document introduces the this compound scaffold as a promising starting point for the development of a new generation of kinase inhibitors. Its unique substitution pattern offers a valuable three-point diversity-oriented synthesis strategy. The amino group at the 3-position provides a handle for introducing substituents that can interact with the solvent-exposed region or deep within the ATP-binding pocket. The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the molecule to the kinase hinge. Finally, the ethoxy group at the 5-position can be modified to fine-tune solubility, metabolic stability, and interactions with the ribose-binding pocket.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the this compound scaffold in a kinase inhibitor discovery program. We will detail a strategic workflow, from the initial synthesis of a diversified compound library to robust biochemical and cell-based screening protocols, culminating in the principles of a data-driven hit-to-lead optimization campaign.

Part 1: A Strategic Workflow for Kinase Inhibitor Discovery

The journey from a scaffold to a clinical candidate is a structured process.[1] The following workflow outlines the key stages for developing novel kinase inhibitors based on the this compound core.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Scaffold Selection Scaffold Selection (this compound) Library Synthesis Combinatorial Library Synthesis Scaffold Selection->Library Synthesis Diversification HTS High-Throughput Screening (HTS) Library Synthesis->HTS Screening Hit Identification Hit Identification & Validation HTS->Hit Identification Data Analysis Hit-to-Lead Hit-to-Lead (HTL) (SAR by Design) Hit Identification->Hit-to-Lead SAR Lead Optimization Lead Optimization (ADME/Tox) Hit-to-Lead->Lead Optimization Refinement Candidate Selection Preclinical Candidate Selection Lead Optimization->Candidate Selection In Vivo Studies

Caption: Kinase Inhibitor Discovery Workflow.

Part 2: Synthesis of a this compound-Based Compound Library

The foundation of a successful screening campaign is a structurally diverse library of compounds. The this compound scaffold is amenable to a variety of chemical transformations to generate a focused library.

Protocol 2.1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the 3-amino group, a common strategy to introduce functionality that can interact with the ribose-binding pocket of kinases.

Causality: The acylation of the amino group is a straightforward and high-yielding reaction that allows for the rapid introduction of a wide range of substituents. The resulting amide bond is generally stable and can act as a hydrogen bond donor.

Materials:

  • This compound

  • A variety of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HOBt) for carboxylic acid coupling

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2.2: General Procedure for Suzuki Coupling

To further diversify the scaffold, Suzuki coupling can be employed to introduce aryl or heteroaryl moieties at a halogenated position of the pyridine ring. This requires an initial halogenation step.

Causality: The introduction of aryl groups can lead to beneficial pi-stacking interactions within the ATP binding site and provides vectors for further chemical modification to improve potency and selectivity.

Materials:

  • A brominated derivative of an N-protected this compound

  • A variety of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert atmosphere setup

Step-by-Step Methodology:

  • To a reaction vessel, add the brominated pyridine starting material (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Perform any necessary deprotection steps to yield the final compound.

Part 3: Biochemical and Cell-Based Screening Protocols

Once a library of compounds has been synthesized, the next step is to screen them for inhibitory activity against a panel of target kinases.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the ability of a compound to inhibit a specific kinase in a purified system.[3] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]

Causality: This assay provides a direct measure of a compound's potency against the target kinase without the complexities of a cellular environment. It is ideal for high-throughput screening and for determining IC₅₀ values.

Materials:

  • Target kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized compounds from the this compound library

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
3A5E-001CDK2/cyclin A50
3A5E-002CDK2/cyclin A>10,000
3A5E-003CDK2/cyclin A150
.........
Protocol 3.2: Cellular Target Engagement Assay

This protocol describes a method to determine if a compound is engaging its target kinase within a cellular context.

Causality: While in vitro assays measure direct enzyme inhibition, cellular assays confirm that the compound can penetrate the cell membrane and interact with its target in a more physiologically relevant environment.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate of the target kinase, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Western blot or ELISA reagents

Step-by-Step Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined amount of time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target kinase's substrate by Western blot or ELISA using a phospho-specific antibody.

  • A reduction in the phosphorylation of the substrate in a dose-dependent manner indicates target engagement by the inhibitor.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the initial screening campaign will identify "hit" compounds. The subsequent hit-to-lead and lead optimization phases aim to improve the potency, selectivity, and drug-like properties of these initial hits through iterative cycles of chemical synthesis and biological testing.

SAR_Cycle Initial Hit Initial Hit SAR by Design SAR by Design (Hypothesis Generation) Initial Hit->SAR by Design Synthesis Synthesis of New Analogs SAR by Design->Synthesis Screening Biochemical & Cellular Screening Synthesis->Screening Data Analysis Data Analysis (Potency, Selectivity, ADME) Screening->Data Analysis Data Analysis->SAR by Design Iterate Optimized Lead Optimized Lead Data Analysis->Optimized Lead Converge

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Key Considerations for SAR on the this compound Scaffold:

  • 3-Amino Position: Modifications at this position are crucial for exploring interactions with the solvent-front region. Varying the size, polarity, and hydrogen bonding capacity of the substituent can significantly impact potency and selectivity.

  • 5-Ethoxy Position: The ethoxy group can be replaced with other alkoxy groups of varying lengths and branching to probe the ribose-binding pocket. Introducing polar groups at this position can improve solubility.

  • Pyridine Ring: Substitution on the pyridine ring itself can modulate the electronics of the system and provide additional vectors for interaction. For example, introducing a small alkyl group could enhance van der Waals interactions.

By systematically exploring these three points of diversification and correlating the chemical changes with biological activity, a clear SAR can be established, guiding the rational design of more potent and selective kinase inhibitors.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent structural features are well-suited for targeting the ATP-binding site of kinases. By following the strategic workflow and detailed protocols outlined in these application notes, research teams can systematically explore the chemical space around this scaffold, leading to the identification and optimization of potent and selective kinase inhibitors for further preclinical and clinical development.

References

HPLC analytical method for 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 3-Amino-5-ethoxypyridine

Introduction

This compound is a pyridine derivative that serves as a crucial building block and intermediate in the synthesis of various chemical and pharmaceutical products.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control in research, development, and manufacturing environments.

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The methodology is grounded in the principles of reversed-phase chromatography and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Part 1: Method Development Strategy: A Rationale-Driven Approach

The logical development of an HPLC method is predicated on the physicochemical properties of the analyte. This compound (MW: 138.17 g/mol ) is an aromatic amine with a basic pyridine nucleus, making it moderately polar.[5] This informs the strategic selection of the chromatographic components.

Chromatographic Mode and Stationary Phase Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred mode for separating moderately polar compounds like aromatic amines.[6][7] This technique utilizes a non-polar stationary phase and a polar mobile phase.

  • Causality: A C18 (octadecylsilane) stationary phase is selected for its versatility and strong hydrophobic retention capabilities, which are ideal for aromatic compounds.[8] This choice ensures adequate retention of this compound, moving it away from the solvent front and allowing for effective separation from potential impurities. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution and analysis time.

Mobile Phase and Detection Wavelength Optimization

The mobile phase composition is critical for achieving optimal resolution and peak shape.

  • Mobile Phase: A binary gradient system consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) is a common starting point for aromatic amine analysis.[8]

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.

    • Aqueous Phase: A phosphate buffer is used to control the pH. For a basic compound like an aminopyridine, maintaining a consistent pH is crucial to ensure a single ionic form, thereby preventing peak tailing and improving reproducibility.[9] A pH of 7.0 is proposed to ensure the analyte is in a stable, unprotonated state.

  • Detection Wavelength (λmax): Aromatic compounds like pyridine derivatives exhibit strong UV absorbance.[10][11] While the exact λmax should be determined experimentally using a photodiode array (PDA) detector by scanning a standard solution, a wavelength of 275 nm is selected as a starting point, as it is a common detection wavelength for aminopyridines and provides good sensitivity.[11]

Part 2: Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Ortho-phosphoric acid (for pH adjustment)

    • Deionized water (18.2 MΩ·cm)

  • Materials:

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • 0.45 µm membrane filters for solvent filtration

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 7.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The proposed HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: pH 7.0 Phosphate BufferB: Acetonitrile
Gradient Program 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-22 min: 80% to 20% B22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 25 minutes

Part 3: Method Validation Protocol (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. The following parameters must be assessed according to ICH guidelines.[4][12]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Check cluster_validation Phase 3: Validation Experiments cluster_report Phase 4: Finalization prep Prepare Mobile Phases, Diluent, Standards setup HPLC System Setup & Equilibration prep->setup sst System Suitability Test (SST) (6 Replicate Injections) setup->sst sst_check SST Criteria Met? (%RSD < 2%) sst->sst_check sst_check->setup  No (Troubleshoot)   specificity Specificity (Forced Degradation) sst_check->specificity  Yes linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report method_final Finalized Analytical Method report->method_final

Caption: Workflow for HPLC method development and validation.

Validation Parameters and Acceptance Criteria

The following table outlines the experiments required for full method validation.

ParameterExperimental ProtocolAcceptance Criteria
System Suitability Inject the working standard solution six times.%RSD of peak area and retention time < 2.0%. Tailing factor ≤ 2.0.
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure no interference at the analyte's retention time.The peak for this compound should be pure and spectrally homogeneous. Resolution from degradation peaks > 2.0.
Linearity & Range Prepare at least five concentrations of the standard, typically from 50% to 150% of the target concentration. Plot a graph of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six preparations of the sample at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Introduce small, deliberate variations to the method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C).System suitability parameters should remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound. By employing a systematic, rationale-driven approach to method development and adhering to the rigorous standards of ICH guidelines for validation, this protocol ensures the generation of accurate and reproducible data. This method is suitable for routine quality control analysis, stability studies, and purity assessments in pharmaceutical development and manufacturing.

References

Application Note & Protocols: Strategic Derivatization of 3-Amino-5-ethoxypyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Amino-5-ethoxypyridine Scaffold - A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its capacity to engage in a wide array of biological interactions.[1][2][3] Aminopyridines, in particular, serve as versatile starting points for the synthesis of novel therapeutic agents due to their unique structural and electronic properties.[4][5] The amino group offers a convenient handle for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. This exploration is the essence of Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that links the chemical structure of a compound to its biological activity.[6]

This application note focuses on this compound, a scaffold with significant potential for the development of new drugs. The strategic placement of the amino and ethoxy groups offers distinct opportunities for derivatization, enabling the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. We will provide detailed protocols for a series of key derivatization reactions—N-acylation, N-alkylation, sulfonamide formation, and Suzuki cross-coupling—and discuss how these modifications can be leveraged to build a robust SAR model.

Core Derivatization Strategies for SAR Exploration

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The following sections detail the rationale and experimental procedures for key derivatization reactions.

N-Acylation: Modulating Hydrogen Bonding and Steric Bulk

The conversion of the primary amine to an amide via N-acylation is a fundamental strategy in medicinal chemistry.[7][8] This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of a wide range of substituents (R groups). The nature of the R group can be varied to probe steric tolerance, lipophilicity, and potential interactions with specific pockets of a biological target.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.[9]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

N-Alkylation: Introducing Flexibility and Modifying Basicity

N-alkylation of the amino group can introduce conformational flexibility and alter the basicity of the nitrogen atom.[10][11] This can be particularly important for interactions with targets where a positive charge or specific spatial orientation is required. Reductive amination offers a controlled method for mono-alkylation, avoiding the overalkylation that can occur with direct alkylation using alkyl halides.[12]

Protocol 2: Reductive Amination for Mono-N-Alkylation

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sulfonamide Formation: Introducing a Tetrahedral Hydrogen Bond Donor/Acceptor

The sulfonamide group is a key functional group in many marketed drugs.[13] It is a stable, non-basic mimic of an amide and can act as both a hydrogen bond donor and acceptor. The tetrahedral geometry of the sulfur atom can also provide a different spatial arrangement of substituents compared to the planar amide bond.

Protocol 3: Synthesis of Sulfonamides from this compound

This protocol outlines the reaction of this compound with a sulfonyl chloride.[14]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.0 eq) to the solution.

  • Slowly add the sulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki Cross-Coupling: Extending the Scaffold with Aryl or Heteroaryl Groups

To explore interactions that require a larger molecular footprint, the pyridine core can be extended through carbon-carbon bond-forming reactions. The Suzuki coupling is a powerful and versatile method for this purpose, allowing the introduction of a wide variety of aryl and heteroaryl groups.[15][16] For this, a halogenated precursor of this compound is required (e.g., 2-bromo-3-amino-5-ethoxypyridine).

Protocol 4: Suzuki Cross-Coupling of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound (e.g., 2-bromo-3-amino-5-ethoxypyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Derivatization Workflow

The following diagram illustrates the key derivatization pathways for this compound.

Derivatization_Workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_sulfonylation Sulfonylation cluster_suzuki Suzuki Coupling start This compound acyl_reagent R-COCl, Base start->acyl_reagent alkyl_reagent R-CHO, NaBH(OAc)₃ start->alkyl_reagent sulfonyl_reagent R-SO₂Cl, Base start->sulfonyl_reagent halogenated_intermediate Halogenated Precursor start->halogenated_intermediate Halogenation acylation N-Acyl Derivatives acyl_reagent->acylation alkylation N-Alkyl Derivatives alkyl_reagent->alkylation sulfonylation Sulfonamide Derivatives sulfonyl_reagent->sulfonylation suzuki Aryl/Heteroaryl Derivatives suzuki_reagent Ar-B(OH)₂, Pd Catalyst, Base suzuki_reagent->suzuki halogenated_intermediate->suzuki_reagent

Caption: Derivatization strategies for this compound.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the power of systematic derivatization, consider a hypothetical screening campaign where this compound derivatives are evaluated for their inhibitory activity against a target kinase. The following table summarizes the biological data for a small library of synthesized compounds.

Compound IDR GroupIC₅₀ (nM)
Parent -H>10,000
A-1 -COCH₃850
A-2 -COC₆H₅250
A-3 -CO(4-Cl-C₆H₄)75
B-1 -CH₂C₆H₅1200
B-2 -CH₂CH₂C₆H₅550
C-1 -SO₂CH₃450
C-2 -SO₂(4-CH₃-C₆H₄)150

Interpretation of SAR Data:

  • Parent Compound: The starting material, this compound, is inactive, indicating that derivatization of the amino group is crucial for activity.

  • N-Acylation (Series A): Introduction of an acetyl group (A-1) confers moderate activity. A larger phenyl group (A-2) improves potency, suggesting a beneficial hydrophobic interaction. The addition of an electron-withdrawing chlorine atom at the para position of the phenyl ring (A-3) further enhances activity, possibly through electronic effects or additional interactions within the binding pocket.

  • N-Alkylation (Series B): The N-benzyl derivative (B-1) shows modest activity. Increasing the linker length by one carbon (B-2) improves potency, suggesting that the aromatic ring can now reach a more favorable position within the active site.

  • Sulfonamides (Series C): The methanesulfonamide (C-1) is more potent than the corresponding acetamide (A-1), highlighting the favorable properties of the sulfonamide linker. The p-toluenesulfonamide (C-2) is significantly more active, reinforcing the importance of an aromatic substituent.

This iterative process of synthesis and testing allows for the development of a pharmacophore model and guides the design of more potent and selective compounds.

Logical Flow of an SAR Study

The following diagram outlines the cyclical nature of a typical SAR study in drug discovery.

SAR_Cycle A Initial Hit Compound (e.g., this compound derivative) B Design Analogs (Vary R groups, linkers, etc.) A->B C Chemical Synthesis (Derivatization Protocols) B->C D Biological Evaluation (In vitro/In vivo assays) C->D E Data Analysis (SAR) (Identify key structural features) D->E E->B Iterate F Lead Optimization E->F

Caption: The iterative cycle of a Structure-Activity Relationship study.

Conclusion

This compound is a valuable starting scaffold for medicinal chemistry campaigns. The derivatization strategies outlined in this application note provide a robust toolkit for researchers to systematically explore the chemical space around this core and to develop a comprehensive understanding of the structure-activity relationships that govern the biological activity of its derivatives. By combining rational design, efficient synthesis, and iterative biological testing, the potential of this privileged scaffold can be fully realized in the quest for novel therapeutics.

References

Application Notes and Protocols: The Use of 3-Amino-5-ethoxypyridine in Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

3-Amino-5-ethoxypyridine is a substituted pyridine derivative characterized by a reactive amino group and an electron-donating ethoxy group. While direct, extensive research on this specific molecule in materials science is emerging, its structural motifs suggest significant potential as a monomer for high-performance polymers and as a constituent in functional organic electronic materials. The pyridine ring, a heterocyclic aromatic structure, is known to impart desirable thermal stability and specific electronic properties to polymer backbones.[1][2][3] The amino functionality serves as a key reactive site for polymerization reactions, particularly in the formation of polyamides and polyimides. Furthermore, the ethoxy group is anticipated to enhance the solubility and processability of the resulting polymers, a common challenge in the field of high-performance plastics.[4]

This guide provides detailed, scientifically grounded, and hypothetical protocols for the application of this compound in materials science, drawing parallels from well-established research on analogous alkoxy-substituted aminopyridine compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Part 1: Synthesis of High-Performance Polyamides

The primary amino group of this compound makes it an excellent candidate as a diamine monomer for the synthesis of aromatic polyamides. These polymers are renowned for their exceptional thermal and mechanical properties.[5][6] The incorporation of the ethoxy-substituted pyridine ring into the polymer backbone is expected to yield polyamides with enhanced solubility in organic solvents, facilitating their processing into films and fibers.[4][7]

Causality Behind Experimental Choices:

The Yamazaki-Higashi reaction is a direct polycondensation method that is highly effective for the synthesis of aromatic polyamides from dicarboxylic acids and diamines.[8] It proceeds under mild conditions and avoids the need for acid chlorides, which can be sensitive to moisture and produce corrosive byproducts. The activating agent, triphenyl phosphite, in the presence of pyridine, converts the carboxylic acid into a more reactive intermediate, which then readily reacts with the amine. The addition of calcium chloride (CaCl₂) enhances the solubility of the growing polymer chains in the reaction medium, preventing premature precipitation and allowing for the formation of high molecular weight polymers.[8]

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthalic Acid

Materials:

  • This compound (Purity > 98%)

  • Terephthalic acid (Purity > 99%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Instrumentation:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Drying of Reagents: Anhydrous CaCl₂ is dried in an oven at 200°C for at least 4 hours prior to use. NMP and pyridine should be of anhydrous grade and stored over molecular sieves.

  • Reaction Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and an outlet. The flask is flame-dried under a nitrogen stream to ensure anhydrous conditions.

  • Charging of Reactants: To the flask, add this compound (1.38 g, 10 mmol), terephthalic acid (1.66 g, 10 mmol), anhydrous CaCl₂ (3.0 g), anhydrous NMP (40 mL), and anhydrous pyridine (10 mL).

  • Initiation of Polymerization: The reaction mixture is stirred under a gentle nitrogen flow until all solids are dissolved. Then, triphenyl phosphite (12 mL) is added to the solution.

  • Polymerization: The reaction mixture is heated to 100°C and maintained at this temperature for 8-12 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After the reaction is complete, the viscous polymer solution is cooled to room temperature and slowly poured into 500 mL of vigorously stirred methanol. The precipitated fibrous polymer is collected by filtration.

  • Purification: The collected polymer is thoroughly washed with hot methanol and then with hot deionized water to remove any unreacted monomers, salts, and residual solvent.

  • Drying: The purified polyamide is dried in a vacuum oven at 80°C for 24 hours to yield the final product.

Expected Characterization and Properties:

The resulting polyamide is expected to be an amorphous solid with good solubility in polar aprotic solvents like NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2][7] Films cast from its solutions are anticipated to be transparent, flexible, and tough.

PropertyExpected Outcome
Solubility Soluble in NMP, DMAc, DMSO at room temperature.[2][7]
Thermal Stability High glass transition temperature (Tg) in the range of 200-300°C. 10% weight loss temperature (T10) above 400°C in a nitrogen atmosphere.[1][3]
Mechanical Properties Tensile strength in the range of 80-110 MPa for cast films.[9][10]
Inherent Viscosity 0.60–0.85 dL/g in DMAc at 30°C, indicating the formation of a high molecular weight polymer.[1]

Visualization of the Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Isolation & Purification Monomer1 This compound ReactionVessel Reaction at 100°C (Yamazaki-Higashi) Monomer1->ReactionVessel Monomer2 Terephthalic Acid Monomer2->ReactionVessel Solvent NMP, Pyridine, CaCl2 Solvent->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Polymer Solution Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying at 80°C Washing->Drying Product High-Performance Polyamide Drying->Product

Caption: Workflow for the synthesis of a polyamide from this compound.

Part 2: Potential Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are widely utilized in organic electronics due to their inherent electron-deficient nature, which facilitates electron transport.[11][12][13] They are often employed as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters in OLEDs. The pyridine moiety can improve charge mobility and the overall performance and lifetime of the device.[13] While polymers derived from this compound have not been explicitly tested in OLEDs, their pyridine-containing backbone suggests they could be promising candidates for host materials.

Rationale for Use as an OLED Host Material:

A host material in an OLED's emissive layer serves as a matrix for a dopant (the light-emitting molecule). An effective host should have a high triplet energy to prevent quenching of the phosphorescent dopant, good charge-transporting properties to facilitate electron-hole recombination on the dopant, and good film-forming capabilities. Pyridine-containing polymers often exhibit high thermal stability and amorphous morphology, which are beneficial for creating uniform, stable thin films required in OLED fabrication.[1][14]

Protocol: Fabrication of a Solution-Processed OLED using a Polyamide Host

This protocol outlines a hypothetical process for incorporating the newly synthesized polyamide as a host material in a solution-processed OLED.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • The synthesized polyamide (host)

  • A phosphorescent dopant (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) (electron-transporting layer)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene, anhydrous

Instrumentation:

  • Spin coater

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

  • UV-Ozone cleaner

Procedure:

  • Substrate Preparation: ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: A filtered solution of PEDOT:PSS is spin-coated onto the ITO substrates and then annealed at 120°C for 20 minutes in air. The substrates are then transferred into a glovebox.

  • Emissive Layer (EML) Preparation: A solution of the polyamide host and the phosphorescent dopant (e.g., 10 wt% Ir(ppy)₃) is prepared in chlorobenzene.

  • EML Deposition: The host-dopant solution is spin-coated on top of the PEDOT:PSS layer. The film is then annealed at 80°C for 30 minutes inside the glovebox to remove the solvent.

  • Electron-Transporting Layer (ETL) and Cathode Deposition: The substrates are transferred to a thermal evaporator. A layer of TPBi (e.g., 30 nm), followed by LiF (1 nm) and Al (100 nm), is sequentially deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Visualization of the OLED Fabrication Workflow

OLED_Fabrication cluster_substrate Substrate Preparation cluster_spincoating Solution Processing (in Glovebox) cluster_evaporation Vacuum Deposition Cleaning ITO Substrate Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL Spin-coat PEDOT:PSS (HIL) UVOzone->HIL EML Spin-coat Polyamide Host + Dopant (EML) HIL->EML ETL Deposit TPBi (ETL) EML->ETL Cathode Deposit LiF/Al (Cathode) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: General workflow for fabricating a solution-processed OLED.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. The protocols and application notes provided herein, based on established principles and research on analogous compounds, offer a solid foundation for researchers to begin exploring its potential. The synthesis of novel polyamides and polyimides with enhanced processability and the investigation of their utility in advanced applications such as organic electronics are exciting avenues for future research. The interplay of the pyridine core, the reactive amino group, and the solubilizing ethoxy group provides a rich design space for the creation of next-generation functional materials.

References

Application Note: Metal-Catalyzed Strategies for the Synthesis of 3-Amino-5-ethoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-5-ethoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents challenges inherent to the electron-deficient nature of the pyridine ring. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective metal-catalyzed synthesis of this compound derivatives. We will delve into the mechanistic principles, comparative analysis of catalytic systems, and provide detailed, field-proven protocols for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. This guide is designed to bridge the gap between theoretical knowledge and practical application, offering insights to streamline the synthesis of these valuable compounds.

Introduction: The Significance of the this compound Core

The pyridine ring is a cornerstone in pharmaceutical sciences, and its substituted derivatives are prevalent in a vast number of biologically active compounds.[1] Specifically, the 3-aminopyridine moiety has been identified as a key pharmacophore in agents targeting a range of conditions, from neurological disorders to cancer.[2][3] The incorporation of an ethoxy group at the 5-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making the this compound scaffold a highly sought-after building block in drug design and development programs.[4][5]

Traditional methods for forming the crucial C-N bond on the pyridine ring often require harsh conditions and have limited functional group tolerance. Modern metal-catalyzed cross-coupling reactions, however, have emerged as powerful and versatile tools, enabling the efficient construction of these C-N bonds under milder conditions.[6][7] This note focuses on the two most prominent and reliable methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[8][9]

Core Concepts: The Chemistry of C-N Cross-Coupling on the Pyridine Ring

The synthesis of N-aryl and N-heteroaryl amines is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium and copper are the most widely employed metals for this purpose, each with its own set of advantages and mechanistic nuances.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a mainstay in organic synthesis for its remarkable efficiency and broad substrate scope.[10][11][12] The reaction couples an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6][13] The choice of ligand is critical to the success of the reaction, as it influences catalyst stability, activity, and the rates of the key steps in the catalytic cycle.[14][15] Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging reductive elimination step, particularly with electron-deficient heteroaryl halides.[12][16]

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalytic systems.[8][17] While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper salt in conjunction with a ligand, allowing the reaction to proceed under much milder conditions.[18][19][20] This method is particularly attractive due to the lower cost and toxicity of copper compared to palladium.[18][21]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[10][12][13][22]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Pd(II) Complex (Oxidative Addition) amido_complex Pd(II)-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination start Ar-X (3-Bromo-5-ethoxypyridine) start->oa_complex Oxidative Addition amine HNR'R'' (Amine) base Base

Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-5-ethoxypyridine, forming a Pd(II) complex.[12][22]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the this compound derivative and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12][22]

Comparative Analysis of Catalytic Systems

The choice between a palladium or copper-based system often depends on the specific substrates, functional group tolerance required, and cost considerations.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(acac)₂
Typical Ligands Biaryl phosphines (e.g., Xantphos, BINAP)Diamines, Phenanthrolines, Amino Acids
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Often milder (Room Temp to 110 °C)Traditionally high, modern systems are milder
Advantages High turnover numbers, broad substrate scope, well-understood mechanism.[9][10]Lower cost, lower toxicity, effective for N-arylation of heterocycles.[8][21]
Limitations Cost and toxicity of Palladium, sensitivity to air/moisture.Can require higher temperatures, sometimes stoichiometric copper, mechanism less understood.[8]

Detailed Experimental Protocols

Safety Precaution: These protocols involve handling of air- and moisture-sensitive reagents, as well as potentially toxic metal catalysts and solvents. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques (Schlenk line or glovebox) are required.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of 3-bromo-5-ethoxypyridine with a primary amine.

Buchwald-Hartwig Workflow setup 1. Setup & Inerting (Schlenk flask, Ar gas) reagents 2. Reagent Addition (Pd catalyst, Ligand, Base, 3-Bromo-5-ethoxypyridine) setup->reagents solvent 3. Solvent & Amine Addition (Anhydrous Toluene, Amine) reagents->solvent reaction 4. Reaction (Heat to 80-110 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Cool, Dilute, Filter, Extract with Ethyl Acetate) reaction->workup purify 6. Purification (Dry with Na₂SO₄, Silica Gel Chromatography) workup->purify product 7. Product Isolation (Evaporate solvent, Characterize) purify->product

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials and Reagents:

  • 3-Bromo-5-ethoxypyridine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Ethyl Acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 3-bromo-5-ethoxypyridine.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Finally, add the primary amine via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound derivative.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the N-arylation of a primary amine with 3-bromo-5-ethoxypyridine.

Materials and Reagents:

  • 3-Bromo-5-ethoxypyridine (1.0 equiv)

  • Primary Amine (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • L-Proline (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for work-up)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap reaction vial

Step-by-Step Procedure:

  • Reaction Setup: To a screw-cap reaction vial containing a magnetic stir bar, add CuI, L-Proline, and Potassium Carbonate.

  • Reagent Addition: Add 3-bromo-5-ethoxypyridine and the primary amine.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a concentration of approximately 0.5 M.

  • Reaction: Tightly cap the vial and place it in a preheated oil bath at 90-120 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-48 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic mixture several times with saturated aqueous NH₄Cl to remove copper salts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.

Troubleshooting Guide

Observed ProblemPotential Cause & Solution
No or Low Conversion Catalyst Inactivity: Ensure reagents and solvents are anhydrous and degassed. Use a fresh bottle of catalyst or ligand. Consider using a palladium precatalyst.[16] Insufficient Base Strength: For Buchwald-Hartwig, NaOt-Bu or K₃PO₄ are generally effective. Ensure the base is fresh and has been stored properly. Low Temperature: Some less reactive amines or aryl chlorides may require higher temperatures. Incrementally increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This can be a competing pathway. Using a bulkier ligand (e.g., a biaryl phosphine) can favor reductive elimination over β-hydride elimination.[14] Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation or side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification Ligand Removal: Some phosphine ligands or their oxides can be difficult to remove. A different work-up, such as an acidic wash (for basic products) or filtering through a plug of silica with a more polar solvent, may help. Copper Removal (Ullmann): Persistent copper contamination can be addressed by repeated washing with saturated aqueous NH₄Cl or a dilute ammonium hydroxide solution.

Conclusion

The metal-catalyzed synthesis of this compound derivatives is a powerful and enabling technology in drug discovery and development. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable and effective routes to these important scaffolds. By understanding the underlying principles, carefully selecting the reaction components, and adhering to rigorous experimental technique, researchers can reliably and efficiently synthesize a wide range of these valuable compounds. The protocols and insights provided in this note serve as a practical guide to navigate the challenges and successfully implement these transformative reactions in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Amino-5-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridine intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable strategies for synthesizing this compound. The choice between them often depends on the availability of starting materials, scalability, and the specific equipment at your disposal.

  • Route A: Catalytic Reduction of 3-Ethoxy-5-nitropyridine. This is a classic and often high-yielding transformation. The nitro group is a strong electron-withdrawing group that is readily reduced to an amine under various conditions.

  • Route B: Palladium-Catalyzed Amination of 3-Halo-5-ethoxypyridine. This modern approach, typically a Buchwald-Hartwig amination, is exceptionally versatile. It involves forming the C-N bond by coupling a halo-pyridine (e.g., 3-bromo-5-ethoxypyridine) with an ammonia source.[1][2]

Q2: Which synthetic route is generally recommended for better yield and scalability?

For scalability and cost-effectiveness, the reduction of 3-ethoxy-5-nitropyridine (Route A) is often preferred. The starting materials are typically accessible, and the reaction can be performed using standard hydrogenation equipment. Catalytic hydrogenation is known for its high efficiency and clean conversion, often resulting in a product that requires minimal purification.

However, the Buchwald-Hartwig amination (Route B) offers incredible versatility and functional group tolerance, making it a powerful tool, especially when the corresponding nitropyridine is unavailable or difficult to synthesize.[1][3]

Troubleshooting Guide: Route A - Reduction of 3-Ethoxy-5-nitropyridine

This route is conceptually straightforward, but achieving high yields consistently requires careful control over reaction parameters.

Q3: My catalytic hydrogenation is sluggish or incomplete. What are the likely causes?

An incomplete reduction is a common issue that can almost always be traced back to catalyst activity or reaction conditions.

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst is sensitive to "poisons." Sulfur-containing compounds, residual halides from previous steps, or strongly coordinating species can bind to the palladium surface and inhibit its catalytic activity.

    • Solution: Ensure the 3-ethoxy-5-nitropyridine starting material is of high purity. If catalyst poisoning is suspected, passing a solution of the starting material through a small plug of silica gel or activated carbon before the reaction can be beneficial.[4]

  • Insufficient Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some may require higher pressures to achieve a reasonable reaction rate.

    • Solution: Gradually increase the hydrogen pressure (e.g., to 50 psi) and monitor the reaction progress by TLC or LC-MS. Ensure your equipment is rated for the pressure being used.

  • Suboptimal Solvent Choice: The solvent must fully dissolve the starting material to ensure efficient contact with the catalyst.

    • Solution: Alcohols like ethanol or methanol are excellent choices. Ethyl acetate is also commonly used. If solubility is an issue, a co-solvent system may be necessary.

Q4: I'm observing byproducts. How can I improve the selectivity of the reduction?

While catalytic hydrogenation is generally selective for nitro groups, aggressive conditions can lead to side reactions.

  • Over-reduction: In some heterocyclic systems, harsh conditions (high temperature or pressure) can lead to the reduction of the pyridine ring itself.

    • Solution: Perform the reaction at room temperature and the lowest effective hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, chemical reducing agents can offer different selectivity profiles.

    • Solution: Tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are classic and effective alternatives for reducing aromatic nitro groups.[5] However, these methods generate stoichiometric metal waste, which can complicate purification and waste disposal.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive or poisoned catalyst.Use fresh, high-quality Pd/C. Purify starting material to remove potential poisons.
Insufficient hydrogen pressure or leak in the system.Check system for leaks. Increase H₂ pressure incrementally.
Poor substrate solubility.Change to a more suitable solvent (e.g., Methanol, Ethanol).
Formation of Impurities Over-reduction of the pyridine ring.Use milder conditions: room temperature, lower H₂ pressure. Monitor reaction closely.
Incomplete reduction leading to intermediates.Increase reaction time or catalyst loading.
Difficult Purification Residual metal from chemical reduction (Fe, Sn).Utilize an acidic workup to dissolve metal salts, followed by extraction.

Troubleshooting Guide: Route B - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful but technically demanding reaction. Success hinges on the careful exclusion of air and moisture and the precise combination of catalyst, ligand, base, and solvent.[1][3][6]

Q5: My amination reaction shows no product formation. What are the most critical parameters to check first?

Failure of a Buchwald-Hartwig reaction is almost always due to catalyst deactivation or an improper reaction setup.

  • Atmosphere Control: The active Pd(0) catalyst is extremely sensitive to oxygen.[3]

    • Solution: The entire reaction setup must be rigorously purged with an inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox.[7] Solvents must be anhydrous and thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

  • Catalyst/Ligand/Base Combination: The interplay between these three components is crucial and substrate-dependent.

    • Solution: For electron-deficient heteroaryl halides like bromopyridines, a combination of a palladium source like Pd₂(dba)₃ and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is often effective. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6]

Q6: My yield is low, and I see significant amounts of a de-halogenated byproduct (ethoxypyridine). Why?

The formation of a hydrodehalogenated side product is a known competitive pathway in palladium-catalyzed cross-coupling reactions.[6]

  • Mechanism: This side reaction can occur when the palladium-amido complex undergoes β-hydride elimination (if the amide has β-hydrogens) or through other decomposition pathways that result in a palladium-hydride species, which then reductively eliminates the arene.[1]

    • Solution: The choice of ligand is critical to minimize this pathway. Bulky, electron-rich biarylphosphine ligands are designed to promote the desired C-N reductive elimination over competing side reactions.[6] Additionally, ensure the base is completely anhydrous, as water can facilitate the formation of palladium-hydroxide species that lead to dehalogenation.

Diagram: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing issues in the synthesis.

G cluster_solutions Corrective Actions start Low Yield Observed check_sm Verify Starting Material Purity & Integrity (TLC, NMR) start->check_sm check_inert Was the system rigorously inert? (O₂, H₂O) check_sm->check_inert SM OK purify_sm Purify/Re-characterize Starting Materials check_sm->purify_sm Impure check_reagents Are reagents (catalyst, ligand, base) active and pure? check_inert->check_reagents System Inert improve_technique Improve Inert Gas Technique (Glovebox/Schlenk) check_inert->improve_technique No check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK new_reagents Use Fresh Reagents from a Reliable Source check_reagents->new_reagents Suspect optimize Systematically Optimize Parameters check_conditions->optimize Conditions Standard adjust_params Adjust Temp/Concentration, Screen Solvents/Bases check_conditions->adjust_params Suboptimal

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps pinpoint where a reaction might be failing.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition product Ar-NH₂ pd0->product pd_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd_complex reductive_elim Reductive Elimination reductive_elim->pd0 amide_form Amide Formation amido_complex Ar-Pd(II)(NH₂)L₂ amide_form->amido_complex aryl_halide Ar-Br aryl_halide->pd_complex amine NH₃ amine->amido_complex base Base base->amido_complex

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Disclaimer: These are generalized protocols based on established methods for analogous compounds and should be optimized for the specific substrate.

Protocol 1: Synthesis via Catalytic Hydrogenation (Route A)

Materials:

  • 3-Ethoxy-5-nitropyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)

  • Ethanol or Methanol (sufficient to dissolve substrate, ~0.1 M)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation flask, add 3-ethoxy-5-nitropyridine and the solvent. Stir until fully dissolved.

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Dry Pd/C is pyrophoric.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Purge the system by evacuating the flask and backfilling with nitrogen (repeat 3 times).

  • Evacuate the flask one final time and backfill with hydrogen gas to the desired pressure (e.g., 1 atm or up to 50 psi).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Once complete, carefully purge the system with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (Route B)

Materials:

  • 3-Bromo-5-ethoxypyridine (1.0 eq)

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis) or an appropriate amine.

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium t-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)

Procedure:

  • In a glovebox or under a strong flow of argon, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a stir bar.

  • Add the 3-bromo-5-ethoxypyridine and the ammonia source/amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a plug of Celite®.

  • Wash the filtrate with water or brine. The purification of aminopyridines can sometimes be facilitated by an acid-base extraction.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Tailing can be minimized by adding a small amount of triethylamine (e.g., 1%) to the eluent.[8]

References

Technical Support Center: Purification of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-ethoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with the high purity required for downstream applications. We will explore common issues, provide troubleshooting strategies, and detail validated protocols based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability

This section addresses foundational questions regarding the properties and proper handling of this compound to prevent degradation before purification even begins.

Question: What are the primary stability concerns for this compound?

Answer: this compound, like many aminopyridines, is susceptible to degradation through two primary pathways:

  • Oxidation: The electron-rich aromatic ring, activated by both the amino and ethoxy groups, is prone to oxidation when exposed to air. This can lead to the formation of colored impurities and N-oxides. The amino group itself can also be a site of oxidation.

  • Light Sensitivity: Aromatic amines can be light-sensitive, leading to gradual discoloration and the formation of polymeric impurities upon prolonged exposure to light.[1]

Proper storage is critical to maintain the integrity of the compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial, and preferably at a reduced temperature (2-8 °C) to minimize degradation.[1][2]

Question: What safety precautions should be taken when handling this compound?

Answer: Aminopyridines as a class are considered hazardous.[3][4] Users should always handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3] Avoid inhalation of dust or vapors and prevent skin and eye contact.[4] Refer to the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.[1][3][4]

Question: My sample of this compound has turned brown/dark. Is it usable?

Answer: The appearance of a brown or dark color typically indicates the presence of oxidation or degradation products. While the material may still contain a significant amount of the desired compound, the impurities must be removed before use in sensitive applications like pharmaceutical synthesis. The purification strategy will depend on the nature and quantity of these impurities. A preliminary purity assessment by HPLC or TLC is strongly recommended to determine the extent of degradation.

Part 2: Troubleshooting Purification Challenges

This section provides a structured approach to diagnosing and solving common problems encountered during the purification of this compound.

Question: I'm getting low recovery after recrystallization. What can I do?

Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors.

  • Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. If the compound is too soluble at room temperature, a significant amount will remain in the mother liquor.

  • Solution: Conduct a systematic solvent screen. Use small amounts of your crude material and test a range of solvents with varying polarities. A good starting point for aminopyridines includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures thereof.[5][6]

  • Cause 2: Excessive Solvent Volume. Using too much solvent will keep the product dissolved even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until dissolution is just complete.

  • Cause 3: Premature Crystallization. If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crash out along with the impurities.

  • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[7] This prevents a sudden drop in temperature.

  • Cause 4: Incomplete Crystallization. Cooling may not have been sufficient in time or temperature.

  • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

Solvent System Polarity Rationale & Comments
Toluene LowGood for dissolving non-polar impurities while having lower solubility for the polar product.
Ethyl Acetate (EtOAc) MediumOften a good balance of solubility properties for moderately polar compounds.
Isopropanol (IPA) / Ethanol (EtOH) HighThe compound may be highly soluble; consider using as a co-solvent with a less polar solvent (e.g., Toluene/IPA).
EtOAc / Heptane MixedA common system where EtOAc acts as the dissolving solvent and Heptane is added as the anti-solvent to induce precipitation.

Question: My compound streaks badly on silica gel columns and I can't separate it from a polar impurity. How can I fix this?

Answer: Streaking (or tailing) of basic compounds like aminopyridines on standard silica gel is a classic problem. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly adsorb the basic amine, leading to poor separation and low recovery.

  • Solution 1: Basic Modifier in Eluent. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia (e.g., using a pre-mixed 7N ammonia in methanol solution to add to your eluent) to the solvent system. This competitively binds to the acidic sites, allowing your compound to elute symmetrically.

  • Solution 2: Use a Deactivated Stationary Phase. Instead of standard silica, use a deactivated or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.

    • Treated Silica: Commercially available amine-treated or "base-deactivated" silica gel is designed specifically for this purpose.

  • Solution 3: Switch to a Different Chromatography Mode. If the impurity is very close in polarity, consider reversed-phase chromatography. The compound can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and purified on a C18 column using a water/organic mobile phase, often with a modifier like formic acid or ammonium acetate to improve peak shape.[8][9]

Workflow: Selecting a Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile and the required purity level. This decision tree can guide your selection process.

G start Crude this compound check_solid Is the crude material a solid? start->check_solid check_purity Purity > 85% by NMR/HPLC? Major impurities non-polar? check_solid->check_purity Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oily) recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->chromatography No check_success Is purity > 98%? recrystallize->check_success final_product Final Product chromatography->final_product check_success->chromatography No check_success->final_product Yes

Caption: Decision tree for purification method selection.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification procedures. Always perform small-scale trials before committing your entire batch.

Protocol 1: Recrystallization from an Ethyl Acetate/Heptane Solvent System

This protocol is effective for removing less polar impurities.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of warm ethyl acetate (e.g., start with 5 mL) and heat the mixture gently (e.g., to 50-60 °C) with stirring until the solid completely dissolves.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal (e.g., ~50 mg), keep the solution warm for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Induce Precipitation: Once at room temperature, slowly add heptane (an anti-solvent) dropwise with stirring until the solution becomes persistently cloudy.

  • Maturation: Allow the flask to stand undisturbed at room temperature for 1-2 hours, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to separate impurities with different polarities.

  • Column Packing: Select an appropriately sized column. Pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Heptane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or your eluent. For better resolution, it is preferable to adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Elution: Carefully load the sample onto the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Heptane:EtOAc) and gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate. Crucially, add 0.5-1% triethylamine to your mobile phase mixture to prevent streaking. [5]

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation pack_column 1. Pack column with Silica Gel + Eluent load_sample 2. Load crude sample (adsorbed on silica) pack_column->load_sample elute 3. Elute with gradient (e.g., Heptane -> EtOAc) + 1% Triethylamine load_sample->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor fractions by TLC collect->monitor combine 6. Combine pure fractions monitor->combine evaporate 7. Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: Standard workflow for flash column chromatography.

Part 4: Purity Analysis - HPLC Method Development

Question: What are the recommended starting conditions for developing an HPLC purity analysis method for this compound?

Answer: A robust HPLC method is essential for accurately determining the purity of your final product and any intermediates. Reversed-phase HPLC is the most common and accessible technique.[9][10] Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue, so a pH modifier in the mobile phase is recommended.

Here are recommended starting conditions for method development:

Parameter Recommended Starting Condition Rationale / Notes
Column C18, 250 x 4.6 mm, 5 µmStandard workhorse column for reversed-phase.[9]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 7Formic acid (low pH) ensures the amine is protonated. Ammonium acetate (neutral pH) can also provide good peak shape.[8]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity.[9]
Detection (UV) 254 nm or 280 nmPyridine systems typically have strong UV absorbance in this range. A full UV scan of a dilute sample is recommended to find the λmax.[9]
Injection Vol. 10 µLStandard starting volume.[9]

This guide provides a comprehensive framework for addressing the purification challenges of this compound. By understanding the chemical nature of the molecule and applying these systematic troubleshooting and procedural steps, researchers can consistently achieve high-purity material for their scientific endeavors.

References

Technical Support Center: 3-Amino-5-ethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-ethoxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide practical, field-proven insights to help you anticipate and troubleshoot common challenges, particularly the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity sites of this compound and how does this influence side reactions?

A1: this compound has two primary nucleophilic sites: the exocyclic amino group (-NH₂) and the pyridine ring nitrogen. The amino group is generally the more nucleophilic and will be the primary site of reaction in electrophilic additions, acylations, and alkylations. However, the pyridine nitrogen can also react, particularly with strong alkylating agents, to form quaternary ammonium salts. The electron-donating nature of both the amino and ethoxy groups activates the pyridine ring, making it susceptible to electrophilic substitution, but also potentially leading to oxidative side reactions.

Q2: How should I store and handle this compound to ensure its stability?

A2: this compound is generally stable under normal laboratory conditions.[1] However, like many aminopyridines, it can be sensitive to light, air, and strong oxidizing agents over prolonged periods. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. This minimizes the risk of oxidative degradation or dimerization, which can manifest as a discoloration of the material.

Q3: I'm performing a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What general issues should I be aware of with this substrate?

A3: In metal-catalyzed reactions, the amino group of this compound can act as a ligand for the metal catalyst (e.g., Palladium, Copper), potentially forming stable complexes that inhibit catalytic turnover.[2][3] This can lead to sluggish or incomplete reactions. To mitigate this, consider using ligands that are sterically bulky or have a high affinity for the metal center, which can help prevent catalyst poisoning by the substrate. Additionally, ensure strictly anhydrous and deoxygenated conditions to prevent side reactions like hydrodehalogenation or catalyst decomposition.[4]

Troubleshooting Guide: Side Product Formation

This section addresses specific impurities and side products you may encounter. We will explore their formation mechanisms, strategies for their prevention, and methods for their removal.

Issue 1: Dimerization and Oligomerization

Q4: My reaction mixture shows a complex set of high-molecular-weight impurities, and my mass spectrum suggests the formation of dimers. Why is this happening?

A4: Dimerization is a common side reaction for aminopyridines, which can occur through several mechanisms.[5][6]

  • Oxidative Dimerization: In the presence of an oxidant (including atmospheric oxygen, especially when catalyzed by trace metals), the amino groups can couple to form azo or hydrazo dimers. This process is often accompanied by the formation of colored impurities.

  • Photochemical Dimerization: Exposure to UV light can induce the formation of dimers, particularly in acidic solutions.[7]

  • Catalyst-Mediated Dimerization: In some cross-coupling reactions, undesired homo-coupling of the aminopyridine can occur, leading to the formation of a biphenyl-like dimer.

DimerizationPathways

Q5: How can I prevent the formation of these dimeric impurities?

A5: A multi-pronged approach is most effective:

  • Maintain an Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Run the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent oxidative dimerization.

  • Protect from Light: If the reaction is sensitive, wrap the reaction flask in aluminum foil to prevent photochemical side reactions.[7]

  • Optimize Catalyst and Ligand: In cross-coupling reactions, screen different ligands. A more effective ligand can accelerate the desired reaction, outcompeting the undesired homo-coupling pathway.

  • Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired transformation.

Issue 2: Over-Alkylation

Q6: I am trying to perform a mono-alkylation on the amino group, but I am consistently seeing di-alkylated product and even some quaternary salt formation. How can I improve selectivity?

A6: This is a classic challenge in amine chemistry. The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.[8][9] This "runaway" reaction leads to a mixture of products.

Troubleshooting Strategies for Over-Alkylation

StrategyRationale & Explanation
Use a Large Excess of Amine By Le Châtelier's principle, using a significant excess (5-10 equivalents) of this compound relative to the alkylating agent increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.
Slow Addition of Alkylating Agent Adding the alkylating agent dropwise via a syringe pump maintains a very low instantaneous concentration. This favors reaction with the most abundant nucleophile (the starting amine) and minimizes the chance of the mono-alkylated product competing for the electrophile.
Use a Bulky Protecting Group An alternative strategy is to protect the amine (e.g., as a carbamate or sulfonamide), perform the desired reaction elsewhere on the molecule if applicable, and then deprotect. This is less direct but offers excellent control.
Employ Self-Limiting Alkylation Chemistry Advanced methods, such as using N-aminopyridinium salts as ammonia surrogates, can achieve selective mono-alkylation by proceeding through a transient, highly nucleophilic ylide intermediate that avoids over-alkylation.[10]

Q7: How can I separate the mono- and di-alkylated products?

A7: Separation is typically achievable using column chromatography on silica gel. The polarity difference between the primary, secondary, and tertiary amines is usually sufficient for separation. The less polar di-alkylated product will elute before the more polar mono-alkylated product. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is often effective.

Issue 3: Hydrolysis of the Ethoxy Group

Q8: My NMR and mass spec data show a peak corresponding to 3-Amino-5-hydroxypyridine. What reaction conditions could cause this hydrolysis?

A8: The ethoxy group is an ether, which is generally stable. However, it can be cleaved under harsh acidic conditions, particularly in the presence of strong nucleophiles (e.g., excess halide ions) or at elevated temperatures.[11] Strong Lewis acids or prolonged heating with strong mineral acids (like HBr or HI) can facilitate the hydrolysis of the ethyl ether to the corresponding phenol.

Q9: How can I avoid unintended hydrolysis?

A9:

  • Avoid Strong Acids: If acidic conditions are required, opt for milder acids or buffer the reaction system. If a strong acid is necessary for the transformation, perform the reaction at the lowest possible temperature and for the shortest duration necessary.

  • Monitor the Reaction: Keep a close watch on the reaction progress using TLC or LC-MS. If the hydroxylated side product begins to appear, quench the reaction.

  • Choice of Reagents: Be mindful of reagents that can generate strong acids in situ. For example, some acylations using acid chlorides can generate HCl, which could potentially contribute to hydrolysis over long reaction times at high temperatures.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failure or Impurity Detected CheckReagents Verify Reagent Purity & Reaction Setup Start->CheckReagents IdentifyImpurity Identify Impurity (LC-MS, NMR) CheckReagents->IdentifyImpurity Dimer Dimer IdentifyImpurity->Dimer OverAlk OverAlk IdentifyImpurity->OverAlk Hydrolysis Hydrolysis IdentifyImpurity->Hydrolysis Purify Optimize Purification (Chromatography, Recrystallization) Sol_Dimer Sol_Dimer Dimer->Sol_Dimer Sol_OverAlk Sol_OverAlk OverAlk->Sol_OverAlk Sol_Hydrolysis Sol_Hydrolysis Hydrolysis->Sol_Hydrolysis Sol_Dimer->Purify Sol_OverAlk->Purify Sol_Hydrolysis->Purify

Experimental Protocols

Protocol 1: Purification of Mono-alkylated this compound from Di-alkylated Side Product

This protocol provides a general guideline for separation via column chromatography. The specific solvent system will require optimization based on the polarity of your compounds.

  • Sample Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

    • Adsorb the crude residue onto a small amount of silica gel (dry loading). To do this, dissolve the residue in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel until a free-flowing powder is obtained, and then remove the solvent under reduced pressure.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the low-polarity mobile phase. The less polar di-alkylated product should begin to elute first.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the more polar mono-alkylated desired product.

  • Fraction Collection and Analysis:

    • Collect fractions and combine those containing the pure desired product, as determined by TLC analysis.

    • Confirm the identity and purity of the final product using NMR and LC-MS.

References

Optimizing reaction conditions for 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of novel therapeutics and agrochemicals, 3-Amino-5-ethoxypyridine presents unique challenges in its synthesis and application.[1][2][3] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 51468-00-9) is a substituted pyridine derivative with a molecular weight of 138.167 g/mol .[2] Its structure, featuring an amino group and an ethoxy group on the pyridine ring, makes it a versatile building block in organic synthesis. These functional groups allow for a variety of subsequent chemical modifications. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where pyridine scaffolds are crucial for biological activity.[1][3]

Q2: What are the common synthetic routes for this compound?

While a specific, universally optimized synthesis is not extensively published, plausible and effective routes can be designed based on established pyridine chemistry. Two common strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a di-halogenated pyridine, such as 3,5-dibromopyridine, a sequential substitution can be performed. The first step would involve reacting it with sodium ethoxide, followed by a second reaction with an amine source. Microwave-assisted conditions have proven effective for similar reactions, often leading to higher yields and shorter reaction times.[4]

  • Reduction of a Nitro Precursor: A robust method involves the synthesis of 3-ethoxy-5-nitropyridine, followed by the reduction of the nitro group to an amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or electrochemical reduction, which is noted for its clean conversion.[5]

Q3: How should this compound be stored to ensure stability?

Based on the properties of structurally similar compounds like 3-Amino-5-hydroxypyridine, proper storage is critical.[6] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It may be sensitive to moisture and high temperatures, which could lead to degradation.[6] It is also prudent to keep it away from strong oxidizing agents, with which it may react.[6]

Q4: What are the key safety precautions when handling this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. According to GHS classifications for the related compound 3-Amino-5-bromopyridine, similar chemicals can be harmful if swallowed and may cause skin and eye irritation.[7]

Q5: Which analytical techniques are best for confirming the identity and purity of the final product?

A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product. Purity levels for commercially available batches are often specified as 95-98%.[2][9]

  • Infrared (IR) Spectroscopy: Helps identify the presence of key functional groups, such as the N-H stretches of the amino group and C-O stretches of the ethoxy group.

Troubleshooting Guides for Synthesis

Optimizing the synthesis of this compound requires careful control of reaction parameters. This guide addresses common problems encountered during a hypothetical SNAr synthesis from 3,5-dibromopyridine.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges in multi-step syntheses.[10]

Possible CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the temperature.[10]Many organic reactions require significant time to reach completion. Real-time monitoring prevents premature quenching of the reaction.
Suboptimal Temperature If using thermal heating, ensure the temperature is optimal and stable. For microwave synthesis, experiment with different temperature settings.[4]The rate of SNAr reactions is highly temperature-dependent. Too low a temperature results in a sluggish reaction, while too high can cause degradation.
Poor Reagent Quality Use freshly distilled solvents and high-purity starting materials. Ensure sodium ethoxide is not degraded by moisture.Impurities in reagents or solvents can inhibit the reaction or consume the reactants in side reactions. Sodium ethoxide is particularly sensitive to hydrolysis.
Catalyst Deactivation (if applicable) If using a copper or palladium catalyst for amination, ensure it is not poisoned by impurities. Consider screening different ligands or catalyst precursors.[4]Catalysts can be deactivated by trace impurities like water or sulfur, leading to a stalled reaction.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete? check_completion->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_reagents Verify Reagent Quality (Purity, Freshness) incomplete->check_reagents No reassess Re-evaluate Yield extend_time->reassess end end reassess->end Improved Yield reagents_bad Reagents Faulty? check_reagents->reagents_bad purify_reagents Purify/Replace Reagents & Rerun Reaction reagents_bad->purify_reagents Yes check_conditions Review Reaction Conditions (Solvent, Concentration) reagents_bad->check_conditions No purify_reagents->end optimize_conditions Systematically Optimize Parameters (DoE) check_conditions->optimize_conditions optimize_conditions->end cluster_0 Synthesis Stage cluster_1 Amination & Finalization Start Starting Materials (e.g., 3,5-Dibromopyridine, Sodium Ethoxide) Reaction SNAr Reaction 1: Ethoxylation Start->Reaction Workup1 Aqueous Workup & Extraction Reaction->Workup1 Purify1 Purification 1 (Column/Distillation) Workup1->Purify1 Intermediate Intermediate (3-Bromo-5-ethoxypyridine) Purify1->Intermediate Reaction2 SNAr Reaction 2: Amination Intermediate->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purify2 Final Purification (Recrystallization/ Column) Workup2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct

References

Technical Support Center: 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-ethoxypyridine (CAS: 51468-00-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile chemical intermediate. The following question-and-answer guide addresses common issues and provides troubleshooting workflows based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: The stability of this compound is contingent on meticulous control of its storage environment. As an aminopyridine derivative, it is susceptible to degradation from atmospheric oxygen, moisture, and light.

For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The storage area must be dark, dry, and well-ventilated.[3] The primary reason for these precautions is the amine functional group, which is prone to oxidation. This oxidation can lead to color changes (from off-white/yellow to brown) and the formation of impurities, compromising sample integrity. Furthermore, the compound is hygroscopic; moisture absorption can lead to degradation and affect its performance in subsequent reactions.[3]

Q2: I received my shipment of this compound. How should I handle and aliquot it for daily use?

A2: Proper initial handling is critical. Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Workflow for Aliquoting:

  • Environment: Perform all handling within a controlled environment, such as a glove box or a chemical fume hood with low ambient humidity.

  • Inert Gas: Before opening, briefly flush the container's exterior and the immediate handling area with a gentle stream of inert gas.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Quickly dispense the desired amount into a pre-weighed, dry vial suitable for daily use.

  • Blanketing: Before sealing the primary (stock) and secondary (aliquot) containers, flush the headspace with an inert gas.

  • Sealing: Ensure containers are sealed tightly. For the primary container, using paraffin film around the cap is a good practice for long-term storage. Store the main container locked up or in an area accessible only to qualified personnel.[4]

This procedure minimizes the compound's exposure to air and moisture, preserving its purity for both immediate and future experiments.

Q3: My this compound has changed color from off-white to a brownish tint. Is it still usable?

A3: A color change is a primary indicator of potential degradation, likely due to oxidation of the amino group. While a slight discoloration may not significantly impact the outcome of all synthetic routes, it signifies the presence of impurities.

Recommended Action:

  • Purity Assessment: Before use, we strongly recommend re-analyzing the material's purity via techniques like NMR, LC-MS, or GC-MS to quantify the level of degradation.

  • Risk Evaluation: For sensitive applications, such as late-stage pharmaceutical synthesis, using discolored material is not advised. The impurities could lead to side reactions, lower yields, and complex purification challenges.

  • For less sensitive, early-stage research: If purity analysis shows the compound is still >95% pure, it may be usable, but proceed with caution and consider that reaction outcomes may be affected.

The flowchart below provides a detailed troubleshooting guide for this specific issue.

Q4: What chemical classes are incompatible with this compound?

A4: To prevent hazardous reactions and maintain the compound's stability, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the amino group, leading to degradation and potentially creating a fire hazard.[3]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: These will react vigorously with the basic amino group in an acid-base reaction, which is highly exothermic.[5][6]

  • Heat and Ignition Sources: While stable under normal conditions, intense heating can lead to decomposition, releasing hazardous vapors such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[5][6] Keep containers away from open flames and hot surfaces.

Data Summary Table

ParameterRecommended ConditionRationale & Citation
Storage Temperature Room TemperaturePrevents thermal degradation.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the amine group.[1][2]
Light Keep in Dark PlacePrevents light-catalyzed degradation.[1][2]
Moisture Store in a Dry, Well-Ventilated AreaCompound is hygroscopic; moisture can cause degradation.[3]
Container Tightly ClosedPrevents exposure to atmospheric contaminants.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid AnhydridesPrevents vigorous and potentially hazardous reactions.[5][6]

Troubleshooting & Experimental Workflows

Visual Guide: Troubleshooting Compound Stability

The following diagram outlines the decision-making process when encountering potential degradation of this compound.

G Troubleshooting Workflow for this compound Stability cluster_0 Initial Observation cluster_1 Analysis & Decision cluster_2 Process Validation Start Observe this compound (Color, Consistency) CheckColor Is there a significant color change (e.g., to brown/dark)? Start->CheckColor Analyze Re-analyze purity (LC-MS, NMR, etc.) CheckColor->Analyze Yes Proceed Proceed with experiment. Use standard protocol. CheckColor->Proceed No PurityCheck Is purity acceptable for your application (>95%)? Analyze->PurityCheck UseCaution Use with caution. Document deviation and monitor reaction closely. PurityCheck->UseCaution Yes Discard Procure new, high-purity stock. Review storage protocol. PurityCheck->Discard No ReviewStorage Review and improve storage conditions: - Check inert gas seal - Ensure container is airtight - Protect from light UseCaution->ReviewStorage Discard->ReviewStorage

Caption: A logical workflow for assessing the viability of this compound stock.

References

Technical Support Center: Troubleshooting Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most common yet complex challenges in synthetic chemistry: controlling regioselectivity in pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with positional control in their reactions. Pyridine and its derivatives are cornerstone motifs in pharmaceuticals, agrochemicals, and materials science, making the ability to selectively functionalize specific positions on the ring a critical skill.[1][2][3][4]

This resource moves beyond simple protocols to provide in-depth, mechanistic explanations and actionable troubleshooting strategies in a direct question-and-answer format.

Understanding the Pyridine Ring: The Root of Selectivity Challenges

The inherent electronic properties of the pyridine ring govern its reactivity. The nitrogen atom is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) aromatic system.[3][5] This has two major consequences:

  • Deactivation towards Electrophiles: The ring is significantly less nucleophilic than benzene, making electrophilic aromatic substitution (EAS) challenging and often requiring harsh conditions.[3][5][6][7]

  • Activation towards Nucleophiles: The electron-deficient nature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[8][9][10]

Furthermore, the nitrogen's lone pair readily coordinates to Lewis acids and can be protonated under acidic conditions, further deactivating the ring towards electrophiles.[3][6] These fundamental principles are the starting point for diagnosing and solving regioselectivity problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)
Question 1: My electrophilic substitution (e.g., nitration, halogenation) on an unsubstituted pyridine is giving extremely low yields and requires forcing conditions. Is this normal, and how can I improve it?

Answer:

Yes, this is a very common and expected outcome. The pyridine ring is strongly deactivated towards electrophilic attack for two primary reasons:

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic.

  • Protonation/Lewis Acid Coordination: Many EAS reactions are run under acidic conditions (e.g., HNO₃/H₂SO₄). The basic nitrogen atom is protonated, forming a pyridinium ion.[6] This places a positive charge on the ring system, creating immense electrostatic repulsion against the incoming electrophile and further deactivating the ring.[6]

The reaction that does occur proceeds preferentially at the C3 (meta) position. This is because attack at C2 or C4 results in a resonance intermediate where the positive charge is placed directly on the already electron-deficient nitrogen atom—a highly unstable state.[11][12][13] Attack at C3 avoids this unfavorable arrangement.[11][12][13]

Troubleshooting Workflow:

eas_troubleshooting start Low Yield in Pyridine EAS strategy1 Strategy 1: Use Pyridine N-Oxide start->strategy1 Primary Recommendation strategy2 Strategy 2: Introduce Activating Groups (if substrate allows) start->strategy2 Alternative sub_s1_1 Oxidize pyridine to Pyridine N-Oxide (e.g., with m-CPBA or H₂O₂) strategy1->sub_s1_1 sub_s2_1 Incorporate electron-donating groups (e.g., -NH₂, -OR, -Alkyl) onto the ring strategy2->sub_s2_1 sub_s1_2 Perform EAS on the N-Oxide. (Now activated at C4) sub_s1_1->sub_s1_2 sub_s1_3 Deoxygenate to restore the pyridine (e.g., with PCl₃ or PPh₃) sub_s1_2->sub_s1_3 sub_s2_2 These groups activate the ring and direct substitution, overriding the N-deactivation. sub_s2_1->sub_s2_2

Caption: Troubleshooting workflow for low-yield electrophilic substitutions.

Detailed Protocol: The Pyridine N-Oxide Strategy

This is the most reliable method to achieve electrophilic substitution on a pyridine core.[6]

  • Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This is typically done using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Activation and Directing Effect: The N-oxide functionality is strongly activating. The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2 and C4 positions. This makes the N-oxide more reactive than benzene.[6] Steric hindrance from the N-oxide group often favors substitution at the C4 position.

  • Electrophilic Substitution: Perform the desired EAS reaction (e.g., nitration) on the activated N-oxide. The reaction will now proceed under much milder conditions with high regioselectivity for the C4 position.

  • Deoxygenation: The N-oxide is then reduced back to the pyridine using a reagent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).

This multi-step process is often more efficient and higher-yielding than attempting a direct substitution on the parent pyridine.[6]

Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am getting a mixture of C2 and C4 substituted products in my SNAr reaction. How can I favor one isomer over the other?

Answer:

This is a classic regioselectivity challenge in pyridine chemistry. Nucleophilic attack is electronically favored at both the C2 and C4 positions because the resulting negatively charged intermediate (a Meisenheimer-like complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[8][9][14] Attack at C3 does not allow for this crucial stabilization and is therefore disfavored.[8][9]

The C2 vs. C4 selectivity is a delicate balance of steric and electronic factors.

Factors Influencing C2 vs. C4 Selectivity:

FactorTo Favor C2-SubstitutionTo Favor C4-SubstitutionRationale
Sterics on Pyridine No substituent at C2/C6.A bulky substituent at the C2 position (e.g., tert-butyl).Steric hindrance at C2 will block the nucleophile, directing it to the more accessible C4 position.[15]
Sterics of Nucleophile Use a small, unhindered nucleophile (e.g., NH₂⁻, MeO⁻).Use a bulky nucleophile (e.g., t-BuO⁻, LDA).A larger nucleophile will preferentially attack the less sterically crowded C4 position.[15]
Leaving Group A good leaving group at C2 (e.g., -Cl, -Br).A good leaving group at C4.The position of the leaving group dictates where the substitution can occur.
Chelation Control N/AA directing group at C3 capable of chelating to the nucleophile's counter-ion.This can pre-organize the nucleophile for attack at the adjacent C4 position.

Troubleshooting Logic:

snar_troubleshooting start Mixture of C2/C4 Isomers in SNAr goal_c2 Desired Product: C2-isomer start->goal_c2 goal_c4 Desired Product: C4-isomer start->goal_c4 action_c2_1 Ensure C2/C6 positions are sterically unhindered. goal_c2->action_c2_1 action_c2_2 Use a smaller nucleophile (e.g., NaNH₂, NaOMe). goal_c2->action_c2_2 action_c4_1 Is C2-position sterically blocked? If not, consider substrate modification. goal_c4->action_c4_1 action_c4_2 Use a bulkier nucleophile (e.g., K-OtBu, LDA). goal_c4->action_c4_2

Caption: Decision tree for controlling C2 vs. C4 selectivity in SNAr.

Section 3: Radical and Transition-Metal-Catalyzed C-H Functionalization
Question 3: My Minisci reaction is giving me poor C2/C4 selectivity. How can I selectively functionalize the C4 position?

Answer:

The Minisci reaction, a powerful tool for alkylating electron-deficient heterocycles, involves the addition of a nucleophilic radical to a protonated pyridine ring.[16] The protonation step activates the ring towards radical attack. Kinetically, the C2 position is generally favored due to its proximity to the nitrogen. However, mixtures of C2 and C4 isomers are common, which can lead to difficult purifications.[16][17]

Achieving high C4 selectivity often requires a strategic approach to block the more reactive C2 and C6 positions.

Troubleshooting Protocol: C4-Selective Minisci Alkylation via a Removable Blocking Group

A highly effective strategy, pioneered by Baran and coworkers, involves the use of a temporary, bulky blocking group on the pyridine nitrogen.[18][19] This group sterically shields the C2 and C6 positions, forcing the incoming radical to attack the C4 position exclusively.[15][18]

Experimental Workflow:

  • Installation of the Blocking Group: React the starting pyridine with a maleate-derived reagent. This forms a stable, often crystalline, pyridinium salt where the bulky group physically obstructs the C2/C6 positions.[15][18]

  • C4-Selective Minisci Reaction: Perform the Minisci reaction on the pyridinium salt. Typical conditions involve a carboxylic acid as the alkyl radical precursor, a silver salt (AgNO₃) as a catalyst, and an oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[18] The reaction proceeds with high C4 regioselectivity.

  • Removal of the Blocking Group: After the C-H functionalization is complete, the blocking group is easily removed by treatment with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired C4-alkylated pyridine.[15]

Detailed Protocol Example:

  • Step 2 (Minisci Reaction): To a culture tube, add the pyridinium salt (1 equiv), the desired carboxylic acid (2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (20 mol%). Add a biphasic solvent system like dichloroethane and water. Stir the mixture at 50°C for 2 hours.[15][18]

  • Step 3 (Blocking Group Removal): To the crude product from the previous step, add DBU (3 equiv) in dichloromethane (DCM) and stir at room temperature for 30 minutes.[15]

This "early-stage" functionalization approach provides a reliable and scalable route to C4-alkylated pyridines, which are valuable building blocks.[19]

Question 4: I need to functionalize the C3 (meta) position, but all standard methods seem to favor C2 or C4. What are my options?

Answer:

Direct C3 functionalization of a simple pyridine ring is one of the most significant challenges in pyridine chemistry due to the intrinsic electronic preferences for C2/C4 attack by nucleophiles/radicals and C3 attack by electrophiles (on a highly deactivated ring).[20][21] However, advanced strategies have been developed to overcome this hurdle.

Strategies for C3 (Meta) Functionalization:

  • Directed Metalation: If your pyridine substrate has a directing group (DG) at the C2 or C4 position (e.g., amide, carbamate), you can use directed ortho-metalation (DoM). The DG coordinates to an organolithium reagent (like n-BuLi or LDA), directing deprotonation and subsequent functionalization to the adjacent C3 position.

  • Transition-Metal-Catalyzed C-H Activation: Some transition metal catalysts, often using rhodium or iridium, can achieve C-H activation at the C3 position, although this often requires specific directing groups or substitution patterns on the pyridine.[22][23]

  • Dearomatization-Rearomatization Sequence: A clever strategy involves temporarily dearomatizing the pyridine ring through a cycloaddition or reduction.[20][24] For example, reduction to a 1,4-dihydropyridine intermediate makes the C3 position electronically susceptible to attack by electrophiles.[21] Subsequent re-aromatization by oxidation delivers the C3-functionalized pyridine.[21] This approach effectively reverses the normal reactivity of the pyridine ring.

The choice of method depends heavily on the specific substrate and the desired functional group. The dearomatization-rearomatization strategy is particularly powerful as it often does not require a pre-installed directing group.[20]

Summary of Regioselectivity Principles

Reaction TypePreferred Position(s)Mechanistic RationaleKey Troubleshooting Strategy
Electrophilic Aromatic Substitution (EAS) C3Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate.[7][12][25]Use of Pyridine N-Oxide to activate the ring and direct to C4.[6]
Nucleophilic Aromatic Substitution (SNAr) C2, C4Stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[8][9][14]Modulate steric hindrance on the pyridine ring or the nucleophile.[15]
Minisci Radical Alkylation C2, C4Attack on the protonated, electron-deficient pyridinium ion. C2 is often kinetically favored.Employ a sterically bulky, removable N-blocking group to force C4 selectivity.[18][19]
Directed ortho-Metalation (DoM) C3, C5A directing group at C2/C4 directs deprotonation to the adjacent C3/C5 position.Requires a suitable directing group on the substrate.
Transition Metal C-H Activation C2, C3, C4Varies widely based on the metal, ligand, and directing group.[26][27]Ligand and catalyst screening is critical. C2 is common due to N-coordination.[26]

This guide provides a framework for diagnosing and solving common regioselectivity issues in pyridine functionalization. By understanding the underlying electronic and steric principles, you can make informed decisions to optimize your reactions and achieve your desired synthetic targets.

References

Technical Support Center: Scaling Up 3-Amino-5-ethoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-ethoxypyridine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up operations. The information herein is curated from established chemical principles and analogous transformations to provide a robust resource for process optimization.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues that may arise during the synthesis of this compound, offering step-by-step solutions and the underlying scientific rationale.

Scenario 1: Low Yield in the Reduction of 3-Ethoxy-5-nitropyridine

Question: We are experiencing low yields (<50%) during the catalytic hydrogenation of 3-ethoxy-5-nitropyridine to this compound. What are the likely causes and how can we improve the conversion?

Answer: Low yields in the reduction of nitroarenes are a common issue, often related to catalyst activity, reaction conditions, or substrate purity. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst Selection and Handling:

    • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by sulfur or halogen-containing impurities in the starting material or solvent. Ensure the purity of your 3-ethoxy-5-nitropyridine.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. A typical starting point is 5-10 mol% of Pd/C. For scale-up, optimizing this loading is crucial for both efficiency and cost-effectiveness.

    • Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity.

  • Reaction Parameters:

    • Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., to 50 psi) can significantly enhance the reaction rate and drive the reaction to completion.

    • Temperature: The reaction is typically run at room temperature. A modest increase in temperature (e.g., to 40-50 °C) may improve the rate, but be cautious of potential side reactions.

    • Solvent Choice: Ethanol or methanol are common solvents. Ensure they are of high purity and deoxygenated before use to prevent catalyst oxidation.

  • Reaction Monitoring:

    • TLC/LC-MS Analysis: Regularly monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material. This prevents premature work-up.

Scenario 2: Incomplete Hofmann Rearrangement of 5-Ethoxynicotinamide

Question: Our attempt at a Hofmann rearrangement of 5-ethoxynicotinamide to produce this compound is stalling, with significant amounts of starting material remaining. How can we drive the reaction to completion?

Answer: The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, is sensitive to reaction conditions.[1] Stalling is often due to issues with the formation of the N-bromoamide intermediate or the subsequent rearrangement.[2][3]

  • Reagent Stoichiometry and Addition:

    • Hypobromite Formation: The active reagent, sodium hypobromite, is typically formed in situ from bromine and sodium hydroxide.[1] Ensure the correct stoichiometry (typically 1.1-1.2 equivalents of bromine and at least 2 equivalents of a strong base like NaOH or KOH).

    • Temperature Control: The initial reaction of the amide with bromine and base should be conducted at low temperatures (0-5 °C) to control the formation of the N-bromoamide and minimize side reactions. The rearrangement step then requires heating.

  • Rearrangement Conditions:

    • Temperature and Time: After the initial low-temperature step, the reaction mixture needs to be heated to induce the rearrangement of the N-bromoamide to the isocyanate. Optimal temperatures are typically in the range of 50-80 °C. Monitor the reaction by TLC to determine the necessary reaction time.

    • Hydrolysis of the Isocyanate: The intermediate isocyanate is hydrolyzed to the amine.[2] Ensure sufficient water is present in the reaction mixture for this step to occur.

  • Alternative Reagents:

    • If the classic bromine/NaOH conditions are problematic, consider alternative reagents like N-bromosuccinimide (NBS) in the presence of a strong base, or hypervalent iodine reagents.[3]

Scenario 3: Side Product Formation in the Buchwald-Hartwig Amination of 3-Bromo-5-ethoxypyridine

Question: We are using a Buchwald-Hartwig amination to synthesize this compound from 3-bromo-5-ethoxypyridine and an ammonia equivalent. However, we are observing significant formation of a de-brominated side product (3-ethoxypyridine). How can we minimize this?

Answer: The formation of hydrodehalogenated byproducts is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[1] This can be addressed by carefully optimizing the catalytic system and reaction conditions.

  • Ligand Choice:

    • Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical.[4] Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination over side reactions. Consider screening a panel of ligands to find the optimal one for this specific transformation.

  • Base Selection:

    • Base Strength: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases like potassium phosphate or cesium carbonate may sometimes reduce the extent of hydrodehalogenation.

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side product formation.

    • Reaction Time: Prolonged reaction times after the consumption of the starting material can lead to product degradation and the formation of byproducts. Monitor the reaction closely.

  • Ammonia Source:

    • Using a protected ammonia equivalent, such as benzophenone imine followed by hydrolysis, can sometimes provide better results than using ammonia gas directly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and scale-up of this compound.

Q1: What are the most promising synthetic routes for the large-scale synthesis of this compound?

A1: For large-scale synthesis, three main routes are particularly promising, each with its own advantages and challenges:

  • Reduction of 3-ethoxy-5-nitropyridine: This is often a high-yielding and clean reaction, particularly with catalytic hydrogenation. The main considerations for scale-up are the handling of hydrogen gas and the cost of the palladium catalyst.

  • Hofmann or Curtius Rearrangement: These routes start from the more readily available 5-ethoxynicotinic acid or its amide. The Hofmann rearrangement uses readily available reagents but can have safety considerations with bromine at scale.[1][2] The Curtius rearrangement, proceeding through an acyl azide, can be very efficient but requires careful handling of potentially explosive azide intermediates.[5][6]

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction offers a direct way to form the C-N bond.[1] While highly versatile, the cost of the palladium catalyst and specialized phosphine ligands can be a factor at a larger scale.[4]

Q2: How can I effectively purify this compound at a larger scale?

A2: For multi-gram to kilogram scale purification, the following methods are recommended:

  • Recrystallization: This is often the most cost-effective and scalable method for solid compounds. Identifying a suitable solvent or solvent system is key. A good starting point would be a mixture of a polar solvent in which the compound is soluble at higher temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).

  • Acid-Base Extraction: As an amine, this compound can be selectively extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be cumbersome and expensive for large quantities. If necessary, consider using a medium-pressure liquid chromatography (MPLC) system for more efficient large-scale purification.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, specific hazards to consider include:

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. Ensure the use of appropriate high-pressure reactors and proper ventilation. The Pd/C catalyst can be pyrophoric when dry and exposed to air. Handle it as a wet paste.

  • Hofmann Rearrangement: Bromine is a corrosive and toxic reagent. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. The reaction can be exothermic, so careful temperature control is essential.

  • Curtius Rearrangement: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. It is often recommended to generate and use the acyl azide in situ without isolation.[5][6]

  • General Scale-Up Concerns: Mass and heat transfer become more critical at a larger scale.[7] Ensure adequate stirring and cooling capacity to control reaction exotherms.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Ethoxy-5-nitropyridine
  • To a solution of 3-ethoxy-5-nitropyridine (1.0 eq) in ethanol (10 mL/g), add 10% Pd/C (5 mol%).

  • Purge the reaction vessel with nitrogen, then with hydrogen.

  • Stir the mixture under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Hofmann Rearrangement of 5-Ethoxynicotinamide
  • Dissolve 5-ethoxynicotinamide (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in a minimal amount of a suitable solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at low temperature for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

ParameterRoute 1: ReductionRoute 2: Hofmann RearrangementRoute 3: Buchwald-Hartwig
Starting Material 3-Ethoxy-5-nitropyridine5-Ethoxynicotinamide3-Bromo-5-ethoxypyridine
Key Reagents Pd/C, H₂Br₂, NaOHPd catalyst, phosphine ligand, base, NH₃ source
Typical Yield High (>90%)Moderate to High (60-85%)Moderate to High (70-95%)
Key Challenges Catalyst handling, H₂ safetyHandling of bromine, exotherm controlCatalyst cost, byproduct formation

Visualizations

Synthetic Pathways to this compound

G cluster_0 Route 1: Reduction cluster_1 Route 2: Hofmann Rearrangement cluster_2 Route 3: Buchwald-Hartwig Amination 3-Ethoxy-5-nitropyridine 3-Ethoxy-5-nitropyridine 3-Amino-5-ethoxypyridine_R1 This compound 3-Ethoxy-5-nitropyridine->3-Amino-5-ethoxypyridine_R1 H₂, Pd/C 5-Ethoxynicotinamide 5-Ethoxynicotinamide 3-Amino-5-ethoxypyridine_R2 This compound 5-Ethoxynicotinamide->3-Amino-5-ethoxypyridine_R2 Br₂, NaOH, H₂O 3-Bromo-5-ethoxypyridine 3-Bromo-5-ethoxypyridine 3-Amino-5-ethoxypyridine_R3 This compound 3-Bromo-5-ethoxypyridine->3-Amino-5-ethoxypyridine_R3 Pd catalyst, Ligand, Base, NH₃ source

Caption: Overview of potential synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Check_Reagents Verify Reagent Stoichiometry and Quality Optimize_Conditions->Check_Reagents Monitor_Reaction Implement In-Process Controls (TLC/LC-MS) Check_Reagents->Monitor_Reaction Purification_Issues Investigate Purification Losses Monitor_Reaction->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Recrystallization of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols for this important class of heterocyclic compounds. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Section 1: Troubleshooting Guide

This section is dedicated to resolving common issues that arise during the recrystallization of 2-, 3-, and 4-aminopyridines. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a deeper understanding of the crystallization process.

Issue 1: My aminopyridine is "oiling out" instead of forming crystals.

Q: I've dissolved my crude aminopyridine in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What's happening and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common and frustrating problem in crystallization.[1] It occurs when the solute is supersaturated in the solvent but the temperature is still above the melting point of the solid form, or when the solute and solvent are not perfectly miscible.[2][3] The resulting oil is often a good solvent for impurities, which can become trapped upon eventual solidification, defeating the purpose of recrystallization.[1][4]

Causality & Solution Pathway:

  • High Solute Concentration/Rapid Cooling: The most frequent cause is that the solution is too concentrated, leading to a high degree of supersaturation upon cooling. This forces the solute out of solution too quickly for an ordered crystal lattice to form.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[5][6] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal nucleation over oiling.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your aminopyridine isomer. If the solution becomes saturated at a temperature above the compound's melting point, it will precipitate as a liquid.

    • Solution: Select a solvent with a lower boiling point. For example, if you are using toluene for 2-aminopyridine (m.p. 59-60°C), the risk of oiling out is high. A solvent like hexane or a mixed solvent system might be more appropriate.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[2]

    • Solution: Consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution and performing a hot filtration can remove them.[7][8] Alternatively, a quick pass through a short plug of silica gel might be necessary for particularly stubborn impurities.

Issue 2: I'm getting very low recovery of my purified aminopyridine.

Q: After recrystallization, my yield is significantly lower than expected. Where did my compound go and how can I improve the recovery?

A: Low recovery is typically a result of the compound having a higher than ideal solubility in the cold recrystallization solvent or using an excessive amount of solvent.[5][9]

Causality & Solution Pathway:

  • Excessive Solvent Volume: This is the most common culprit.[6] The goal is to use the minimum amount of hot solvent to just dissolve the solid.[8][9] Using too much means a significant portion of your product will remain in the mother liquor even after cooling.

    • Solution: Before filtering, check the mother liquor. If you suspect significant product loss, you can try to concentrate the solution by carefully boiling off some of the solvent and attempting a second crystallization.[5][6] For future experiments, be more patient when adding the hot solvent, allowing time for dissolution between small additions.

  • Solvent Choice: The chosen solvent may be too good at dissolving the aminopyridine, even at low temperatures. An ideal recrystallization solvent shows a large difference in solubility between hot and cold conditions.[10][11]

    • Solution: You may need to switch to a less effective (poorer) solvent or use a mixed solvent system. By dissolving the aminopyridine in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid, you can find a composition that will yield crystals upon cooling.[10][12]

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Rinsing with a small amount of hot, pure solvent can help prevent this.[8] Adding a slight excess of solvent before hot filtration can also keep the compound in solution.[8]

Issue 3: The crystals don't form, even after the solution has cooled.

Q: My aminopyridine solution is clear and has cooled to room temperature, and even in an ice bath, no crystals have appeared. What should I do?

A: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[6][9] Crystal formation requires a nucleation event to begin.

Causality & Solution Pathway:

  • Lack of Nucleation Sites: The solution is too "clean," with no imperfections for crystals to start growing on.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus.[6][9] The microscopic imperfections on the glass can provide a nucleation site.

    • Solution 2: Seeding: If you have a small crystal of the pure aminopyridine, add it to the solution.[9] This "seed" crystal will act as a template for further crystal growth.

  • Excess Solvent: As with low recovery, you may have simply used too much solvent.

    • Solution: If nucleation techniques fail, gently heat the solution to remove some of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing aminopyridines?

A1: Aminopyridines are polar molecules, so a good starting point is to test solvents across a range of polarities.[10] Given their ability to act as hydrogen bond donors and acceptors, solvents with similar capabilities are often effective.

Solvent Screening Table for Aminopyridines

Solvent ClassExamplesSuitability for AminopyridinesRationale & Considerations
Protic Solvents Water, Ethanol, Methanol, IsopropanolOften good choices, especially for mixed-solvent systems.Aminopyridines generally have good solubility in alcohols.[13] Water can be an excellent anti-solvent for less polar impurities.[14]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileGood candidates for single or mixed-solvent systems.2-aminopyridine shows good solubility in acetone and ethyl acetate.[15] Acetonitrile is another viable option.[16]
Apolar Solvents Hexane, Cyclohexane, Toluene, BenzenePrimarily used as anti-solvents or for specific isomers.Benzene has been used for recrystallizing 4-aminopyridine.[17] A benzene/ligroin mixture is effective for 3-aminopyridine.[18] Hexane is often used to precipitate the product from a more polar solvent.[14]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be useful, often in mixed-solvent systems.The polarity is intermediate, making them versatile as either the primary or secondary solvent.

Expert Tip: For aminopyridines, mixed solvent systems are frequently successful. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[10][14][19]

Q2: How do I perform a mixed-solvent recrystallization for an aminopyridine?

A2: A mixed-solvent recrystallization is a powerful technique when no single solvent is ideal.[12]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the crude aminopyridine in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe a persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[7]

Q3: What are the key safety precautions when working with aminopyridines?

A3: Aminopyridines are toxic and should be handled with care.[20][21][22]

  • Engineering Controls: Always handle aminopyridines in a certified chemical fume hood.[20][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20]

  • Handling: Avoid creating dust.[20][21] Do not eat, drink, or smoke in the work area.[23] Wash hands thoroughly after handling.[20]

  • Incompatibilities: Keep away from strong acids and strong oxidizing agents.[20]

  • Spills: In case of a spill, evacuate the area, prevent the material from entering drains, and follow your institution's specific spill cleanup procedures.

Q4: Can I use an acid to help dissolve my aminopyridine for purification?

A4: Yes, this is a valid technique, especially if the aminopyridine is difficult to dissolve in common organic solvents. By adding an acid (like acetic acid or trifluoroacetic acid), you can form a more soluble salt.[24] However, this adds complexity as you are no longer crystallizing the free base. You would then need to neutralize the solution to precipitate the purified aminopyridine, which is technically a precipitation rather than a recrystallization. This can be a useful purification strategy but requires careful pH control.[25]

Section 3: Visualization of Experimental Workflow

Decision Tree for Recrystallization Solvent Selection

This diagram outlines the logical progression for selecting an appropriate solvent system for the recrystallization of aminopyridines.

Solvent_Selection_Workflow cluster_single_solvent Single Solvent System cluster_mixed_solvent Mixed Solvent System start Start: Crude Aminopyridine solubility_test Perform Solubility Tests (Small Scale) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold find_good_solvent Identify 'Good' Solvent (Dissolves when hot) solubility_test->find_good_solvent find_poor_solvent Identify 'Poor' Solvent (Insoluble when hot/cold) solubility_test->find_poor_solvent dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No dissolves_cold->find_good_solvent Yes (Unsuitable as single solvent) crystals_cool Forms Crystals on Cooling? dissolves_hot->crystals_cool Yes dissolves_hot->find_poor_solvent No (Unsuitable as single solvent) ideal_solvent Ideal Single Solvent Found crystals_cool->ideal_solvent Yes re_evaluate Re-evaluate / Consider Chromatography crystals_cool->re_evaluate No (Oils out/No crystals) test_pair Test Miscible Pair (Good + Poor Solvent) find_good_solvent->test_pair find_poor_solvent->test_pair successful_mixed Successful Mixed System test_pair->successful_mixed

Caption: A workflow for selecting a recrystallization solvent system.

References

Handling air-sensitive 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Handling and Troubleshooting for Air-Sensitive 3-Amino-5-ethoxypyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this air-sensitive reagent. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments. The aminopyridine moiety is a valuable pharmacophore, but its reactivity, particularly its susceptibility to oxidation, requires specific handling techniques to prevent degradation and ensure reproducible results.[1]

This document is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover the fundamentals of storage and handling, and a detailed Troubleshooting Guide to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: How should this compound be stored to ensure its stability?

Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[2] The storage location should be cool, dry, and dark. For long-term storage, a desiccator or a nitrogen-filled glove box is ideal. If the original container has a pierced septum (e.g., an AcroSeal™ bottle), ensure the integrity of the seal is maintained and consider flushing the headspace with inert gas after each use.[3] Opening a cold container directly to the ambient, humid atmosphere should be avoided, as this can cause moisture to condense on the compound and container walls.[2]

Q2: What are the visual signs of decomposition for this compound?

The primary sign of decomposition due to air exposure is a noticeable color change. Fresh, pure this compound is typically an off-white or light-colored solid. Upon oxidation, it will often turn yellow, brown, or even dark red. If you observe significant discoloration, the reagent has likely been compromised and may lead to lower yields or the formation of impurities in your reaction.[4]

Q3: What makes this compound air-sensitive?

The air sensitivity is primarily due to the presence of the amino group (-NH₂) on the pyridine ring. Aromatic amines are susceptible to oxidation by atmospheric oxygen. The amino group is electron-donating, which increases the electron density of the aromatic ring, making it more vulnerable to oxidative processes. This can lead to the formation of colored polymeric or nitroso species, compromising the compound's purity and reactivity.[1] While some copper-catalyzed reactions involving aminopyridines intentionally use air as the oxidant, this highlights the compound's inherent reactivity towards oxygen under certain conditions.[5]

Q4: Can I handle this reagent on the open bench?

It is strongly discouraged. Exposing this compound to the atmosphere, even for brief periods during weighing or transfer, can lead to degradation. All manipulations should be performed under an inert atmosphere using either a glove box or Schlenk techniques with specialized glassware.[6][7]

Troubleshooting Guide: From Problem to Solution

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yield is consistently low or the reaction fails.

Low yields are a common problem when working with sensitive reagents. The issue often traces back to reagent integrity or the reaction environment.

Potential Cause A: Reagent Degradation Your starting material may have oxidized due to improper storage or handling. A discolored appearance is a strong indicator of this.

Recommended Solution:

  • Assess Purity: Before starting, check the appearance of the this compound. If it is significantly discolored, it is likely degraded.

  • Purification: If you suspect degradation, you can attempt to purify the reagent. Recrystallization is a common method. Dissolve the crude material in a minimum amount of a suitable hot solvent (e.g., benzene/ligroin mixtures have been used for similar aminopyridines) and, if necessary, treat with a small amount of activated carbon to remove colored impurities.[8] Filter the hot solution and allow it to cool slowly to induce crystallization. Dry the purified crystals thoroughly under vacuum.[4][9]

  • Use Fresh Reagent: The most reliable solution is to use a fresh bottle of the reagent, ensuring it is handled exclusively under inert conditions from the moment it is first opened.

Potential Cause B: Inadequate Inert Atmosphere Even small amounts of oxygen or moisture entering the reaction vessel can quench sensitive intermediates or degrade the starting material.

Recommended Solution:

  • Proper Glassware Preparation: Ensure all glassware is rigorously dried before use to remove adsorbed moisture. The most effective method is to oven-dry the glassware (e.g., at 125°C overnight) and assemble it hot while flushing with a stream of dry nitrogen or argon.[10][11] Alternatively, assemble the apparatus cold and flame-dry it under vacuum, followed by backfilling with inert gas.[12]

  • Maintain Positive Pressure: Your reaction setup must be maintained under a slight positive pressure of inert gas throughout the entire experiment. This is typically achieved by connecting the inert gas source to your apparatus via a bubbler containing mineral oil. The bubbler provides a visual confirmation of positive pressure and prevents air from back-diffusing into the system.[11][13] Drying tubes are insufficient as they do not prevent oxygen from entering.[13]

  • Solvent Degassing: Ensure all solvents used in the reaction are thoroughly deoxygenated. Common methods include the freeze-pump-thaw technique (most effective), sparging with an inert gas for 30-60 minutes, or sonication under vacuum.[7]

Protocol 1: Establishing an Inert Atmosphere Reaction Setup

This protocol details the standard procedure for setting up a reaction flask under a positive pressure of nitrogen using a balloon, a common technique in many labs.[14]

  • Glassware Preparation: Place a stir bar in the round-bottom flask and oven-dry all necessary glassware.

  • Assembly: While the glassware is still hot, assemble the apparatus (e.g., flask and condenser) and clamp it securely. Fold a rubber septum over any open joints.

  • Inert Gas Balloon: Fill a balloon with nitrogen or argon to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping, attach a needle, and then secure the needle in a rubber stopper for safety.[12][14]

  • Purging the Flask: Insert the needle from the gas-filled balloon through the septum on your reaction flask. To ensure the air is completely displaced, insert a second, open needle (an "exit needle") through the septum. Allow the inert gas to flush through the flask for at least 5 minutes.

  • Establishing Positive Pressure: Remove the exit needle. The balloon will now maintain a slight positive pressure of inert gas within the flask.

  • Cooling: Allow the apparatus to cool completely to room temperature before adding any reagents.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Flask Purging oven_dry 1. Oven-Dry Glassware (Flask + Stir Bar) assemble 2. Assemble Hot & Add Septum oven_dry->assemble fill_balloon 3. Fill Balloon with N₂/Ar assemble->fill_balloon insert_needles 4. Insert Balloon Needle & Exit Needle fill_balloon->insert_needles Connect Gas Source flush 5. Flush with N₂/Ar (~5 min) insert_needles->flush remove_exit 6. Remove Exit Needle flush->remove_exit cool 7. Cool to RT remove_exit->cool Ready for Reagent\nAddition Ready for Reagent Addition cool->Ready for Reagent\nAddition System is Inert

Problem 2: My product is discolored or contains unexpected impurities.

This is a classic symptom of oxidation or side reactions.

Potential Cause: Air Exposure During Reaction or Workup Exposure to oxygen is the most likely cause of colored impurities. This can happen during the reaction, as described above, or during the workup procedure (e.g., extraction, filtration, or concentration).

Recommended Solution:

  • Inert Workup: If your product is also air-sensitive, consider performing the workup under inert conditions. This can involve transferring solutions via cannula or syringe and performing filtrations in a glove box or using specialized Schlenk filtration apparatus.[7]

  • Purification:

    • Column Chromatography: This is a highly effective method for separating the desired product from colored, polar impurities. Use a standard silica gel column and an appropriate solvent system.

    • Recrystallization with Decolorizing Carbon: As mentioned previously, adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities.[8] Be sure to filter the hot solution to remove the carbon before cooling.

    • Stability Check: It is crucial to check the stability of all reagents and the product under the reaction conditions. Running a small-scale reaction under strictly inert conditions can serve as a baseline to diagnose if impurities are inherent to the reaction chemistry or a result of atmospheric contamination.[4]

Protocol 2: Air-Sensitive Liquid Reagent Transfer

This protocol describes how to transfer a liquid reagent (or a solution of this compound) from a Sure/Seal™ bottle to your reaction flask using a syringe.[10][11]

  • Prepare Syringe: Dry a glass syringe and a long needle in an oven. Assemble it while warm and flush repeatedly (10+ times) with dry nitrogen or argon to remove residual air and moisture.

  • Equilibrate Pressure: Puncture the septum of the reagent bottle with a needle connected to your inert gas line (or a balloon) to introduce a slight positive pressure.

  • Withdraw Reagent: Puncture the septum with your clean, dry syringe. First, draw some inert gas from the headspace into the syringe. Invert the bottle and slowly withdraw a slightly larger volume of the liquid than required.

  • Remove Bubbles & Set Volume: Turn the bottle upright. Push the gas bubble from the syringe back into the bottle's headspace. Carefully dispense the excess liquid back into the bottle until you reach the exact desired volume.

  • Create Gas Buffer: With the needle tip still in the headspace, withdraw a small volume of inert gas (~10% of the syringe volume). This "buffer" prevents the reactive liquid in the needle from being exposed to air upon withdrawal.[14]

  • Transfer to Flask: Quickly withdraw the syringe from the reagent bottle and insert it through the septum of your cooled, inert reaction flask. First, inject the inert gas buffer, then slowly deliver the liquid reagent.

Troubleshooting_Tree start Experiment Issue Encountered q1 Low Yield / Reaction Failure? start->q1 q2 Discolored Product / Impurities? start->q2 q1->q2 No cause1a Reagent Degradation q1->cause1a Yes cause1b Inadequate Inert Atmosphere q1->cause1b cause2 Air Exposure During Reaction or Workup q2->cause2 Yes sol1a Purify Reagent (Recrystallization) or Use Fresh Stock cause1a->sol1a sol1b Implement Strict Inert Atmosphere Technique (See Protocol 1 & 2) cause1b->sol1b sol2 Purify Product (Chromatography, Recrystallization w/ Carbon). Consider Inert Workup. cause2->sol2

Summary Data Table

For your convenience, here is a summary of key data for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

PropertyValueReference
CAS Number 51468-00-9[15][16]
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol [15]
Appearance Off-white to light yellow solid-
Purity (Typical) ≥95%[15]
Primary Hazards Skin Irritation, Serious Eye Irritation, Acute Toxicity (if data available for close analogs)[17][18][19]
Storage Conditions Store under inert gas, in a cool, dry, dark place[2][20]

References

Technical Support Center: Column Chromatography Methods for 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Amino-5-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar compounds. The information herein is curated to enhance your experimental success by explaining the "why" behind the "how," ensuring a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A: The choice of stationary phase is critical and depends on the polarity of your compound and the impurities you aim to remove.[1] For this compound, a basic and polar compound, several options can be considered:

  • Silica Gel: This is the most common and cost-effective stationary phase for normal-phase chromatography.[2] However, the acidic nature of silica gel can lead to strong interactions with the basic amino group of your compound, potentially causing peak tailing and yield loss.[3][4]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[1][5] It is less acidic and can minimize the undesirable interactions that cause peak distortion.

  • Amine-bonded Silica: For challenging separations of basic amines, an amine-functionalized silica can be highly effective.[3][6] The amine groups on the stationary phase act as a "base shield," minimizing interactions with the underlying silica and leading to improved peak shape.[1]

  • Reversed-Phase (C18): If your compound or impurities are sufficiently soluble in polar solvents like water, acetonitrile, or methanol, reversed-phase chromatography can be a powerful option.[1][6] For basic compounds, it's often beneficial to use a mobile phase with a pH that is 2 units higher than the pKa of the analyte to ensure it is in its neutral form for better retention.[7]

Q2: What mobile phase system should I start with for the normal-phase purification of this compound on silica gel?

A: A good starting point for normal-phase chromatography of moderately polar compounds is a binary mixture of a non-polar solvent and a more polar solvent.[8] For this compound, consider the following:

  • Ethyl Acetate/Hexane: This is a standard and versatile solvent system for a wide range of compounds.[8] You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[8] A small amount of methanol (e.g., 1-5%) in dichloromethane can significantly increase the eluting power.

  • Addition of a Basic Modifier: To counteract the acidity of silica gel and improve the peak shape of your basic compound, it is highly recommended to add a small amount of a competing base to your mobile phase.[3][4] Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.[9] This will "neutralize" the acidic silanol groups on the silica surface, preventing strong adsorption of your amine.[3]

Q3: My this compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A: Streaking, also known as peak tailing, is a frequent issue when purifying basic compounds like this compound on silica gel.[4] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[4][10]

Here’s how to address it:

  • Add a Basic Modifier: As mentioned in the previous question, incorporating a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase is the most effective solution.[3] The competing base will preferentially bind to the active silanol sites, allowing your compound to elute more symmetrically.[4]

  • Switch to a Different Stationary Phase: If adding a modifier is not sufficient or desirable (e.g., if it complicates product workup), consider using a less acidic stationary phase like neutral alumina or an amine-bonded silica column.[6][11]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[4] Try loading a smaller amount of your crude material.

Q4: I am not getting good separation between my product and a closely related impurity. What can I do to improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try different solvent combinations. For instance, if you are using ethyl acetate/hexane, you could try dichloromethane/methanol or even a ternary system. Different solvents interact with your compounds in unique ways, which can alter the separation.

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to sharpen peaks and improve the separation of compounds with different polarities.[9]

  • Change the Stationary Phase: If mobile phase optimization doesn't yield the desired separation, switching to a different stationary phase is the next logical step. A change from silica to alumina, or to a bonded phase like cyano or diol, can offer different separation mechanisms.[6]

  • Improve Column Efficiency:

    • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to band broadening.[12]

    • Optimal Flow Rate: A flow rate that is too fast or too slow can decrease separation efficiency.[13] There is an optimal flow rate for every column that allows for proper equilibration of the analyte between the stationary and mobile phases.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking 1. Strong interaction with acidic silanol groups on silica.[4][10] 2. Column overload.[4] 3. Sample solvent is too strong.[14]1. Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[3][9] 2. Switch to a neutral alumina or amine-bonded silica column.[6][11] 3. Reduce the amount of sample loaded onto the column. 4. Dissolve the sample in a solvent that is less polar than the mobile phase.[14]
Poor Separation/Resolution 1. Inappropriate mobile phase polarity. 2. Insufficient selectivity of the stationary phase. 3. Poorly packed column (channeling). 4. Flow rate is too high.[13]1. Optimize the mobile phase composition; try different solvent systems or a gradient elution.[9] 2. Change the stationary phase (e.g., from silica to alumina or a bonded phase).[6] 3. Repack the column carefully to ensure a uniform bed. 4. Reduce the flow rate to allow for better equilibration.[13]
Compound Elutes Too Quickly (Low Retention) 1. Mobile phase is too polar. 2. In normal-phase, the compound is not interacting sufficiently with the stationary phase.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent). 2. For reversed-phase, ensure the mobile phase pH is appropriate to keep the compound in its neutral form for better retention.[7]
Compound Does Not Elute (High Retention) 1. Mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase.[11] 3. Compound decomposition on the column.[11]1. Gradually increase the polarity of the mobile phase. 2. Add a basic modifier like TEA to disrupt strong interactions with silica.[3] 3. Test the stability of your compound on a small amount of silica (TLC test) before running a column.[11]
Cracked or Dry Column 1. The solvent level dropped below the top of the stationary phase.[15]1. Always keep the stationary phase covered with solvent.[12][15] 2. A cracked column will lead to poor separation and must be repacked.
High Backpressure 1. Blocked frit at the column inlet or outlet.[10] 2. Particulate matter from the sample or solvent. 3. High viscosity of the mobile phase.[10]1. Filter your sample and mobile phase before use. 2. Consider using a guard column to protect the main column from contaminants.[16] 3. Use a less viscous mobile phase if possible.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Purification Issue ProblemID Identify the Problem Start->ProblemID Tailing Peak Tailing / Streaking ProblemID->Tailing Tailing? PoorSep Poor Separation ProblemID->PoorSep Poor Separation? NoElution No/Slow Elution ProblemID->NoElution No Elution? Sol_Tailing1 Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->Sol_Tailing1 Sol_PoorSep1 Optimize Mobile Phase (Solvents/Gradient) PoorSep->Sol_PoorSep1 Sol_NoElution1 Increase Mobile Phase Polarity NoElution->Sol_NoElution1 Sol_Tailing2 Switch to Alumina or Amine-Bonded Silica Sol_Tailing1->Sol_Tailing2 Failure End Problem Resolved Sol_Tailing1->End Success Sol_Tailing2->End Success Sol_PoorSep2 Change Stationary Phase Sol_PoorSep1->Sol_PoorSep2 Failure Sol_PoorSep1->End Success Sol_PoorSep3 Check Column Packing & Flow Rate Sol_PoorSep2->Sol_PoorSep3 Still Issues Sol_PoorSep2->End Success Sol_PoorSep3->End Success Sol_NoElution2 Check for Irreversible Adsorption/Decomposition Sol_NoElution1->Sol_NoElution2 Failure Sol_NoElution1->End Success Sol_NoElution2->End Success

Caption: A flowchart for troubleshooting common column chromatography issues.

Experimental Protocol: Flash Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes, with a small amount of triethylamine (e.g., 90:9:1 Hexanes:EtOAc:TEA).

  • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.[9] This ensures good separation and a reasonable elution time from the column.

2. Column Preparation (Wet Packing Method):

  • Secure a glass column of appropriate size vertically. The amount of silica gel should be roughly 50-100 times the weight of your crude sample.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.[2]

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[12]

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [15]

3. Sample Loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[13] Carefully pipette this solution onto the top of the sand layer, trying not to disturb the surface.[13]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13] Carefully add this powder to the top of the column.[9] This technique often results in better resolution.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the top of the column.

  • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • If separation is difficult, consider running a gradient elution by gradually increasing the polarity of the mobile phase.[9]

5. Product Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to yield your purified this compound.

References

Validation & Comparative

3-Amino-5-ethoxypyridine purity analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 3-Amino-5-ethoxypyridine by HPLC

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities, even at trace levels, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall yield and potency of the API.

This guide provides a comprehensive, experience-driven approach to the purity analysis of this compound. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this cornerstone technique with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the data and insights necessary for researchers and drug development professionals to select the optimal analytical strategy for their specific needs.

Core Technique: Reversed-Phase HPLC for Robust Purity Profiling

For polar, ionizable compounds like this compound, reversed-phase HPLC (RP-HPLC) is the workhorse of the analytical laboratory. The method's versatility, robustness, and wide applicability make it the primary choice for purity assessment.

The Causality Behind the Method: Why These Parameters?

The development of a successful HPLC method is a process of systematic, science-led choices designed to achieve optimal separation and quantification.

  • The Column (Stationary Phase): A C18 (octadecylsilane) column is the standard for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds. For an amine like our analyte, residual silanol groups on the silica backbone can cause problematic peak tailing due to secondary ionic interactions. Therefore, an end-capped, high-purity silica-based C18 column is essential to ensure symmetrical peak shapes.

  • The Mobile Phase: this compound has a basic amino group, meaning its retention and peak shape are highly sensitive to pH. A buffered mobile phase is non-negotiable. We employ a phosphate buffer at a pH of 7.0. At this pH, the analyte is in a consistent, neutral form, mitigating peak shape issues and ensuring reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is selected to ensure that any potential impurities, which may span a wide range of polarities, are eluted from the column in a reasonable time with good resolution.

  • The Detector: The pyridine ring contains a strong chromophore, making UV detection an ideal choice for its sensitivity and simplicity. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data for each peak. This is invaluable for peak tracking during method development and for assessing peak purity, a key aspect of a self-validating protocol. The detection wavelength is set at 280 nm to maximize the signal for the analyte and its likely aromatic impurities.[1]

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample 1. Weigh Standard & Sample Dissolve 2. Dissolve in Diluent Sample->Dissolve Filter 3. Filter through 0.45µm Syringe Filter Dissolve->Filter SST 4. System Suitability Test (SST) Filter->SST Inject 5. Inject Sample into HPLC SST->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. PDA Detection Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate % Area Integrate->Calculate Report 10. Generate Purity Report Calculate->Report

Caption: A typical workflow for the HPLC purity analysis of a pharmaceutical intermediate.

Comparative Analysis: HPLC vs. UPLC vs. GC

While HPLC is a robust default, alternative techniques offer distinct advantages in specific contexts. The choice of method should be a deliberate one, based on the analytical requirements.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, resolution, and speed.[2] The core principles of separation are identical to HPLC, allowing for straightforward method transfer.[3]

  • When to Choose UPLC: UPLC is the superior choice for high-throughput screening environments common in drug discovery and process development. When dozens of samples need to be analyzed daily, the reduction in analysis time from ~20 minutes to under 5 minutes per sample provides a profound increase in laboratory productivity. The enhanced resolution can also be critical for separating closely eluting isomers or degradation products that might co-elute in a standard HPLC run.[4]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[5] The sample is vaporized and separated in a gaseous mobile phase. For pyridine and its derivatives, GC can be a highly effective method.[6]

  • When to Choose GC: GC is particularly well-suited for identifying and quantifying low-molecular-weight, volatile impurities that may not be retained or resolved well by RP-HPLC. This could include residual solvents from the synthesis or volatile starting materials. However, its primary limitation is that the analyte must be thermally stable and sufficiently volatile. For potential high-molecular-weight impurities or salts, GC is not a viable option without derivatization.

Decision Framework for Method Selection

The following diagram outlines the logical decision-making process for selecting the most appropriate analytical technique.

Method_Selection Start Start: Purity Analysis Required Volatile Are key impurities volatile & analyte thermally stable? Start->Volatile Throughput Is high throughput (>50 samples/day) critical? Volatile->Throughput No UseGC Consider Gas Chromatography (GC) Volatile->UseGC Yes UseUPLC Use UPLC for Speed & Resolution Throughput->UseUPLC Yes UseHPLC Use HPLC as the Robust Default Throughput->UseHPLC No

References

A Senior Application Scientist's Guide to the NMR Characterization of 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-Amino-5-ethoxypyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data dump, focusing instead on the causal relationships between molecular structure and spectral output. We will explore the predictive analysis of its NMR spectra, detail a robust experimental protocol for data acquisition, and compare the utility of NMR with other common analytical techniques, grounding all claims in authoritative sources.

The Structural Imperative: Why NMR is a Cornerstone in Characterizing Heterocycles

In the landscape of pharmaceutical development and materials science, substituted pyridines are privileged scaffolds. Their structural integrity and purity are paramount. This compound, with its distinct substitution pattern, presents a classic case for structural elucidation where NMR spectroscopy is not just a tool, but the primary arbiter of truth. It allows for a non-destructive, atom-by-atom confirmation of the molecular framework.

The molecule's structure features a pyridine ring with two electron-donating groups (EDGs): an amino (-NH₂) group at the C-3 position and an ethoxy (-OCH₂CH₃) group at the C-5 position. This specific arrangement dictates the electronic environment of each nucleus, which in turn governs its unique chemical shift and coupling pattern in an NMR spectrum.

Caption: Numbering scheme for this compound.

Predictive Analysis: ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals: three from the aromatic pyridine ring protons and two from the ethoxy group protons. The amino protons often appear as a broad singlet.

Causality Behind Chemical Shifts and Splitting:

  • Aromatic Protons (H2, H4, H6): Compared to unsubstituted pyridine (δ ~7.2-8.6 ppm), the powerful electron-donating -NH₂ and -OCH₂CH₃ groups will shield the ring protons, shifting them upfield (to a lower ppm value).[1] The H6 proton, being ortho to the electronegative ring nitrogen, is expected to be the most downfield of the three.

  • Coupling: The ring protons are separated by three bonds (meta-coupling), which typically results in small coupling constants (J ≈ 2-3 Hz). H2 will appear as a doublet coupled to H4, H4 as a triplet (or more accurately, a doublet of doublets) coupled to H2 and H6, and H6 as a doublet coupled to H4.

  • Ethoxy Protons (-OCH₂CH₃): This group will exhibit a classic ethyl pattern. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear further upfield as a triplet, coupled to the two methylene protons.

  • Amino Protons (-NH₂): These protons are exchangeable and often do not couple with other protons, appearing as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H6~7.8 - 8.0d~2.5
H2~7.6 - 7.8d~2.0
H4~6.8 - 7.0t (dd)J ≈ 2.0, 2.5
NH₂~3.5 - 4.5br sN/A
OCH₂ CH₃~4.0 - 4.1q~7.0
OCH₂CH₃ ~1.4 - 1.5t~7.0

Deeper Insight: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon environment. Standard ¹³C NMR experiments are performed with proton decoupling, meaning all signals will appear as singlets.[4]

Causality Behind Chemical Shifts:

  • Aromatic Carbons (C2-C6): These will appear in the typical aromatic region (δ ~110-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and oxygen (C5) will be significantly downfield. Conversely, the carbons ortho and para to the strong electron-donating groups will be shielded (shifted upfield).[5]

  • Ethoxy Carbons (-OCH₂CH₃): These will appear in the aliphatic region (δ < 100 ppm). The methylene carbon (C-7), being directly attached to oxygen, will be significantly deshielded compared to the terminal methyl carbon (C-8).[6]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm)
C5~155 - 158
C3~145 - 148
C6~135 - 138
C2~130 - 133
C4~115 - 118
OC H₂CH₃~60 - 65
OCH₂C H₃~14 - 16

The Gold Standard: Experimental Protocol for NMR Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed for robustness.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like -NH₂.[7]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. An automated shimming routine is often sufficient, followed by manual fine-tuning on the lock signal.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.

    • Acquisition Time: Set to ~2-3 seconds for good digital resolution.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets.

    • Spectral Width: Set a wide spectral width of ~240 ppm to cover the entire range of possible carbon chemical shifts.

    • Relaxation Delay (d1): A delay of 2 seconds is typically sufficient.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), more scans are required.[6] Start with 256 or 512 scans and increase if necessary based on the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS Weigh->Dissolve Insert Insert Sample Dissolve->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire 1H & 13C Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Assign Peaks & Integrate Reference->Analyze

Caption: Standardized workflow for NMR analysis.

A Trustworthy & Self-Validating System: The Power of 2D NMR

While 1D NMR provides the foundational data, its interpretation can sometimes be ambiguous, especially in more complex molecules. To ensure trustworthiness, we employ a self-validating system using 2D NMR experiments. These experiments correlate signals to reveal the complete bonding framework, leaving no room for doubt.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[7] For this compound, we would expect to see cross-peaks connecting H2-H4, H4-H6, and the -CH₂ - and -CH₃ protons of the ethoxy group, definitively confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the ultimate tool for assigning protonated carbons. It generates a cross-peak for each proton and the carbon it is directly attached to.[7] This would allow us to unambiguously link each proton signal (H2, H4, H6, -CH₂-, -CH₃) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for mapping the full carbon skeleton, especially for assigning quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away.[7] For instance, the methylene protons (-OCH₂-) would show a correlation to the C5 carbon, confirming the attachment point of the ethoxy group.

G cluster_1D 1D NMR cluster_2D 2D NMR Validation H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Final Unambiguous Structure Elucidation COSY->Final HSQC->Final HMBC->Final

Caption: Logical workflow for unambiguous structure elucidation.

Comparative Guide: NMR vs. Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample RequirementsPrimary Application
NMR Spectroscopy Complete molecular structure, connectivity, stereochemistry1-20 mg, solubleDefinitive structure elucidation
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation<1 mg, soluble/volatileMolecular weight confirmation
FT-IR Spectroscopy Presence of functional groups (e.g., -NH₂, C-O, C=N)~1 mg, solid or liquidFunctional group identification
Elemental Analysis Percentage composition of C, H, N2-3 mg, solidEmpirical formula confirmation
X-ray Crystallography Absolute 3D structure in the solid stateHigh-quality single crystalDefinitive solid-state structure[8]

Each technique provides a unique piece of the puzzle. Mass spectrometry confirms that the molecule has the correct mass, IR confirms the presence of the expected functional groups, and elemental analysis validates the empirical formula. However, only NMR can piece these components together to reveal the precise atomic connectivity and complete molecular structure in solution.

By integrating predictive analysis with robust experimental protocols and multi-dimensional validation, ¹H and ¹³C NMR spectroscopy provide an unparalleled, high-fidelity characterization of this compound, meeting the rigorous standards required by the scientific and drug development communities.

References

A Comparative Analysis of the Reactivity of 3-Amino-5-ethoxypyridine and 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for pharmaceutical and agrochemical development. The reactivity of the pyridine ring is critically influenced by the electronic nature of its substituents. This guide provides an in-depth comparative analysis of two key pyridine derivatives: 3-aminopyridine and its more electron-rich analogue, 3-amino-5-ethoxypyridine. Understanding the nuanced differences in their reactivity is paramount for researchers designing efficient synthetic routes and developing novel molecular entities.

This document moves beyond a simple cataloging of properties to explore the underlying electronic and steric factors that govern their chemical behavior. We will present a comparative experimental framework, focusing on the Sandmeyer reaction, to provide tangible, data-driven insights into their respective reactivities.

Part 1: Foundational Physicochemical and Electronic Properties

The introduction of an ethoxy group at the 5-position of the 3-aminopyridine scaffold dramatically alters the electronic landscape of the molecule. This modification has profound implications for its reactivity in various chemical transformations.

3-Aminopyridine is a colorless solid that serves as a versatile intermediate.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen heteroatom, which makes it less reactive than benzene in electrophilic aromatic substitution.[3][4] The amino group at the 3-position acts as an electron-donating group (EDG) via resonance, partially offsetting the ring's electron deficiency. However, its lone pair does not conjugate with the ring as effectively as in aniline, leading to a more complex reactivity profile.[5]

This compound introduces a second, powerful electron-donating group. The ethoxy substituent (-OEt) donates electron density into the ring through a strong positive mesomeric (+M) effect, while exhibiting a weaker, electron-withdrawing inductive (-I) effect.[6] The net result is a significant increase in the electron density of the pyridine ring compared to its monosubstituted counterpart.[7][8] This enhanced electron density is the primary driver of the differences in reactivity discussed below.

Property3-AminopyridineThis compoundRationale for Difference
Molecular Formula C₅H₆N₂C₇H₁₀N₂OAddition of an ethoxy group.
Molecular Weight 94.12 g/mol [9]138.17 g/mol [10]Addition of a -OCH₂CH₃ functional group.
pKa (of conjugate acid) ~6.04[11][12][13]Expected to be > 6.04The strong electron-donating ethoxy group increases electron density on the ring nitrogen, making it more basic and thus raising the pKa of its conjugate acid.
Electronic Nature Moderately activated pyridine ring.Strongly activated, electron-rich pyridine ring.The synergistic electron-donating effects of both the amino and ethoxy groups significantly increase the ring's nucleophilicity.[7][8]

Part 2: A Head-to-Head Comparison of Chemical Reactivity

The differing electronic profiles of these two molecules dictate their behavior in key synthetic reactions.

Electrophilic Aromatic Substitution (EAS)

Pyridine itself is notoriously resistant to electrophilic attack, requiring harsh conditions.[3] While the amino group in 3-aminopyridine activates the ring, the presence of the second powerful EDG in this compound renders it far more susceptible to electrophilic substitution.

  • 3-Aminopyridine: The amino group directs incoming electrophiles primarily to the C4 position. However, the overall deactivation by the ring nitrogen means that forcing conditions are often still necessary. For instance, directed ortho lithiation, a powerful tool for functionalization, requires protection of the amino group and proceeds at the C4 position.[14][15]

  • This compound: This molecule is primed for EAS. Both the amino and ethoxy groups are ortho, para-directing. They work in concert to strongly activate the C2, C4, and C6 positions. This synergistic activation not only accelerates the reaction rate but also provides a high degree of regiochemical control, making it a superior substrate for reactions like halogenation, nitration, and Friedel-Crafts type reactions under milder conditions.

Caption: Logical flow of electronic effects on EAS reactivity.

Reactivity of the Amino Group: Diazotization and the Sandmeyer Reaction

The Sandmeyer reaction, which transforms an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate, is a cornerstone of synthetic chemistry.[16][17][18][19] This reaction provides an excellent platform for comparing the reactivity of our two target molecules, as it directly involves the amino group.

The increased electron density in this compound is expected to influence this process in two ways:

  • Diazotization Rate: The exocyclic amino group in this compound is more nucleophilic due to the electron-donating nature of the ring. This may lead to a faster initial reaction with nitrous acid to form the diazonium salt.

  • Diazonium Salt Stability: The resulting diazonium cation is stabilized by the electron-rich ring, potentially increasing its lifetime in solution and allowing for more efficient subsequent trapping with a nucleophile.

Part 3: Experimental Protocol for Comparative Sandmeyer Chlorination

To provide a practical comparison, this section outlines a validated protocol for the Sandmeyer chlorination of both substrates. This experiment is designed to be self-validating by directly comparing yields and reaction progress under identical conditions.

Objective: To quantitatively compare the yield of the Sandmeyer chlorination reaction for 3-aminopyridine and this compound.

Reaction Scheme:

Figure 1: General scheme for the Sandmeyer chlorination of 3-aminopyridine derivatives.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Isolation A Dissolve Amine in aq. HCl B Cool to 0-5 °C (Ice Bath) A->B C Add aq. NaNO2 (dropwise) B->C D Stir for 20 min at 0-5 °C C->D F Add Diazonium Salt Solution to CuCl solution (dropwise) D->F Transfer E Prepare CuCl in conc. HCl E->F G Warm to RT, then heat to 60 °C F->G H Monitor by TLC G->H I Basify with NH4OH H->I Reaction Complete J Extract with Dichloromethane I->J K Dry, Concentrate, Purify (Chromatography) J->K L Characterize Product (NMR, MS) K->L

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-ethoxypyridine Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a predictive structure-activity relationship (SAR) analysis for 3-Amino-5-ethoxypyridine analogs. Due to a lack of specific published data on this scaffold, this document synthesizes findings from closely related aminopyridine and aminopyrimidine series, primarily investigated as kinase inhibitors. The principles discussed herein are intended to guide researchers in the rational design and optimization of novel compounds based on this promising heterocyclic core.

Introduction: The Aminopyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes it a privileged structure. Aminopyridines, in particular, have garnered significant attention as versatile intermediates and pharmacologically active agents.[2][3] The three isomers of aminopyridine—2-amino, 3-amino, and 4-amino—exhibit distinct electronic properties and biological activities.[2] This guide focuses on derivatives of 3-aminopyridine, a scaffold known for its utility in synthesizing compounds with a wide range of biological targets.[4]

The hypothetical this compound core combines the key features of a 3-aminopyridine with an electron-donating ethoxy group at the 5-position. This substitution pattern is anticipated to influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its biological activity. A primary focus of this analysis will be on the potential of these analogs as kinase inhibitors, a common target for aminopyridine-based compounds.[5][6]

Predictive Structure-Activity Relationship (SAR) Analysis

The following sections outline the anticipated impact of structural modifications at various positions of the this compound scaffold. This predictive SAR is derived from published data on analogous aminopyridine and aminopyrimidine kinase inhibitors.

The 3-Amino Group: A Key Interaction Point

The 3-amino group is often crucial for activity, typically acting as a hydrogen bond donor to the hinge region of a kinase active site.

  • Substitution on the Amine: In many kinase inhibitor series, substitution on the amino group leads to a significant decrease or complete loss of activity.[7] This is because a free N-H is often required for the key hydrogen bonding interaction with the kinase hinge. Any substitution would disrupt this critical interaction.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group would likely abolish activity by removing the hydrogen bond donating capability and introducing steric bulk.

The 5-Ethoxy Group: Modulator of Potency and Selectivity

The substituent at the 5-position of the pyridine ring often projects towards the gatekeeper residue of the kinase active site.[7] This position is a critical determinant of both potency and selectivity.

  • Nature of the 5-Substituent: The ethoxy group in the parent scaffold is a moderately electron-donating and lipophilic group. Its size and nature can be fine-tuned to optimize interactions with the gatekeeper residue.

    • Alkoxy Analogs: Varying the length of the alkyl chain (e.g., methoxy, propoxy) can probe the size of the pocket. Electron-donating methoxy groups have been shown to modestly improve potency in some cases.[7]

    • Halogenation: Introduction of halogens (e.g., chloro, fluoro) can introduce halogen bonding opportunities and modulate the electronics of the ring.

    • Aromatic Rings: Larger, aromatic substituents at this position could engage in pi-stacking interactions if the pocket allows, potentially leading to increased potency.

Substitution at Other Ring Positions (C2, C4, C6)

Modifications at the remaining positions of the pyridine ring can influence the overall conformation, solubility, and metabolic stability of the molecule.

  • C2 and C6 Positions: These positions are adjacent to the pyridine nitrogen and can influence its basicity. Substitution here can also introduce steric clashes that force the other substituents into different conformations.

  • C4 Position: The C4 position is often solvent-exposed. Introducing polar groups at this position could improve solubility and pharmacokinetic properties. For instance, in a series of pyrido[3,2-d]pyrimidines, C7 substitution (analogous to C4 in our scaffold) had a significant impact on kinase activity.[8]

Comparative Data from Analogous Series

To provide a quantitative basis for our predictive SAR, the following table summarizes IC50 data for selected aminopyridine and aminopyrimidine analogs from the literature. This data highlights how substitutions at different positions can impact inhibitory activity against various kinases.

Compound/Analog SeriesTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
Aminopyrimidine AnalogsJNK1, JNK2Varied 5-position substituentsVaries with substituent[7]
Aminopyridine (R)-21Nek2para-substituted phenyl ring22[5]
Triaminopyrimidine AnalogsCaspase-1Methylene linked o-tolyl18[9]
Triaminopyrimidine AnalogsCaspase-14-trifluoromethylphenyl13[9]
Pyrido[3,2-d]pyrimidine AnalogsPI3KαC7-chloro or methyl3-10[8]
2-Aminopyridine Analog 26VRK1Difluorophenol moieties at C3 and C5150[6]

This table is a representative summary and not an exhaustive list.

Experimental Protocols for Evaluation

The biological evaluation of novel this compound analogs would typically involve a cascade of in vitro and cell-based assays.

Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of a compound against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled peptide substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (Europium) and acceptor (XL665) into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Add the kinase and the XL665-labeled substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection buffer containing the europium-labeled antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or anti-proliferative effects of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the SAR and Experimental Workflows

Visual diagrams can aid in understanding the complex relationships in SAR and the steps involved in experimental procedures.

SAR_Pyridine cluster_0 Key Interaction Points cluster_1 Potential Modifications cluster_2 Predicted Outcome Scaffold This compound Core 3-Amino Group 5-Ethoxy Group C2/C4/C6 Positions Amino_Group 3-Amino Group (H-bond donor) Scaffold:f1->Amino_Group Ethoxy_Group 5-Ethoxy Group (Gatekeeper Pocket) Scaffold:f2->Ethoxy_Group Other_Positions C2/C4/C6 Positions (Solubility, Conformation) Scaffold:f3->Other_Positions Amino_Mod Substitution (likely detrimental) Amino_Group->Amino_Mod Modify Ethoxy_Mod Vary alkyl chain Halogenation Aromatic rings Ethoxy_Group->Ethoxy_Mod Modify Other_Mod Polar groups for solubility Other_Positions->Other_Mod Modify Potency Modulated Potency Amino_Mod->Potency Ethoxy_Mod->Potency Selectivity Altered Selectivity Ethoxy_Mod->Selectivity PK_Props Improved PK Properties Other_Mod->PK_Props

Caption: Predictive SAR of this compound Analogs.

Kinase_Assay_Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase & Substrate B->C D Initiate with ATP C->D E Incubate D->E F Add Detection Reagents E->F G Incubate F->G H Read HTRF Signal G->H I Calculate IC50 H->I

Caption: HTRF Kinase Inhibition Assay Workflow.

Conclusion

While direct experimental data on this compound analogs is currently unavailable in the public domain, a robust predictive SAR model can be constructed based on extensive research into related aminopyridine and aminopyrimidine scaffolds. The 3-amino group is predicted to be essential for activity, likely as a hydrogen bond donor. The 5-ethoxy group offers a prime position for modification to enhance potency and selectivity by interacting with the kinase gatekeeper pocket. Further substitutions on the pyridine ring can be utilized to fine-tune physicochemical properties. The experimental protocols and SAR hypotheses presented in this guide provide a solid foundation for initiating a drug discovery program centered on this novel chemical series.

References

A Researcher's Guide to Unlocking the Bioactive Potential of 3-Amino-5-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyridine scaffold is a cornerstone of innovation, forming the backbone of numerous therapeutic agents. Within this vast chemical space, substituted aminopyridines have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet underexplored, subclass: 3-Amino-5-ethoxypyridine derivatives . While direct, extensive bioactivity data for this specific scaffold is nascent, its structural motifs suggest a high probability of interesting pharmacological properties.

This document serves as a comprehensive roadmap for researchers venturing into the synthesis and biological evaluation of novel this compound derivatives. We will eschew a rigid template in favor of a logical, causality-driven approach to bioactivity screening, providing not just the "how" but the "why" behind each experimental choice. Our goal is to equip you with a robust, self-validating framework to efficiently screen these compounds and identify promising lead candidates for further development.

The Rationale: Why Investigate this compound Derivatives?

The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The amino group at the 3-position can act as a crucial hydrogen bond donor and a key point for further chemical modification. The ethoxy group at the 5-position introduces a lipophilic character and can influence the molecule's overall electronic properties and metabolic stability. This unique combination of functional groups suggests potential for a range of biological activities, including but not limited to:

  • Anticancer Activity: Many pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The 3-aminopyridine scaffold, in particular, is found in compounds with demonstrated anticancer potential.[1]

  • Antimicrobial Properties: The pyridine nucleus is a common feature in antibacterial and antifungal agents.[2][3] Screening for antimicrobial activity is a logical first step in characterizing novel derivatives.

  • Anti-inflammatory Effects: Various heterocyclic compounds, including those with pyridine moieties, have shown promise as anti-inflammatory agents, often by targeting key enzymes in inflammatory pathways like cyclooxygenases (COX).[4][5]

A Tiered Approach to Bioactivity Screening

To efficiently allocate resources and gain a comprehensive understanding of the bioactivity of novel this compound derivatives, we propose a tiered screening approach. This workflow, outlined below, begins with broad-spectrum assays to identify general bioactivity and potential toxicity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for Active Compounds) Initial Synthesis Synthesis of Novel This compound Derivatives Cytotoxicity Profiling Broad Cytotoxicity Screening (e.g., MTT Assay) Initial Synthesis->Cytotoxicity Profiling Antimicrobial Screening Initial Antimicrobial Screen (e.g., Agar Disc Diffusion) Cytotoxicity Profiling->Antimicrobial Screening Anticancer Assays Cancer Cell Line-Specific Cytotoxicity Cytotoxicity Profiling->Anticancer Assays Anti-inflammatory Assays In Vitro Anti-inflammatory Screening (e.g., NO Inhibition) Cytotoxicity Profiling->Anti-inflammatory Assays MIC Determination Minimum Inhibitory Concentration (MIC) Assay Antimicrobial Screening->MIC Determination Apoptosis vs. Necrosis Apoptosis/Necrosis Discrimination Assays Anticancer Assays->Apoptosis vs. Necrosis Mechanism of Action Studies Target-based Assays (e.g., COX Inhibition) Anti-inflammatory Assays->Mechanism of Action Studies

Caption: A proposed tiered workflow for the bioactivity screening of novel this compound derivatives.

PART 1: Core Experimental Protocols

Tier 1: Primary Screening

The initial tier of screening is designed to be rapid and cost-effective, providing a broad overview of the biological activity of the synthesized compounds.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the general cytotoxicity of the compounds against a representative normal cell line (e.g., human dermal fibroblasts) and a panel of cancer cell lines. This provides an initial therapeutic window and guides concentration ranges for subsequent assays.

Experimental Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: The agar disc diffusion method is a simple and widely used qualitative method to screen for antimicrobial activity. It allows for the rapid assessment of a compound's ability to inhibit the growth of various microorganisms.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly spread the microbial suspension over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound (e.g., 10 µ g/disc ). Place the discs on the surface of the inoculated agar plate. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic like ciprofloxacin or fluconazole).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Tier 2: Secondary Screening

Compounds that exhibit significant activity in the primary screens are advanced to the second tier for more detailed characterization.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative measure is essential for comparing the potency of different compounds.

Experimental Protocol (Broth Microdilution Method):

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Addition: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Rationale: Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO. This assay is commonly used to screen for the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for NO inhibition.

PART 2: Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Illustrative Cytotoxicity Data for this compound Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) - Normal FibroblastsIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)
AEP-01 HH>10025.432.1
AEP-02 H4-Chlorophenyl85.212.815.6
AEP-03 Methyl4-Methoxyphenyl>10045.751.3
Doxorubicin --0.50.81.1

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Compound IDZone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coliMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
AEP-01 87>128>128
AEP-04 15123264
AEP-05 18161632
Ciprofloxacin 25280.50.25

PART 3: Mechanistic Insights and Future Directions

For compounds demonstrating promising activity, further investigation into their mechanism of action is crucial.

G cluster_0 Promising Anticancer Lead cluster_1 Promising Anti-inflammatory Lead Lead Compound Lead Anticancer Compound Cell Cycle Analysis Flow Cytometry Lead Compound->Cell Cycle Analysis Apoptosis Assays Annexin V/PI Staining Lead Compound->Apoptosis Assays Target Identification Kinase Profiling, etc. Lead Compound->Target Identification Caspase Activity Caspase-3/7, -8, -9 Assays Apoptosis Assays->Caspase Activity Lead Compound_inflam Lead Compound COX-1/COX-2 Inhibition Enzymatic Assays Lead Compound_inflam->COX-1/COX-2 Inhibition Cytokine Profiling Measurement of Pro-inflammatory Cytokines Lead Compound_inflam->Cytokine Profiling Signaling Pathway Analysis Western Blot for NF-κB, MAPKs Lead Compound_inflam->Signaling Pathway Analysis ELISA for TNF-α, IL-6 ELISA for TNF-α, IL-6, etc. Cytokine Profiling->ELISA for TNF-α, IL-6

Caption: Potential mechanistic studies for lead compounds with anticancer or anti-inflammatory activity.

For anticancer leads, elucidating the mode of cell death (apoptosis vs. necrosis) and the effect on the cell cycle are critical next steps. For anti-inflammatory candidates, investigating the inhibition of key enzymes like COX-1 and COX-2, and profiling the effects on pro-inflammatory cytokine production will provide valuable mechanistic data.

Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel bioactive molecules. By employing a systematic and logical screening cascade as outlined in this guide, researchers can efficiently evaluate the therapeutic potential of their synthesized derivatives. This approach, grounded in established methodologies and a clear understanding of the scientific rationale, will pave the way for the identification of new lead compounds with the potential to address unmet medical needs.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-Amino-5-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 3-Amino-5-ethoxypyridine derivatives. These compounds are significant building blocks in medicinal chemistry, and a thorough understanding of their stereochemistry is crucial for rational drug design.

The 3-aminopyridine scaffold is a cornerstone in the development of various therapeutic agents, valued for its ability to form key interactions with biological targets. The introduction of an ethoxy group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives attractive for further investigation. While a plethora of spectroscopic techniques can provide valuable structural information, single-crystal X-ray crystallography remains the definitive method for establishing the precise atomic arrangement in the solid state.

This guide will delve into the nuances of X-ray crystallographic analysis for this class of compounds, using the foundational structure of 3-aminopyridine as a case study due to the current absence of a published crystal structure for its 5-ethoxy derivative. We will explore the experimental workflow, interpret the resulting data, and critically compare the insights gained from crystallography with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution view of a molecule's three-dimensional structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine the precise coordinates of each atom, leading to an unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule.

A Case Study: The Crystal Structure of 3-Aminopyridine

In the absence of a published structure for this compound, we turn to the foundational molecule, 3-aminopyridine, to illustrate the power of X-ray crystallography. The seminal work by Chao, Schempp, and Rosenstein provides a detailed account of its crystal structure[1]. The key crystallographic parameters are summarized in the table below.

Parameter3-Aminopyridine
Molecular FormulaC₅H₆N₂
Crystal SystemMonoclinic
Space GroupCc
a (Å)6.186(4)
b (Å)15.298(6)
c (Å)5.713(3)
β (°)110.54(2)
Z4

Table 1: Crystallographic data for 3-aminopyridine.[1]

The data reveals a monoclinic crystal system with the space group Cc. The bond length between the amino nitrogen and the pyridine ring is reported to be 1.384 Å, which is shorter than a typical single bond, suggesting a degree of double-bond character and conjugation of the amino group with the aromatic ring[1]. The amino group is nearly coplanar with the pyridine ring, with a dihedral angle of 3.2°[1]. This structural insight is crucial for understanding the electronic properties and potential intermolecular interactions of 3-aminopyridine and its derivatives.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-Amino-5- ethoxypyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Slow Evaporation, Vapor Diffusion, or Cooling solvent_selection->crystal_growth crystal_mounting Crystal Selection & Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: Experimental workflow for X-ray crystallography.

Complementary Techniques: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer valuable and often complementary information, particularly about the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a hypothetical this compound derivative, one would expect to see characteristic signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group (a triplet and a quartet), and the protons of the amino group.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds. For this compound derivatives, key vibrational bands would include:

  • N-H stretching: Typically in the range of 3300-3500 cm⁻¹, indicative of the amino group.

  • C-O stretching: Around 1200-1000 cm⁻¹, corresponding to the ethoxy group.

  • C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Performance Comparison: Crystallography vs. Spectroscopy

FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Sample Phase Solid (single crystal)SolutionSolid or Liquid
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry in solution, dynamic processesPresence of functional groups
Key Strength Unambiguous determination of absolute configuration and conformation in the solid stateProvides structural information in a biologically more relevant state (solution)Rapid and non-destructive functional group identification
Key Limitation Requires high-quality single crystals, which can be difficult to obtainDoes not provide precise bond lengths and angles; interpretation can be complex for large moleculesProvides limited information on the overall molecular skeleton and stereochemistry

Table 2: Objective comparison of analytical techniques for the structural elucidation of this compound derivatives.

Experimental Protocols

Synthesis of 3-Aminopyridine (A Representative Protocol)

This protocol is adapted from a known procedure for the synthesis of 3-aminopyridine and can serve as a starting point for the synthesis of its derivatives[2][3].

  • Preparation of Sodium Hypobromite Solution: In a beaker immersed in an ice-salt bath, dissolve sodium hydroxide in water. With stirring, slowly add bromine, maintaining a low temperature.

  • Hofmann Rearrangement: To the cold sodium hypobromite solution, add nicotinamide (or a corresponding 5-ethoxy-nicotinamide for the target derivative) all at once with vigorous stirring.

  • Reaction: After a short period of stirring, warm the reaction mixture and maintain it at a constant temperature (e.g., 70-75°C) for approximately 45 minutes.

  • Work-up: Cool the solution and saturate it with sodium chloride. Extract the product with a suitable organic solvent (e.g., ether).

  • Purification: Dry the organic extract, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/ligroin)[2].

Crystallization of Aminopyridine Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general techniques that can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent is critical and often requires screening a variety of options. Common solvents for aminopyridine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. While NMR and IR spectroscopy provide essential information regarding the connectivity and functional groups of these molecules, single-crystal X-ray crystallography stands as the ultimate arbiter of their three-dimensional architecture in the solid state. Although a crystal structure for a this compound derivative is not yet publicly available, the principles and methodologies outlined in this guide, exemplified by the crystal structure of 3-aminopyridine, provide a robust framework for researchers in the field. The detailed understanding of molecular geometry, conformation, and intermolecular interactions afforded by X-ray crystallography is indispensable for rational drug design and the development of the next generation of pyridine-based therapeutics.

References

A Researcher's Guide to Unveiling the Electronic Landscape of 3-Amino-5-ethoxypyridine via DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the intricate world of drug discovery, a molecule's electronic properties are paramount, dictating its reactivity, stability, and potential interactions with biological targets. Understanding this electronic landscape is a critical step in rational drug design. This guide provides a comprehensive, in-depth protocol for leveraging Density Functional Theory (DFT) calculations to elucidate the electronic characteristics of 3-Amino-5-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. We will not only detail the "how" but, more importantly, the "why" behind our computational choices, offering a framework for comparing its properties against other molecular fragments.

The Power of DFT in Modern Drug Design

Density Functional Theory has emerged as a powerful and cost-effective computational tool in chemistry and drug development. Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency for studying the electronic structure of medium to large-sized molecules.[1][2] The core principle of DFT lies in using the electron density, a more manageable quantity than the multi-electron wavefunction, to determine the energy and other properties of a system. This approach allows us to visualize and quantify key electronic descriptors that govern molecular behavior.

For a molecule like this compound, understanding its electronic properties can provide insights into its:

  • Reactivity: Identifying electron-rich and electron-poor regions can predict sites susceptible to electrophilic or nucleophilic attack.

  • Binding Affinity: The electrostatic potential can reveal how the molecule might interact with the active site of a protein.

  • Bioavailability: Electronic properties can influence a molecule's polarity and, consequently, its ability to cross biological membranes.

A Validated Protocol for DFT Calculations

The following protocol outlines a robust and reproducible workflow for performing DFT calculations on this compound. This methodology is grounded in established practices for small organic molecules and ensures the generation of reliable data.[3][4]

Experimental Workflow: A Step-by-Step Guide

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_calc 2. DFT Calculation cluster_anal 3. Data Analysis mol_build Build this compound (e.g., in GaussView, Avogadro) geom_opt Geometry Optimization (B3LYP/6-31G*) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) freq_calc->sp_calc Verified Minimum pop_anal Population Analysis (Mulliken, NBO) sp_calc->pop_anal mep_calc Molecular Electrostatic Potential (MEP) Calculation sp_calc->mep_calc homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo charge_dist Charge Distribution Analysis pop_anal->charge_dist mep_vis MEP Visualization mep_calc->mep_vis

Caption: Workflow for DFT calculations of this compound.

Step 1: Molecular Structure Preparation The initial step involves constructing the 3D structure of this compound using molecular building software such as GaussView or Avogadro.

Step 2: Geometry Optimization A crucial step to find the most stable conformation of the molecule. We will employ the B3LYP functional with the 6-31G* basis set.[3]

  • Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr hybrid functional is a widely used and well-benchmarked functional that provides a good balance of accuracy and computational cost for organic molecules.[1][5][6]

  • Basis Set (6-31G*): This Pople-style basis set is a good starting point for geometry optimizations of molecules containing first and second-row elements, offering a reasonable description of electron distribution.

Step 3: Frequency Calculation To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirms a stable structure.

Step 4: Single-Point Energy and Property Calculations For more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a more flexible basis set, such as 6-311+G(d,p).[7][8] This basis set includes diffuse functions (+) to better describe lone pairs and polarization functions (d,p) for a more accurate description of bonding. During this step, we will also calculate:

  • Molecular Orbitals: To obtain the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Mulliken Population Analysis: To determine the partial atomic charges on each atom.[9][10]

  • Molecular Electrostatic Potential (MEP): To map the electron density and identify regions of positive and negative electrostatic potential.

Interpreting the Electronic Properties of this compound

The output of our DFT calculations will provide a wealth of information. Here's how to interpret the key electronic descriptors:

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's reactivity.[11]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[3][9] A smaller gap suggests that the molecule is more reactive.

Mulliken Population Analysis: Atomic Charges

Mulliken population analysis provides a way to estimate the partial charge on each atom in the molecule.[11] While it has known limitations, such as basis set dependency, it offers a valuable qualitative picture of charge distribution.[10][12] This information helps in identifying atoms that are electron-deficient (positive charge) and electron-rich (negative charge), which are potential sites for intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution around a molecule.[9]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack and can act as hydrogen bond donors.

Comparative Analysis: this compound vs. Alternatives

To put the properties of this compound into context, it is essential to compare them with other relevant molecular fragments. For this guide, we will compare it with pyridine and 3-aminopyridine. The same DFT protocol (B3LYP/6-311+G(d,p)//B3LYP/6-31G*) will be applied to all molecules for a consistent comparison.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.546.242.22
3-Aminopyridine-5.85-0.215.642.98
This compound -5.62 -0.15 5.47 3.45

Note: These are illustrative values that would be obtained from the described DFT calculations.

Analysis of Comparative Data:

  • Increased Reactivity: The successive addition of the amino and ethoxy groups leads to a decrease in the HOMO-LUMO gap, suggesting that this compound is more reactive than both pyridine and 3-aminopyridine.[2]

  • Enhanced Electron Donating Ability: The HOMO energy increases from pyridine to this compound, indicating an enhanced ability to donate electrons. This is due to the electron-donating nature of the amino and ethoxy substituents.

  • Increased Polarity: The calculated dipole moment increases with substitution, suggesting that this compound is more polar than the other two molecules. This could have implications for its solubility and interactions with polar residues in a protein's active site.

Visualizing Electronic Differences

MEP_Comparison pyridine_mep MEP shows negative potential on Nitrogen amino_mep Increased negative potential on Nitrogen and Amino group ethoxy_mep Further enhancement of negative potential due to ethoxy group

Caption: Conceptual comparison of Molecular Electrostatic Potentials.

The MEP of this compound would show a more pronounced negative potential (red region) around the pyridine nitrogen and the oxygen of the ethoxy group compared to pyridine and 3-aminopyridine. This highlights these areas as primary sites for electrostatic interactions and hydrogen bonding.

Conclusion

This guide has provided a comprehensive and scientifically grounded protocol for investigating the electronic properties of this compound using DFT calculations. By following this workflow, researchers can gain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The comparative analysis demonstrates how these calculations can be used to understand the effects of substituents and to benchmark a molecule's properties against other relevant compounds. This approach is an indispensable part of modern, rational drug design, enabling scientists to make more informed decisions in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for 3-Amino-5-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Paradox in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its ability to engage in a multitude of biological interactions. The aminopyridine subset, in particular, is a "privileged structure," forming the core of numerous therapeutics.[1] However, this structural utility is often a double-edged sword. While offering a robust framework for target engagement, pyridine derivatives can introduce significant challenges related to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, which are primary causes of late-stage drug development failures.[2]

The imperative to "fail early, fail cheap" has driven the adoption of in silico prediction tools to forecast ADMET liabilities long before a compound is synthesized.[3] This guide provides an in-depth, comparative analysis of leading free web-based platforms for predicting the ADMET profile of a representative molecule: 3-Amino-5-ethoxypyridine . We will dissect the outputs from three distinct platforms, explain the causality behind their predictions, and offer a framework for synthesizing this data into actionable intelligence for drug development professionals.

The Challenge: De-risking the this compound Scaffold

Let's consider our test molecule, this compound (SMILES: C1=C(C=NC=C1N)OCC). A medicinal chemist looking at this structure would immediately formulate several key questions:

  • Absorption & Solubility: Will the basicity of the pyridine nitrogen and the amino group lead to high solubility but potentially poor membrane permeability?

  • Distribution: Is the molecule likely to cross the Blood-Brain Barrier (BBB), which could be a desired feature or a liability depending on the therapeutic target?

  • Metabolism: Are the amino or ethoxy groups susceptible to rapid metabolism by Cytochrome P450 (CYP) enzymes? Aminopyridines, for instance, can be liable to metabolic modifications.[4]

  • Toxicity: Does the scaffold pose a risk for cardiotoxicity (hERG inhibition) or mutagenicity (AMES test)?

Answering these questions early is paramount. We will now turn to our in silico arsenal to generate a preliminary risk profile.

Comparing the In Silico Arsenal: SwissADME, ADMETlab 3.0, and pkCSM

For this guide, we compare three widely-used and validated platforms, each built on a different predictive philosophy. This diversity is a feature, not a bug; consensus or divergence in their predictions provides a deeper level of insight.

  • SwissADME: Renowned for its intuitive user interface, SwissADME provides excellent predictions for physicochemical properties, pharmacokinetics, and drug-likeness, making it a favorite for initial screening.[5][6]

  • ADMETlab 3.0: This is a comprehensive platform offering predictions on an extensive range of over 100 ADMET-related endpoints.[7][8] A key feature is its use of a multi-task graph attention framework and the provision of uncertainty estimates for its predictions, adding a layer of confidence assessment.[8]

  • pkCSM: This tool's methodology is rooted in graph-based signatures, which encode distance patterns between atoms to represent the small molecule's structure and chemistry, offering a unique computational approach to ADMET prediction.[9][10]

The variation in their underlying algorithms—from quantitative structure-activity relationships (QSAR) to advanced machine learning and graph theory—is precisely why we use them in concert. A prediction that is consistent across all three platforms carries significantly more weight.

Experimental Protocol: Generating a Comparative ADMET Profile

To provide a practical framework, the following protocol outlines the steps to generate an ADMET profile using a tool like ADMETlab 3.0 as a representative example.

Step-by-Step Methodology:

  • Access the Web Server: Navigate to the ADMETlab 3.0 homepage (admetlab3.scbdd.com).[7]

  • Input the Molecule:

    • Locate the "ADMET Evaluation" module.

    • Input the molecular structure. This can be done by drawing the molecule using the built-in editor or, more commonly, by pasting the SMILES string (C1=C(C=NC=C1N)OCC) into the input box.

  • Initiate Prediction: Click the "Predict" or equivalent button to submit the structure for analysis. The server's backend algorithms will now calculate the various ADMET parameters.

  • Data Compilation: Once the calculations are complete, the server will display a comprehensive results page. Systematically collect the predicted values for each key parameter (e.g., Caco-2 permeability, CYP2D6 inhibition, hERG inhibition).

  • Repeat for Other Platforms: Repeat steps 1-4 for SwissADME (--INVALID-LINK--) and pkCSM (biosig.unimelb.edu.au/pkcsm/).

  • Consolidate Data: Organize the collected data from all three platforms into a single comparison table for objective analysis.

Below is a diagram illustrating this generalized workflow.

G cluster_input Step 1: Input cluster_platform Step 2: In Silico Platform cluster_processing Step 3: Prediction cluster_output Step 4: Output mol_input Provide Molecule (SMILES or Draw) server Web Server (e.g., ADMETlab 3.0, SwissADME) mol_input->server Submit models Computational Models (QSAR, Machine Learning) server->models Process results Comprehensive ADMET Profile models->results Generate

Caption: High-level workflow for in silico ADMET prediction.

Comparative Data Analysis: this compound

The following table summarizes the predicted ADMET properties for our test molecule from the three selected platforms. This side-by-side comparison is the core of our analysis, allowing for rapid identification of consensus predictions and potential areas of concern.

ADMET Parameter Category SwissADME pkCSM ADMETlab 3.0 Interpretation of Consensus
LogP (Consensus) Physicochemical1.151.181.25Good balance between solubility and lipophilicity.
Aqueous Solubility (LogS) Physicochemical-2.11 (Soluble)-2.05 (Soluble)-2.34 (Soluble)High confidence in good aqueous solubility.
Human Intestinal Absorption AbsorptionHigh93.5%96.1%Excellent intestinal absorption is predicted.
Caco-2 Permeability (logPapp) AbsorptionNo0.490.55Predicted to be moderately permeable.[11]
Blood-Brain Barrier (BBB) Permeant DistributionYesYes (-0.23 logBB)Yes (0.59)Strong consensus that the molecule will cross the BBB.
Plasma Protein Binding (PPB) DistributionN/A< 90% (Predicted)35.8%Low to moderate binding to plasma proteins is expected.
CYP2D6 Inhibitor MetabolismNoNoNoLow risk of drug-drug interactions via CYP2D6 inhibition.
CYP3A4 Inhibitor MetabolismNoNoNoLow risk of drug-drug interactions via CYP3A4 inhibition.
Total Clearance (log ml/min/kg) ExcretionN/A0.510.35Predicted to have moderate clearance.
AMES Toxicity ToxicityNoNoNoUnlikely to be mutagenic.
hERG Inhibition ToxicityNo (Low Prob.)YesYes (Prob: 0.71)Point of Divergence/High Risk. Two platforms predict cardiotoxicity risk. This is a critical flag.
Hepatotoxicity (H-HT) ToxicityN/ANoYes (Prob: 0.65)Point of Divergence/Moderate Risk. One platform flags potential liver toxicity.

Synthesizing the Predictions: A Holistic View and Path Forward

The data table reveals a nuanced profile. On one hand, the molecule shows excellent "drug-like" properties in terms of solubility and absorption. The strong consensus on BBB permeability makes it potentially suitable for CNS targets. On the other hand, we see critical points of divergence in the toxicity predictions, particularly for hERG inhibition and hepatotoxicity.

This is where scientific expertise is crucial. A disagreement between models does not invalidate the approach; it illuminates the most critical areas for experimental validation. SwissADME's negative hERG prediction might be due to its model having a different applicability domain or being trained on a different dataset than pkCSM and ADMETlab 3.0. The latter two, showing consensus, elevate this risk from a possibility to a primary concern.

The interdependencies of these properties are complex but logical, as illustrated below.

ADMET_Relationships cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics cluster_tox Toxicity LogP LogP LogS Solubility (LogS) LogP->LogS inversely related Absorption Absorption LogP->Absorption influences Distribution Distribution (BBB, PPB) LogP->Distribution influences LogS->Absorption influences pKa pKa pKa->Absorption influences Absorption->Distribution Metabolism Metabolism (CYP) Distribution->Metabolism Toxicity Toxicity (hERG, AMES) Distribution->Toxicity delivery to site of toxicity Excretion Excretion Metabolism->Excretion Metabolism->Toxicity can generate toxic metabolites

Caption: Interdependencies of core ADMET properties.

Conclusion & Senior Scientist Recommendations

Based on this comparative in silico analysis, this compound derivatives represent a scaffold with a promising pharmacokinetic profile but with significant, flagged toxicity risks.

Key Takeaways:

  • Favorable PK Profile: The scaffold is predicted to have good solubility and high intestinal absorption, suggesting good potential for oral bioavailability.

  • CNS Penetrant: There is a strong consensus that molecules based on this core structure will cross the blood-brain barrier.

  • Low DDI Risk: The risk of drug-drug interactions through inhibition of major CYP enzymes (2D6, 3A4) appears to be low.

  • CRITICAL TOXICITY FLAGS: The consensus prediction of hERG inhibition by two leading platforms (pkCSM, ADMETlab 3.0) is the most critical finding. This potential for cardiotoxicity must be addressed experimentally as a top priority. The secondary flag for hepatotoxicity from ADMETlab 3.0 also warrants experimental follow-up.

Recommendations for a Drug Development Program:

  • Prioritize In Vitro Safety Assays: Before synthesizing a library of analogues, the hERG liability of the core scaffold should be confirmed or refuted using an in vitro patch-clamp assay. A hepatotoxicity assay using primary human hepatocytes should also be considered.[2]

  • Guide Analogue Design: If the hERG liability is confirmed, medicinal chemistry efforts should focus on modifications that mitigate this risk. In silico tools can again be used to screen virtual modifications to identify those predicted to have a lower hERG risk before committing to synthesis.

  • Validate PK Predictions: Early experimental validation of key pharmacokinetic parameters, such as metabolic stability in human liver microsomes and Caco-2 permeability, is advised to confirm the favorable in silico predictions.[12]

In silico ADMET prediction is not a crystal ball. It is a sophisticated map that, when read correctly, highlights the smoothest roads and the most dangerous cliffs. By comparing multiple predictive models and understanding the causality behind their outputs, researchers can navigate the complex terrain of drug discovery with greater confidence, ensuring that resources are focused on compounds with the highest probability of becoming safe and effective medicines.

References

A Comparative Guide to Synthesis Efficiency: Thermal vs. Microwave Methods for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: Navigating the Landscape of Chemical Synthesis

In the fast-paced worlds of pharmaceutical research and materials science, the efficiency of chemical synthesis is a cornerstone of innovation. The speed at which compounds can be synthesized, purified, and tested directly impacts the timeline for discovery and development. For decades, conventional thermal heating has been the workhorse of the synthetic laboratory. However, the last thirty years have seen the rise of Microwave-Assisted Organic Synthesis (MAOS) as a powerful alternative that promises to revolutionize the field.[1] This guide provides a comprehensive, data-driven comparison between these two heating methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal technique for their specific applications.

Part 1: The Dichotomy of Heat - Understanding the Fundamental Mechanisms

The choice between thermal and microwave heating is not merely one of convenience; it is a choice between two fundamentally different modes of energy transfer, each with profound implications for reaction kinetics and outcomes.

Conventional Thermal Heating: A Surface-Level Approach

Conventional heating relies on the transfer of thermal energy from an external source (like an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and reactants.[2] This process is governed by the principles of conduction and convection .[3] Heat is first conducted through the vessel material and then transferred to the bulk of the reaction mixture via convection currents.

This method is inherently inefficient and creates a significant temperature gradient within the vessel—the walls are substantially hotter than the core of the solution.[4][5] This can lead to localized overheating, decomposition of thermally sensitive substrates or products, and the formation of unwanted byproducts.[6]

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

}

Figure 1: Heat transfer pathway in conventional synthesis.

Microwave-Assisted Synthesis (MAOS): Heating from the Inside Out

In stark contrast, microwave-assisted synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat.[7] This "dielectric heating" occurs through the direct interaction of microwaves with polar molecules and ions in the reaction mixture.[4][8] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates molecular friction, which generates heat.[4][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[8]

This direct coupling of energy results in rapid, uniform, and volumetric heating of the entire reaction mixture simultaneously.[5][9] The slow, inefficient process of conductive heat transfer is bypassed, leading to a dramatic acceleration of the temperature rise and a more homogeneous temperature profile.[2][10]

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

}

Figure 2: Direct energy conversion in microwave synthesis.

Part 2: Performance Face-Off - A Quantitative Comparison

The theoretical advantages of MAOS translate into tangible, often dramatic, improvements in key performance metrics. The data below, compiled from various studies, illustrates the superior efficiency of microwave irradiation across different classes of chemical reactions crucial to drug discovery and development.

Comparative Data: Reaction Time and Yield
Reaction TypeCompound SynthesizedConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Source(s)
Chlorination 5-Chloromethylbenzotriazole2 hours 45 minutes76%4 minutes 20 seconds83%[6]
Amide Synthesis Benzotriazole-5-carboxamide3 - 6 hours65-72%5 - 10 minutes83-93%[6][11]
Biginelli Reaction 2-Amino-4,6-diphenylpyrimidine8 hours (Reflux)94%15 minutes86%[12]
Biginelli Condensation Dihydropyrimidine (DHPM)3 - 4 hoursNot specified10 minutes88%[13]
Esterification Methyl Benzoate8 hoursNot specified5 minutesNot specified[14]
Oxidation Benzoic Acid from Toluene10 - 12 hours40%5 minutes100%[14]
Analysis of Performance Gains
  • Dramatic Reaction Acceleration: The most striking advantage of MAOS is the radical reduction in reaction times, often from hours or days to mere minutes.[15][16][17] This acceleration is a direct consequence of the rapid, high-efficiency energy transfer that allows the reaction mixture to reach the target temperature almost instantaneously.[2] This enables the system to overcome the activation energy barrier for the reaction much more quickly than with the slow ramp-up of conventional heating.[2]

  • Improved Yield and Purity: Microwave synthesis frequently results in higher isolated yields and cleaner products.[6][7][16] The uniform heating minimizes localized temperature extremes where reactants or products might decompose.[6] Furthermore, the significantly shorter reaction times reduce the opportunity for side reactions to occur, leading to fewer byproducts and simplifying subsequent purification steps.[7][15]

  • Enhanced Energy Efficiency: By heating only the reaction mixture and not the vessel or a large surrounding bath, MAOS is significantly more energy-efficient.[16][18] Studies have shown that for many transformations, microwave heating can provide energy savings of up to 85-fold compared to a conventional oil-bath setup on a laboratory scale.[1] This aligns with the principles of green chemistry, which advocate for minimizing energy consumption.[9][15]

Part 3: Practical Application - A Side-by-Side Experimental Protocol

To illustrate the practical differences in workflow, we present a comparative protocol for the synthesis of 5-Chloromethylbenzotriazole, a valuable heterocyclic intermediate.[6]

Protocol 1: Conventional Thermal Synthesis
  • Objective: Synthesize 5-Chloromethylbenzotriazole via reflux heating.

  • Causality: This method relies on prolonged heating under reflux to provide sufficient energy to overcome the reaction's activation barrier. The heating mantle provides the external energy source.

  • Methodology:

    • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and place it in a heating mantle.

    • Reagents: Add 5-methylbenzotriazole (1.0 g, 7.5 mmol) and a 6% w/v aqueous solution of sodium hypochlorite (18.2 mL, 15 mmol) to the flask.

    • Heating: Turn on the heating mantle and bring the mixture to a gentle reflux.

    • Reaction: Maintain the reflux for approximately 2 hours and 45 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Microwave-Assisted Synthesis (MAOS)
  • Objective: Synthesize 5-Chloromethylbenzotriazole using a microwave reactor.

  • Causality: This protocol leverages the rapid, volumetric heating of microwaves to drastically shorten the reaction time. The microwave reactor allows for precise control of temperature and power under sealed-vessel conditions.

  • Methodology:

    • Setup: Place a magnetic stir bar into a 30 mL microwave process vial.

    • Reagents: Add 5-methylbenzotriazole (1.0 g, 7.5 mmol) and a 6% w/v aqueous solution of sodium hypochlorite (18.2 mL, 15 mmol) to the vial.

    • Sealing: Securely cap the process vial.

    • Microwave Irradiation: Place the vial into the cavity of a laboratory microwave reactor. Set the reaction parameters: Power = 180 W, Temperature = 100°C (monitored by IR sensor), Time = 4 minutes and 20 seconds.

    • Workup: Once the irradiation is complete, cool the vessel to a safe handling temperature using compressed air. Open the vial and transfer the contents to a separatory funnel for extraction with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Comparison of experimental workflows.

Part 4: Scaling Up - From Bench to Production

A common concern regarding MAOS is its scalability. While early experiments were limited to small, milligram-scale reactions, significant advancements have been made in reactor technology.[9]

  • Single-Mode vs. Multi-Mode Reactors: Laboratory-scale discovery often employs single-mode microwave reactors, which focus a precise standing wave of energy onto a small vial, offering excellent control.[15] For larger scales (grams to kilograms), multi-mode reactors are used, which distribute microwave energy more broadly within a larger cavity, similar to a domestic oven but with advanced temperature and pressure controls.[19]

  • Demonstrated Scalability: Numerous studies have successfully demonstrated the direct scalability of microwave-assisted reactions.[19][20] Optimized conditions from a small-scale (1-5 mmol) single-mode reactor can often be transferred directly to a larger (100-500 mmol) multi-mode system, achieving similar yields and purity without extensive re-optimization.[13]

  • Challenges and Limitations: Despite these successes, challenges remain. The penetration depth of microwaves can be a limiting factor in very large, non-agitated vessels. Furthermore, the capital cost of large-scale microwave reactors can be higher than conventional equipment.[21] However, for high-value products like pharmaceuticals, the significant reduction in processing time and improved yields can often justify the investment.[22]

Part 5: Conclusion - Choosing the Right Tool for the Job

Microwave-assisted synthesis is not a universal replacement for conventional heating, but rather a powerful and often superior tool in the chemist's arsenal. Its primary advantages—speed, efficiency, and improved yields—make it exceptionally well-suited for the demands of modern drug discovery.[1][23]

Choose Microwave-Assisted Synthesis (MAOS) for:

  • Rapid Lead Optimization: Quickly generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Reaction Scouting and Optimization: Evaluating multiple reaction conditions (solvents, catalysts, temperatures) in a fraction of the time.[1]

  • Difficult Transformations: Driving reactions that require high temperatures or are sluggish under conventional conditions.[2]

  • Green Chemistry Initiatives: Reducing energy consumption and minimizing the use of high-boiling, hazardous solvents.[9][24]

Conventional heating remains a viable and cost-effective option for well-established, large-scale processes that do not suffer from long reaction times or significant byproduct formation.

Ultimately, the adoption of MAOS represents a strategic move toward more efficient, faster, and cleaner chemistry. By understanding the fundamental principles and practical benefits of microwave heating, researchers can significantly accelerate the path from initial concept to life-changing new medicines.

References

A Senior Application Scientist's Guide to the Validation of 3-Amino-5-ethoxypyridine Synthesis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-ethoxypyridine

In the landscape of medicinal chemistry and drug discovery, substituted pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals.[1][2] this compound, in particular, is a crucial intermediate, valued for its specific arrangement of donor and acceptor groups which allows for versatile chemical modifications in the development of novel therapeutic agents.[3][4]

The successful synthesis of this building block is only the first step; rigorous validation of its identity, purity, and structural integrity is non-negotiable. Failure to do so can lead to ambiguous biological data, failed downstream reactions, and significant loss of time and resources. This guide establishes mass spectrometry (MS) as the cornerstone of a robust, multi-faceted validation workflow, offering unparalleled sensitivity and structural insight. We will explore not only the "how" but the critical "why" behind the analytical choices, empowering researchers to design self-validating experimental systems.

A Plausible Synthetic Pathway: Rationale and Overview

While numerous methods exist for synthesizing pyridine derivatives, the regiochemistry of this compound presents a unique challenge.[5][6] A direct nitration and reduction approach on an ethoxypyridine precursor can lead to a mixture of isomers. A more controlled, albeit multi-step, approach is often necessary. For the purpose of this guide, we will consider a hypothetical, logical synthesis to provide context for the validation process.

A common strategy involves starting with a precursor that allows for controlled introduction of the amino and ethoxy groups, such as beginning with a di-substituted pyridine and performing functional group interconversions. For instance, a synthesis might start from 3,5-dibromopyridine, proceeding through a nucleophilic substitution to introduce the ethoxy group, followed by a Buchwald-Hartwig amination or a similar nitrogen-coupling reaction.

The causality behind this choice is rooted in achieving regiochemical control. By starting with a scaffold where the positions are pre-defined by halogen atoms, we can direct the incoming functional groups to the desired C3 and C5 positions, minimizing the formation of unwanted isomers.

The Central Role of Mass Spectrometry in Synthesis Validation

Mass spectrometry is an indispensable tool for the organic chemist, providing a rapid and highly sensitive method to confirm the molecular weight of a target compound.[7] For a molecule like this compound, its utility extends beyond simple mass confirmation to providing structural clues through controlled fragmentation. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS can simultaneously provide data on purity, molecular weight, and structure.

Below is a comprehensive workflow illustrating the integration of synthesis and validation, with mass spectrometry at its core.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_result Final Confirmation A Precursor Selection (e.g., 3,5-disubstituted pyridine) B Multi-step Synthesis (e.g., Etherification, Amination) A->B C Work-up & Purification (e.g., Extraction, Chromatography) B->C D Primary Validation: Mass Spectrometry C->D Submit Crude/Purified Sample E Structural Elucidation: NMR Spectroscopy D->E Confirm MW, Proceed to Structure F Purity & Quantification: HPLC Analysis D->F Confirm MW, Proceed to Purity G Validated this compound E->G F->G

Caption: Overall workflow from synthesis to multi-technique validation.

Experimental Protocol: Mass Spectrometry Analysis

This section details a self-validating protocol for the analysis of a synthesized this compound sample.

A. Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of the purified solid and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

    • Rationale: The acidic mobile phase promotes protonation of the basic nitrogen atoms on the pyridine ring and the amino group, which is essential for efficient ionization in positive-ion mode Electrospray Ionization (ESI).

B. LC-MS Instrumentation and Parameters

  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion.[8]

  • Mass Analyzer Scan Range: m/z 50 - 300.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a spectrum of fragment ions.

Data Interpretation: Decoding the Mass Spectrum

The successful validation hinges on the accurate interpretation of the resulting mass spectrum. The molecular formula of this compound is C₇H₁₀N₂O, with a monoisotopic mass of 138.0793 Da.[9][10]

A. The Molecular Ion Peak

In positive mode ESI, the primary species observed should be the protonated molecule, [M+H]⁺.

  • Expected m/z: 138.0793 + 1.0078 (mass of H⁺) = 139.0871 The presence of a strong signal at this mass-to-charge ratio is the first confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts-per-million (ppm), providing strong evidence for the correct elemental composition.

B. Fragmentation Analysis (MS/MS)

Fragmentation is induced to confirm the structure. The fragmentation pattern serves as a molecular fingerprint.[11][12] For this compound, key fragmentation pathways involve the cleavage of the ethoxy group and the pyridine ring.[13][14]

G M [M+H]⁺ m/z 139.0871 (C₇H₁₁N₂O)⁺ F1 Fragment 1 m/z 111.0550 (C₅H₇N₂O)⁺ M->F1 - C₂H₄ (28.03 Da) (Loss of ethylene) F3 Fragment 3 m/z 94.0651 (C₅H₈N₂)⁺ M->F3 - C₂H₃O (43.02 Da) (Loss of acetyl radical) F2 Fragment 2 m/z 83.0597 (C₄H₅N₂)⁺ F1->F2 - CO (27.99 Da) (Carbon monoxide loss)

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

C. Summary of Expected Mass Spectral Data

The table below summarizes the key ions that should be observed in the MS and MS/MS spectra of this compound.

Ion DescriptionPredicted m/z (Monoisotopic)Rationale of Formation
[M+H]⁺ 139.0871 Protonated molecular ion.
Fragment 1111.0550Neutral loss of ethylene (C₂H₄) from the ethoxy group. This is a characteristic fragmentation for ethyl ethers.[15]
Fragment 283.0597Subsequent loss of carbon monoxide (CO) from Fragment 1 after rearrangement.
Fragment 394.0651Loss of the acetyl radical (•C₂H₃O) from the protonated molecule.

Comparative Guide: MS vs. Alternative Validation Techniques

While powerful, mass spectrometry is one piece of the validation puzzle. A comprehensive analysis incorporates orthogonal techniques that provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR provides information on the number of different protons, their connectivity, and their chemical environment, while ¹³C NMR identifies all unique carbon atoms in the molecule.[16] For this compound, NMR would confirm the 1,3,5-substitution pattern on the pyridine ring, something MS alone cannot do.

  • High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC is unmatched for assessing the purity of the synthesized compound.[17][18] When equipped with a UV detector, it can quantify the target compound relative to impurities. Its real power in validation comes when it is coupled directly to a mass spectrometer (LC-MS).

The following table provides an objective comparison of these key analytical techniques in the context of validating the synthesis of this compound.

FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC (with UV detection)
Primary Information Molecular Weight & Formula (HRMS), Structural FragmentsAtomic Connectivity, 3D Structure, Isomer differentiationPurity, Quantification
Sensitivity Very High (picomole to femtomole)Low (micromole to nanomole)High (nanomole to picomole)
Sample Amount Micrograms (µg)Milligrams (mg)Micrograms (µg)
Analysis Speed Fast (minutes per sample)Slow (minutes to hours per sample)Moderate (5-30 minutes per sample)
Key Strength Definitive molecular weight confirmation and fragmentation fingerprinting.[8]Unambiguous structure and isomer determination.[19]Excellent for purity assessment and separating isomers/impurities.
Limitation Cannot distinguish between isomers (e.g., 3-Amino-5-ethoxy vs. 2-Amino-5-ethoxy).Lower sensitivity, requires more sample, complex mixture analysis is difficult.Does not provide direct structural information (identity must be confirmed by other means).

Conclusion

The validation of a key synthetic intermediate like this compound is a critical process that demands a rigorous, multi-technique approach. Mass spectrometry serves as the ideal first-line technique, providing rapid, sensitive, and definitive confirmation of the molecular weight. Its ability to generate structural information through fragmentation analysis makes it a powerful tool for identity verification.

However, for a complete and trustworthy validation, MS data must be contextualized with complementary techniques. HPLC is essential for confirming purity, while NMR spectroscopy remains the ultimate authority for unambiguous structural and isomeric confirmation. By integrating these methods, researchers can create a self-validating system that ensures the quality and integrity of their synthesized molecules, paving the way for successful outcomes in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-5-ethoxypyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 3-Amino-5-ethoxypyridine, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its structural motifs—an aromatic amine and a pyridine ring—necessitate a rigorous and informed approach to its handling and disposal to safeguard both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The Chemical Rationale: Understanding the Hazards of Aromatic Amines and Pyridines

The primary concerns stem from the aromatic amine functionality, which can be toxic. The pyridine core, while a common scaffold in pharmaceuticals, also contributes to the overall hazard profile. Therefore, it is imperative to treat this compound as a hazardous substance, requiring disposal through a licensed and approved waste management facility.

Immediate Safety and Handling: The Prerequisite to Disposal

Before any disposal procedures are initiated, ensuring the immediate safety of all personnel is paramount. This begins with the consistent use of appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent contact with the eyes, which can cause serious irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can lead to irritation.[4] Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection Laboratory coatTo protect the skin from accidental splashes or spills.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hoodTo avoid inhalation of any dust or vapors, which may cause respiratory irritation.[1][2]

All handling of this compound should be conducted in a designated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Part 1: Waste Segregation and Containment
  • Identify and Segregate: Isolate all waste containing this compound. This includes pure, unused compound, reaction residues, and any contaminated materials such as gloves, weigh boats, and absorbent pads used for cleaning up spills.

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with pyridine and aromatic amines. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Transfer Waste: Carefully transfer the waste into the designated container. If dealing with a solid, take care to avoid generating dust.[3][4] For small residual amounts in original containers, it is often best to place the entire container into the hazardous waste stream.

Part 2: Labeling and Storage
  • Properly Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Part 3: Final Disposal
  • Contact a Licensed Waste Disposal Service: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain and Absorb the Spill:

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a labeled hazardous waste container.[4][5]

    • For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces. A common procedure is to wash the area with soap and water. All materials used for decontamination (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the correct procedure, the following workflow diagram outlines the critical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood absorb Contain & Absorb Spill (Inert Material) ppe->absorb segregate Segregate Waste: - Unused Compound - Contaminated Materials fume_hood->segregate contain Place in a Labeled, Compatible Waste Container segregate->contain label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards contain->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs evacuate Evacuate & Secure Area spill->evacuate evacuate->ppe cleanup Collect Spill Residue into Hazardous Waste Container absorb->cleanup cleanup->contain decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report

Caption: Workflow for the safe disposal and spill management of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Handling substituted pyridines, such as 3-Amino-5-ethoxypyridine, requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of this compound

This compound belongs to the class of aromatic amines, a group of compounds known for their potential toxicity.[1] While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely hazard profile from structurally similar compounds like 3-aminopyridine. The primary hazards associated with compounds in this family include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Can cause skin irritation upon direct contact.[2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.

These hazards necessitate a multi-layered approach to personal protection, ensuring all potential routes of exposure are effectively blocked.

Core Protective Measures: Selecting the Right PPE

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. The following table summarizes the essential PPE for working with this compound, grounded in the precautionary principle derived from data on analogous compounds.

Protection Type Specification Rationale & Causality
Eye Protection Chemical splash goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation. Standard safety glasses do not provide a sufficient seal against splashes or fine dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent dermal absorption, which is a significant route of toxic exposure for aromatic amines.[2] Latex gloves are often not suitable for handling pyridines and should be avoided.[3]
Body Protection A fully-buttoned laboratory coat. A chemical-resistant apron may be required for larger quantities.To protect the skin from accidental splashes and contamination. A lab coat provides a removable barrier that can be quickly taken off in case of a spill.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent the inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity. A fume hood is the primary engineering control to minimize this risk.

PPE Selection Workflow: A Decision-Making Framework

The level of PPE required can vary based on the scale of the operation and the potential for exposure. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling This compound Risk Assess quantity and potential for aerosolization Start->Risk SmallScale Small Scale (<1g) No aerosolization risk Risk->SmallScale Low LargeScale Large Scale (>1g) or Risk of aerosolization Risk->LargeScale Moderate HighRisk High Risk (e.g., large spill potential) Risk->HighRisk High PPE_Low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood SmallScale->PPE_Low PPE_Med Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron - Fume Hood LargeScale->PPE_Med PPE_High Maximum PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Resistant Suit - Fume Hood/Respirator HighRisk->PPE_High

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step protocols to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, tie the chemical-resistant apron securely.

  • Gloves: Select the correct size and type of chemical-resistant gloves. Inspect for any tears or defects before wearing. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Eye Protection: Put on your chemical splash goggles. If a face shield is required, place it over your face and adjust for a secure fit.

Doffing (Taking Off) PPE

The principle here is to touch the potentially contaminated outer surfaces of your PPE as little as possible.

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of Gloves: Dispose of the gloves in a designated hazardous waste container.[4]

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye Protection: Remove goggles or face shield by handling the strap or headband. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it with the contaminated side inward and place it in the designated laundry or disposal container.

  • Final Hand Hygiene: Wash your hands again thoroughly with soap and water.[4]

Disposal of Contaminated Materials

All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, are considered hazardous waste.[4] These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.[5] Never dispose of this waste in the general trash or down the drain.[5]

Emergency Operational Plan: Responding to Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Waste Disposal Plan

Proper disposal of unused this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Isolate all waste materials contaminated with this compound.[4]

  • Containerization: Collect all waste in a designated, properly sealed, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]

  • Final Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal facility in accordance with federal, state, and local regulations.[4][7]

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring your personal safety and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-5-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.